molecular formula C19H14F2N6O B10752687 (rac)-Talazoparib

(rac)-Talazoparib

カタログ番号: B10752687
分子量: 380.4 g/mol
InChIキー: HWGQMRYQVZSGDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one is a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, which are central regulators of the DNA damage response (DDR) pathway. By targeting these key kinases, this compound effectively disrupts the repair of DNA double-strand breaks and replication stress , forcing genetically unstable cancer cells, particularly those with underlying DDR deficiencies, to bypass critical cell cycle checkpoints and undergo mitotic catastrophe or apoptosis. Its primary research value lies in its application as a chemical tool to probe the intricacies of the DDR network and to investigate synthetic lethal strategies for cancer therapy. Preclinical studies utilizing this inhibitor have demonstrated its utility in sensitizing various cancer cell models to DNA-damaging agents such as ionizing radiation and PARP inhibitors , highlighting its potential for combination therapy regimens. Research focus includes overcoming therapy resistance in cancers characterized by high replication stress and genomic instability, making it a compelling candidate for investigative oncology and translational drug discovery programs.

特性

IUPAC Name

7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGQMRYQVZSGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207454-56-5
Record name BMN-673 (Racemic)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

(rac)-Talazoparib's Mechanism of Action in DNA Repair: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib is a potent dual-action inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network. Its anti-neoplastic activity stems from two distinct but synergistic mechanisms: the inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA. This guide provides a comprehensive technical overview of Talazoparib's mechanism of action in DNA repair, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of Talazoparib's core functions.

Introduction: The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand breaks (SSBs) in DNA.[1] SSBs are common lesions that can arise from endogenous metabolic processes or exogenous insults. The PARP-mediated repair process, a key component of the Base Excision Repair (BER) pathway, can be summarized as follows:

  • DNA Damage Recognition: PARP1 rapidly detects and binds to SSBs.

  • Enzymatic Activation: Upon binding to damaged DNA, PARP1's catalytic activity is stimulated.

  • PARylation: Activated PARP1 utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process known as PARylation.[2]

  • Recruitment of Repair Machinery: The PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.

  • DNA Repair and PARP Dissociation: Once the repair is complete, PARP1 auto-PARylation leads to its dissociation from the DNA, allowing the repair process to be finalized.

In cancer cells with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR) repair due to mutations in genes like BRCA1 and BRCA2, the reliance on PARP-mediated SSB repair is significantly increased.[1] This creates a vulnerability that can be exploited by PARP inhibitors.

The Dual Mechanism of Action of Talazoparib

Talazoparib exerts its cytotoxic effects through a dual mechanism of action that targets both the enzymatic function and the physical presence of PARP on DNA.[1][3]

Catalytic Inhibition

Similar to other PARP inhibitors, Talazoparib competes with NAD+ for the catalytic domain of PARP1 and PARP2.[2] By binding to this site, Talazoparib prevents the synthesis of PAR chains, thereby inhibiting the recruitment of the DNA repair machinery to the site of SSBs.[1] This leads to an accumulation of unrepaired SSBs.

PARP Trapping

A more cytotoxic and distinguishing feature of Talazoparib is its high efficiency in "trapping" PARP enzymes on DNA.[2][4] After a PARP inhibitor binds to the enzyme at a site of DNA damage, it can stabilize the PARP-DNA complex, preventing the dissociation of PARP even after repair would normally be complete.[2] These trapped PARP-DNA complexes are highly cytotoxic lesions that can obstruct DNA replication and transcription, leading to the formation of more complex and lethal double-strand breaks (DSBs).[5]

Preclinical studies have demonstrated that Talazoparib is a significantly more potent PARP trapper than many other clinical PARP inhibitors.[4][6] This enhanced trapping ability is believed to be a major contributor to its profound anti-tumor activity, particularly in HR-deficient tumors.[4]

Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers

The concept of "synthetic lethality" is central to the efficacy of Talazoparib in cancers with HRD. In normal cells, if PARP is inhibited, the resulting DSBs can still be efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by Talazoparib cannot be repaired effectively.[1][7] This leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[8][9]

Quantitative Data

The potency of Talazoparib has been quantified through various in vitro assays. The following tables summarize key quantitative data for Talazoparib's enzymatic inhibition and PARP trapping efficiency.

Table 1: Talazoparib IC50 Values for PARP Enzymatic Inhibition

TargetIC50 (nM)Reference
PARP10.5 - 1[7][10]
PARP20.2[7][10]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: Comparative PARP Trapping Potency of PARP Inhibitors

PARP InhibitorRelative Trapping Potency (vs. Olaparib)Reference
Talazoparib ~100-fold more potent [3][4]
Olaparib (B1684210)1[3]
Rucaparib (B1680265)~1[3]
NiraparibMore potent than Olaparib/Rucaparib[4]
VeliparibWeakest trapper[6]

Relative trapping potency is determined by comparing the concentration of each inhibitor required to induce a similar level of PARP-DNA complex formation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Talazoparib.

PARP Trapping Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide in a purified system.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of Talazoparib in DMSO, and then dilute further in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA, 1 mM DTT).

    • Dilute recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide with a single-strand break to their optimal working concentrations in cold PARP assay buffer.

  • Assay Setup (in a 384-well, low-volume, black, flat-bottom plate):

    • Low FP Control (Maximal PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe.

    • High FP Control (No PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe (no NAD+ will be added to these wells).

    • Test Wells: Add assay buffer, PARP1 enzyme, fluorescent DNA probe, and the desired concentration of Talazoparib.

    • Blank: Add assay buffer and fluorescent DNA probe only.

  • Initial Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow for the binding of PARP1 to the DNA probe and interaction with Talazoparib.

  • Initiation of PARylation:

    • Add NAD+ to all wells except the "High FP Control" and "Blank" wells to initiate the auto-PARylation reaction.

  • Final Incubation:

    • Incubate the plate for 60 minutes at room temperature to allow for PARylation and subsequent dissociation of PARP1 from the DNA in the control wells.

  • Measurement:

    • Measure the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • An increase in FP in the presence of Talazoparib indicates PARP trapping.

    • Plot the FP values against the logarithm of the Talazoparib concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of inhibitor required to achieve 50% of the maximal PARP trapping effect).[11]

PARP Trapping Assay (Chromatin Fractionation)

This cell-based assay directly measures the amount of PARP1 that is trapped on chromatin in cells treated with Talazoparib.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line of interest (e.g., HeLa, MDA-MB-231) to approximately 80% confluency.

    • Treat cells with varying concentrations of Talazoparib for a specified time (e.g., 4 hours). A DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) can be co-administered to enhance PARP recruitment to DNA.[12]

  • Cell Harvesting and Fractionation:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Perform subcellular protein fractionation using a commercial kit or established protocols to separate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.[12]

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein samples from the chromatin-bound fractions.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody against PARP1 overnight at 4°C.

    • To ensure equal loading of the chromatin fraction, probe a separate membrane or the same stripped and re-probed membrane with an antibody against a chromatin marker, such as Histone H3.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for PARP1 and the loading control (e.g., Histone H3). An increase in the PARP1 signal in the chromatin fraction of Talazoparib-treated cells compared to the vehicle control indicates PARP trapping.[11]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for measuring DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation:

    • Harvest cells and resuspend in ice-cold PBS at a concentration of ~1x10^5 cells/mL.

  • Embedding Cells in Agarose (B213101):

    • Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a specially coated microscope slide (CometSlide™).

    • Allow the agarose to solidify at 4°C.

  • Cell Lysis:

    • Immerse the slides in a chilled lysis solution (containing detergent and high salt) for at least 60 minutes at 4°C to remove cell membranes and proteins, leaving behind nucleoids containing the DNA.[2]

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in an alkaline electrophoresis solution (pH > 13) for a period to unwind the DNA.[13]

    • Perform electrophoresis at a low voltage in the same alkaline buffer. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".[14]

  • Staining and Visualization:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR® Green I).[2]

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Quantify the amount of DNA in the comet tail relative to the head. The intensity of the comet tail is proportional to the amount of DNA damage. This can be done using specialized image analysis software.

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of Talazoparib.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Talazoparib and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Addition of MTT/MTS Reagent:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[8][15]

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan (B1609692) product.[8]

  • Solubilization (for MTT assay):

    • If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the insoluble formazan crystals.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Talazoparib concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows (Graphviz Diagrams)

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repaired_DNA Repaired DNA PARP1->Repaired_DNA dissociates Trapped_Complex Trapped PARP-DNA Complex NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER BER->Repaired_DNA Talazoparib Talazoparib Talazoparib->PARP1 inhibits catalytic activity Talazoparib->PARP1 traps on DNA DSB Double-Strand Break (DSB) Trapped_Complex->DSB leads to Apoptosis Apoptosis DSB->Apoptosis in HRD cells

Caption: Talazoparib's dual mechanism of action in DNA repair.

PARP_Trapping_FP_Workflow start Start reagent_prep Prepare Reagents: - PARP1 Enzyme - Fluorescent DNA Probe - Talazoparib Dilutions start->reagent_prep plate_setup Set up 384-well Plate: - Controls (Low/High FP, Blank) - Test Wells with Talazoparib reagent_prep->plate_setup incubation1 Incubate for 30 min (PARP-DNA Binding) plate_setup->incubation1 add_nad Add NAD+ to initiate PARylation incubation1->add_nad incubation2 Incubate for 60 min (PARylation & Dissociation) add_nad->incubation2 measure_fp Measure Fluorescence Polarization (FP) incubation2->measure_fp data_analysis Data Analysis: - Plot FP vs. [Talazoparib] - Calculate EC50 measure_fp->data_analysis end End data_analysis->end

Caption: Workflow for Fluorescence Polarization PARP Trapping Assay.

Comet_Assay_Workflow start Start cell_prep Prepare Cell Suspension start->cell_prep embedding Embed Cells in Low-Melting Agarose on Slide cell_prep->embedding lysis Lyse Cells to create Nucleoids embedding->lysis unwinding Alkaline Unwinding of DNA lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Stain DNA with Fluorescent Dye electrophoresis->staining visualization Visualize Comets via Fluorescence Microscopy staining->visualization analysis Quantify DNA in Comet Tail visualization->analysis end End analysis->end

Caption: Experimental workflow for the Comet Assay.

Conclusion

Talazoparib is a highly potent PARP inhibitor characterized by its dual mechanism of catalytic inhibition and, most notably, its superior ability to trap PARP-DNA complexes. This trapping mechanism is a key driver of its cytotoxicity, particularly in the context of synthetic lethality in HR-deficient tumors. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and leverage the unique properties of Talazoparib in the development of novel cancer therapeutics. A thorough understanding of these core mechanisms and the methodologies to assess them is crucial for the continued advancement of targeted therapies in oncology.

References

Synthesis of Racemic Talazoparib for Preclinical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of racemic Talazoparib (B560058), a potent inhibitor of poly(ADP-ribose) polymerase (PARP), for preclinical research purposes. The document outlines a detailed experimental protocol, summarizes key quantitative data, and provides visual representations of the relevant biological pathway and experimental workflow.

Introduction

Talazoparib (formerly BMN 673) is a highly potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA single-strand break repair (SSBR) machinery.[1][2] By inhibiting PARP, Talazoparib leads to the accumulation of unrepaired single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DNA damage results in synthetic lethality and targeted cell death.[3][4]

This guide details a common and effective method for the synthesis of racemic Talazoparib, providing a foundation for its production in a preclinical research setting.

PARP Inhibition Signaling Pathway

The primary mechanism of action of Talazoparib involves the inhibition of PARP1 and PARP2. The following diagram illustrates the simplified signaling pathway of PARP-mediated DNA repair and the mechanism of its inhibition by Talazoparib.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Talazoparib Action DNA_SSB Single-Strand Break (SSB) PARP PARP1/PARP2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits Repair DNA Repair & Cell Survival BER_Complex->Repair Talazoparib Talazoparib Talazoparib->PARP inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Mechanism of PARP inhibition by Talazoparib.

Synthesis of Racemic Talazoparib

The following multi-step synthesis provides a reliable method for obtaining racemic Talazoparib. The overall workflow is depicted in the diagram below.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of Intermediate 16 Start->Step1 Step2 Step 2: Chiral Resolution (Optional for Racemic) Step1->Step2 Step3 Step 3: Synthesis of Intermediate 13 Step2->Step3 Step4 Step 4: Cyclization to Racemic Talazoparib Step3->Step4 Purification Purification Step4->Purification Characterization Characterization Purification->Characterization Final_Product Racemic Talazoparib Characterization->Final_Product

Workflow for the synthesis and analysis of racemic Talazoparib.
Experimental Protocols

The following protocols are based on established synthetic routes.[3]

Step 1: Synthesis of Intermediate Compound 16

  • To a solution of compound 14 (1 equivalent) and compound 15 (1.3 equivalents) in dioxane, add pyridinium (B92312) p-toluenesulfonate (PPTS) (0.2 equivalents) and MgSO4 (5 equivalents).

  • Heat the mixture to reflux and stir for 2 hours.

  • Cool the reaction to 50°C and add NaBH4 (4 equivalents).

  • Heat the mixture to 80°C and stir for an additional 2-3 hours.

  • Cool the reaction to room temperature and quench with methanol.

  • Filter the solid and concentrate the filtrate.

  • Extract the residue with ethyl acetate (B1210297) and wash with saturated NaHCO3 aqueous solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield compound 16 .

Step 2: Synthesis of Intermediate Compound 13 (from Compound 17)

Note: For racemic synthesis, the chiral resolution step to obtain compound 17 is omitted, and the racemic mixture of the preceding intermediate is used directly.

  • Combine compound 17 (or the corresponding racemic intermediate) (1 equivalent) and compound 18 (1.2 equivalents) in a suitable solvent.

  • Add a base, such as triethylamine, and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain crude compound 13 .

Step 3: Synthesis of Racemic Talazoparib (Compound 1)

  • To a solution of compound 13 (1 equivalent) in ethanol, add 50% hydrazine (B178648) hydrate (B1144303) (6 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Wash the crude product with water, filter, and then wash with ethanol.

  • Recrystallize the solid to obtain the final product, racemic Talazoparib.[3]

Purification and Characterization

Purification:

  • Column Chromatography: As described in the synthesis of intermediate 16 .[3]

  • Recrystallization: Used for the final purification of racemic Talazoparib.[3]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purification and purity analysis. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water with 0.1% formic acid on a C18 column.[5]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the products.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. An HPLC purity of >99% is typically desired for preclinical studies.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of Talazoparib.

Table 1: Synthesis Yields and Purity

Step/ProductTypical YieldHPLC PurityReference
Intermediate 16 ~52%-[3]
Racemic Talazoparib~90%>99%[3]

Table 2: Biological Activity of Talazoparib

TargetAssayValueReference
PARP-1Ki0.65 ± 0.07 nM[2][6]
PARP-2Ki(similar affinity to PARP-1)[4]
PARP-1IC500.57 nM[7]

Table 3: Comparative PARP Inhibition

CompoundPARP-1 Ki (nM)Reference
Talazoparib 0.65 ± 0.07 [6]
Olaparib1.87 ± 0.10[6]
Racemic Talazoparib Derivative (3a)2.37 ± 0.56[6]
Racemic Talazoparib Derivative (3b)1.92 ± 0.41[6]
Racemic Talazoparib Derivative (3c)1.73 ± 0.43[6]

Conclusion

This technical guide provides a detailed framework for the synthesis of racemic Talazoparib for preclinical research. The outlined protocols, supported by quantitative data and visual diagrams, offer a comprehensive resource for researchers in the field of drug discovery and development. Adherence to these methodologies will enable the consistent and reliable production of Talazoparib for further investigation into its therapeutic potential.

References

(rac)-Talazoparib: A Technical Guide to its PARP1 vs. PARP2 Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib is a potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP enzymatic activity by Talazoparib leads to the accumulation of unrepaired SSBs, which can subsequently generate more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs results in synthetic lethality and cell death.[2]

A distinguishing feature of Talazoparib is its high efficiency in "trapping" PARP enzymes on DNA.[2][3] This trapping mechanism, where the inhibitor stabilizes the PARP-DNA complex, is considered a major contributor to its potent anti-tumor activity, as these trapped complexes can themselves be cytotoxic lesions that interfere with DNA replication and transcription.[2] This technical guide provides an in-depth overview of the PARP1 and PARP2 inhibition profile of this compound, including quantitative data, detailed experimental methodologies, and visualization of the relevant biological pathways and experimental workflows.

Quantitative Inhibition Profile

The inhibitory potency of this compound against PARP1 and PARP2 has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for enzymatic inhibition and PARP trapping.

Table 1: Enzymatic Inhibition of PARP1 and PARP2 by Talazoparib (Cell-Free Assays)

TargetParameterValue (nM)Notes
PARP1IC500.57[2][3]Half-maximal inhibitory concentration in a cell-free enzymatic assay.
PARP2IC501.9[4]Half-maximal inhibitory concentration in a cell-free enzymatic assay.
PARP2Median IC500.2[5]A separate study reported a median IC50 value, indicating high potency.

Table 2: PARP Trapping Efficiency of Talazoparib

TargetParameterValue (nmol/L)Notes
PARPEC501.9[6]Half-maximal effective concentration for PARP trapping in an in vitro enzymatic assay.
PARP1 vs PARP2Trapping EfficacySimilar[7]Studies suggest that Talazoparib exhibits comparable trapping efficacy for both PARP1 and PARP2.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the PARP inhibition profile of Talazoparib.

Cell-Free PARP Enzymatic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of purified PARP enzymes.

  • Principle: The assay measures the incorporation of NAD+ into poly(ADP-ribose) (PAR) chains on a histone substrate in the presence of nicked DNA. Inhibition of PARP activity results in a decrease in PAR formation.

  • General Protocol:

    • Reaction Setup: A reaction mixture is prepared containing purified recombinant human PARP1 or PARP2 enzyme, a histone substrate, and nicked DNA to activate the enzyme.

    • Inhibitor Addition: Serial dilutions of Talazoparib or a vehicle control are added to the reaction mixture.

    • Initiation of PARylation: The reaction is initiated by the addition of biotinylated NAD+.

    • Incubation: The reaction is incubated at room temperature to allow for PAR chain formation.

    • Detection: The biotinylated PAR chains are detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent or colorimetric substrate.

    • Data Analysis: The signal intensity is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex within cells.

  • Principle: Cells are treated with a PARP inhibitor, which "traps" PARP enzymes on the chromatin. The cells are then fractionated to separate chromatin-bound proteins from soluble nuclear proteins. The amount of PARP in the chromatin fraction is quantified by Western blotting.

  • General Protocol:

    • Cell Treatment: Cultured cells are treated with various concentrations of Talazoparib or a vehicle control. A DNA-damaging agent (e.g., MMS) can be used to increase the number of sites for PARP binding.

    • Cell Lysis and Fractionation: Cells are harvested and lysed to separate the cytoplasm, soluble nuclear fraction, and chromatin-bound fraction. This is typically achieved through a series of centrifugation steps with buffers of increasing stringency.

    • Protein Quantification: The protein concentration of each fraction is determined.

    • Western Blotting: Equal amounts of protein from the chromatin-bound fractions are separated by SDS-PAGE and transferred to a membrane.

    • Immunodetection: The membrane is probed with primary antibodies specific for PARP1 and PARP2, followed by a secondary antibody conjugated to HRP.

    • Data Analysis: The intensity of the PARP bands in the chromatin-bound fraction is quantified and normalized to a loading control (e.g., histone H3). An increase in chromatin-bound PARP in treated cells compared to control cells indicates PARP trapping.

In-Cell PARP Activity Assay (ELISA)

This assay measures the overall level of PAR formation within cells, reflecting the in-cell catalytic activity of PARP enzymes.

  • Principle: This is a sandwich ELISA-based assay that detects the amount of poly(ADP-ribose) (PAR) in cell lysates.

  • General Protocol:

    • Cell Treatment: Cells are treated with Talazoparib and/or a DNA-damaging agent.

    • Cell Lysis: Cells are lysed with a buffer that preserves the PAR chains.

    • ELISA: The cell lysate is added to a microplate pre-coated with an anti-PAR antibody. A second, detection antibody (also anti-PAR) conjugated to an enzyme (e.g., HRP) is then added.

    • Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

    • Data Analysis: The signal is proportional to the amount of PAR in the lysate. A decrease in signal in Talazoparib-treated cells indicates inhibition of PARP activity.

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of Talazoparib cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1 / PARP2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR catalyzes PARP_trapped Trapped PARP-DNA Complex BER_factors Base Excision Repair (BER) Factors PAR->BER_factors recruits SSB_Repair SSB Repair BER_factors->SSB_Repair mediate Talazoparib This compound Talazoparib->PARP inhibits & traps Replication_Fork Replication Fork PARP_trapped->Replication_Fork blocks progression Replication_Fork->DNA_SSB encounters DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_proficient HR Proficient Cell (e.g., BRCA wt) DSB->HR_proficient HR_deficient HR Deficient Cell (e.g., BRCA mut) DSB->HR_deficient DSB_Repair DSB Repair (HR) HR_proficient->DSB_Repair functional HR Apoptosis Apoptosis HR_deficient->Apoptosis defective HR

Caption: PARP1/2 inhibition and trapping by Talazoparib leads to synthetic lethality in HR-deficient cells.

Experimental Workflow

Experimental_Workflow cluster_0 Cell-Free Enzymatic Assay cluster_1 Cellular PARP Trapping Assay cluster_2 In-Cell PARP Activity (ELISA) A1 Combine PARP1/2, histones, nicked DNA A2 Add Talazoparib (serial dilutions) A1->A2 A3 Initiate with biotinylated NAD+ A2->A3 A4 Detect PAR formation A3->A4 A5 Calculate IC50 A4->A5 B1 Treat cells with Talazoparib +/- MMS B2 Lyse and fractionate (Cytosol, Soluble Nuclear, Chromatin-bound) B1->B2 B3 Western Blot for PARP1/2 in chromatin fraction B2->B3 B4 Quantify band intensity B3->B4 C1 Treat cells with Talazoparib C2 Lyse cells C1->C2 C3 Perform PAR ELISA C2->C3 C4 Measure signal C3->C4

Caption: Workflow for key assays to determine PARP inhibition and trapping.

References

(rac)-Talazoparib: A Deep Dive into its Preclinical Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of (rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate in preclinical models is fundamental to its development and successful translation to the clinic. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development of this compound.

Core Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of this compound has been evaluated in several species, primarily in rodents (mice and rats) and non-rodents (dogs). These studies are crucial for determining key parameters such as bioavailability, clearance, volume of distribution, and half-life, which in turn inform dose selection and scheduling for clinical trials.

Quantitative Pharmacokinetic Data

The following tables summarize the key single-dose pharmacokinetic parameters of this compound in various preclinical models.

Table 1: Single-Dose Pharmacokinetics of this compound in Rats

ParameterIntravenous (5 mg/kg)Oral (10 mg/kg)
Cmax -7948 ng/mL
Tmax --
T½ (half-life) 2.25 h-
Clearance 2 mL/min/kg-
Oral Bioavailability -56%

Table 2: Single-Dose Pharmacokinetics of this compound in Dogs

ParameterOral
Oral Bioavailability 60% to 87%
Elimination Half-life 55 to 89 h

Experimental Protocols

Detailed and robust experimental protocols are the cornerstone of reliable pharmacokinetic data. Below are methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Studies in Rodents

Animal Models:

  • Species: Sprague-Dawley rats.

  • Health Status: Healthy, specific-pathogen-free.

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

Dosing and Administration:

  • Intravenous (IV) Administration: this compound was administered as a single bolus injection via the tail vein.

  • Oral (PO) Administration: The compound was administered via oral gavage.

  • Vehicle: For oral administration, Talazoparib was formulated in a mixture of 10% DMAc, 6% Solutol HS-15, and 84% PBS.

Sample Collection:

  • Blood samples were collected at predetermined time points post-dosing from the jugular vein or via cardiac puncture at the termination of the study.

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis

Sample Preparation:

  • Method: Protein precipitation.

  • Procedure:

    • To a 100 µL aliquot of plasma, an internal standard is added.

    • Precipitating agent (e.g., acetonitrile) is added to the plasma sample.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

Analytical Technique:

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS).

  • Column: A C18 stationary phase is typically used for separation.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used for elution.

  • Detection: Mass spectrometry is used for sensitive and selective quantification of Talazoparib and its internal standard.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

PARP Inhibition and DNA Damage Repair Pathway

The primary mechanism of action of Talazoparib is the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs).

PARP_Inhibition cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Talazoparib Action DNA_Damage Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP recruits Recruitment Recruitment of Repair Proteins PARP->Recruitment activates Trapping PARP Trapping on DNA PARP->Trapping Repair SSB Repair Recruitment->Repair Talazoparib This compound Talazoparib->PARP inhibits & traps Cell_Death Apoptosis / Cell Death Trapping->Cell_Death leads to

PARP Inhibition Pathway of Talazoparib
Preclinical Pharmacokinetic Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

PK_Workflow Dosing Drug Administration (IV or Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis Bioanalytical Method (LC-MS/MS) Processing->Analysis Data Pharmacokinetic Parameter Calculation Analysis->Data Report Data Interpretation & Reporting Data->Report

Preclinical Pharmacokinetic Study Workflow

(rac)-Talazoparib: A Technical Guide to its Discovery and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib, also known as BMN 673, is a highly potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1][2] Developed by Pfizer, it is a key therapeutic agent in the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[3] Its mechanism of action, potent PARP trapping ability, and significant clinical efficacy have made it a subject of intense research in oncology and drug development. This technical guide provides an in-depth overview of the discovery, chemical properties, and key experimental methodologies associated with this compound.

Chemical Properties and Structure

Talazoparib (B560058) is chemically described as (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one.[3][4] The molecule possesses a novel stereospecific dual chiral-center-embedded structure, which is crucial for its extensive and unique binding interactions with the PARP1/2 proteins.[1][2]

PropertyValueReference
IUPAC Name (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one[3]
Molecular Formula C₁₉H₁₄F₂N₆O[3]
Molar Mass 380.359 g·mol⁻¹[3]
CAS Number 1207456-01-6[3]
Appearance White to yellow solid[5]
Solubility pH independent solubility (17 to 38 µg/mL across physiological pH at 37°C)[5]

Discovery and Synthesis

The discovery of Talazoparib stemmed from the development of a novel series of tetrahydropyridophthalazinones as PARP1 and PARP2 inhibitors.[1][2] The synthesis of this compound can be achieved through a multi-step process, with key intermediates and reaction schemes outlined in various publications and patents. A generalized synthetic route is described below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on published synthetic routes.[6][7]

Materials and Reagents:

Step-by-Step Procedure:

  • Synthesis of the Tetrahydroquinoline Intermediate:

    • React Intermediate 1 with 4-fluorobenzaldehyde in the presence of a reducing agent like 30% TiCl₃ in 2N HCl to form the corresponding methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate.[7]

    • The crude product is purified by flash chromatography.

  • Formation of the Phthalazinone Ring System:

    • The purified tetrahydroquinoline intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux conditions.[6]

    • This step leads to the formation of the core tricyclic phthalazinone structure of this compound.

    • The crude product is typically purified by washing with water and ethanol, followed by recrystallization.[6]

  • Chiral Resolution (for the specific enantiomer):

    • The racemic mixture of Talazoparib can be resolved into its individual enantiomers. One method involves reacting the racemic mixture with a chiral resolving agent such as D(-)-tartaric acid to form diastereomeric salts.[6]

    • These diastereomers can then be separated by fractional crystallization.

    • Subsequent treatment of the desired diastereomeric salt with a base will yield the enantiomerically pure (8S,9R)-Talazoparib.

Note: The synthesis of the specific enantiomer (8S,9R)-Talazoparib often involves chiral separation at a later stage of the synthesis to improve yield.[6]

G cluster_synthesis Generalized Synthetic Workflow for this compound Intermediate1 Intermediate 1 (Nitrobenzoate derivative) Reduction Reductive Cyclization (e.g., TiCl3) Intermediate1->Reduction Aldehyde 4-Fluorobenzaldehyde Aldehyde->Reduction Tetrahydroquinoline Tetrahydroquinoline Intermediate Reduction->Tetrahydroquinoline Cyclization Phthalazinone Ring Formation Tetrahydroquinoline->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Racemic_Talazoparib This compound Cyclization->Racemic_Talazoparib G cluster_pathway PARP-Mediated DNA Repair and Talazoparib's Mechanism of Action DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PARylation PARP Activation & Auto-PARylation PARP->PARylation PARP_DNA_Complex Trapped PARP-DNA Complex Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair Talazoparib This compound Talazoparib->PARP traps on DNA Talazoparib->PARylation inhibits Inhibition Catalytic Inhibition Trapping PARP Trapping Replication_Fork_Collapse Replication Fork Collapse & DSB Formation PARP_DNA_Complex->Replication_Fork_Collapse Cell_Death Cell Death (in HRR-deficient cells) Replication_Fork_Collapse->Cell_Death G cluster_workflow IC50 Determination Workflow Cell_Seeding Seed Cells in 96-well Plate Drug_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->Drug_Treatment Incubation Incubate for ~72 hours Drug_Treatment->Incubation Viability_Assay Add Viability Reagent (e.g., XTT) Incubation->Viability_Assay Measurement Measure Absorbance/ Luminescence Viability_Assay->Measurement Data_Analysis Normalize Data and Calculate IC50 Measurement->Data_Analysis

References

A Technical Guide to the Stereospecific Activity of Talazoparib: Racemic Mixture vs. Enantiomerically Pure Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talazoparib (B560058), a potent inhibitor of poly(ADP-ribose) polymerase (PARP), is a clinically approved therapeutic for patients with deleterious germline BRCA-mutated breast cancer.[1] This technical guide provides an in-depth analysis of the stereospecific activity of Talazoparib, comparing its racemic form with its enantiomerically pure counterpart. It has been demonstrated that the pharmacological activity of Talazoparib resides almost exclusively in the (8S,9R)-enantiomer, while the (8R,9S)-enantiomer is significantly less active.[2] This guide summarizes the quantitative differences in their biological activities, provides detailed experimental protocols for their evaluation, and illustrates the key signaling pathways and experimental workflows.

Introduction: The Significance of Chirality in Talazoparib's Activity

Talazoparib possesses two stereocenters, leading to the existence of four possible stereoisomers. The clinically utilized and biologically active form is the (8S,9R)-enantiomer.[2] The spatial arrangement of the substituents around these chiral centers is crucial for its high-affinity binding to the PARP enzyme and its potent PARP trapping ability.[3] Racemic mixtures, which contain an equal amount of both enantiomers, exhibit reduced biological activity compared to the pure, active enantiomer. Understanding the activity differences between the racemic and enantiomerically pure forms is critical for drug development, ensuring optimal efficacy and minimizing potential off-target effects of the inactive enantiomer.

Quantitative Comparison of Racemic vs. Enantiomerically Pure Talazoparib

The biological activity of Talazoparib and its racemic mixture has been quantified through various in vitro assays. The data clearly indicates the superior potency of the enantiomerically pure (8S,9R)-Talazoparib.

Table 1: PARP-1 Binding Affinity
CompoundKi (nM)Fold Difference (vs. Enantiopure)
Enantiomerically Pure Talazoparib ((8S,9R)-enantiomer)0.65 ± 0.071
Racemic Talazoparib2.37 ± 0.56~3.6

Data sourced from a competitive binding assay using a tritium-labeled PARP-1 radioligand.[2]

Table 2: In Vitro Cytotoxicity and PARP Inhibition of Enantiomerically Pure Talazoparib
Assay TypeCell Line/TargetIC50 (nM)
PARP1 Enzymatic InhibitionRecombinant PARP10.57
Cellular PARP Inhibition (PARylation Assay)HeLa< 0.5
CytotoxicityMX-1 (BRCA1 mutant)15
CytotoxicityCapan-1 (BRCA2 mutant)3

Data compiled from multiple sources.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of Talazoparib.

Synthesis of Racemic Talazoparib

This protocol describes a laboratory-scale synthesis of racemic Talazoparib.

Step 1: Synthesis of Intermediate Compound 16 [5]

  • To a reactor, add compound 14 (100g, 591mmol), compound 15 (107.68g, 591mmol), and dioxane (1000ml).

  • Add pyridinium (B92312) p-toluenesulfonate (PPTS) (60.82g, 118.2mmol) and MgSO4 (355.77g, 2.96mol).

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reactor to 50°C.

  • Add NaBH4 (89.46g, 2.36mol) and heat to 80°C with stirring for 4 hours.

  • Cool the reaction to room temperature and add methanol (B129727).

  • Filter the white solid.

  • Concentrate the filtrate and extract with ethyl acetate.

  • Wash the organic phase with saturated NaHCO3 aqueous solution and then with sodium chloride aqueous solution.

  • Dehydrate the organic phase with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield compound 16.

Step 2: Chiral Resolution (Conceptual Outline) [5]

The patent describes a subsequent chiral resolution step using D-(-)-tartaric acid to isolate the desired enantiomer, but specific procedural details are not provided.

Step 3: Final Synthesis of Talazoparib [5]

  • Add the resolved intermediate (Compound 13, 36g, 90.37mmol), ethanol (B145695) (450mL), and 50% hydrazine (B178648) hydrate (B1144303) (34.75g, 542.4mmol) to a reactor.

  • Heat to reflux for 2 hours.

  • Remove the solvent by distillation under reduced pressure.

  • Wash the crude product with water, filter, and then wash with ethanol.

  • Recrystallize the solid to obtain the final product, Talazoparib.

Chiral Separation of Talazoparib Enantiomers by HPLC

This section outlines a general approach for the chiral separation of Talazoparib enantiomers based on published methods. A specific, validated protocol may require further development.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column: A chiral stationary phase (CSP) column is required. A Chirobiotech T column (250 x 4.6 mm) has been reported for the separation of radiolabeled Talazoparib.[6]

Mobile Phase: A mixture of an organic modifier and an aqueous buffer. For the Chirobiotech T column, a mobile phase of 35% methanol in water has been used.[6] For other CSPs, a mobile phase of n-hexane with 0.5% diethylamine (B46881) (DEA) and isopropanol (B130326) has been used for similar compounds.[7]

Flow Rate: Typically around 1 mL/min.[6]

Detection: UV detection at a wavelength of 254 nm.[6]

General Procedure:

  • Prepare a stock solution of racemic Talazoparib in a suitable solvent (e.g., methanol or DMSO).

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Monitor the elution of the enantiomers using the UV detector. The two enantiomers should appear as two separate peaks with different retention times.

  • The identity of the active (8S,9R)-enantiomer can be confirmed by co-injection with an authentic standard.[8]

PARP1 Enzymatic Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of Talazoparib against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

  • PARP assay buffer

  • Talazoparib (enantiomerically pure or racemic)

  • 96-well black plates

  • Fluorescence plate reader

Procedure: [9]

  • Prepare serial dilutions of Talazoparib in PARP assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • In a 96-well plate, add the following to each well:

    • PARP assay buffer

    • Activated DNA (e.g., 50 ng/well)

    • β-NAD+ (e.g., 0.5 mM final concentration)

    • Talazoparib at the desired concentrations.

  • Initiate the reaction by adding the PARP1 enzyme (e.g., 50 ng/well).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining NAD+ or the formation of poly(ADP-ribose) (PAR) using a suitable detection method (e.g., a proprietary developer reagent that generates a fluorescent signal).

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular PARP Trapping Assay (Immunofluorescence Method)

This assay quantifies the amount of PARP1 trapped on chromatin in cells following treatment with Talazoparib.

Materials:

  • BRCA-mutant cancer cell line (e.g., MX-1 or Capan-1)

  • Complete cell culture medium

  • Talazoparib (enantiomerically pure or racemic)

  • DNA damaging agent (optional, e.g., methyl methanesulfonate (B1217627) - MMS)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., methanol or formaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against PARP1

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope or high-content imaging system

Procedure: [10]

  • Seed cells on glass coverslips or in imaging-compatible microplates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Talazoparib for a specified duration (e.g., 4 hours). Optionally, co-treat with a DNA damaging agent like MMS to enhance trapping.

  • Wash the cells twice with PBS.

  • Fix the cells with the chosen fixative for 10-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Incubate the cells with the primary anti-PARP1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides or directly image the microplates.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the intensity of the PARP1 signal within the nucleus. An increase in the nuclear PARP1 signal in Talazoparib-treated cells compared to control cells indicates PARP trapping.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of Talazoparib that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • BRCA-mutant cancer cell line (e.g., MX-1 or Capan-1)

  • Complete cell culture medium

  • Talazoparib (enantiomerically pure or racemic)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader (luminescence, absorbance, or imaging-based)

Procedure (using CellTiter-Glo®): [4]

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Prepare serial dilutions of Talazoparib in the complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of Talazoparib. Include vehicle-only controls.

  • Incubate the plates for an extended period, typically 5-10 days, to allow for multiple cell divisions.

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the stereospecific activity of Talazoparib.

Talazoparib's Mechanism of Action in BRCA-Deficient Cells

Talazoparib_Mechanism_of_Action cluster_DNA_Damage DNA Damage & Repair cluster_Talazoparib_Action Talazoparib Intervention cluster_Cell_Fate Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PARylation PARylation PARP->PARylation catalyzes BER Base Excision Repair PARylation->BER initiates Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by BRCA BRCA1/2 Proficient HRR->BRCA functional in BRCA_mut BRCA1/2 Deficient HRR->BRCA_mut deficient in BRCA->Cell_Survival Genomic_Instability Genomic Instability BRCA_mut->Genomic_Instability Talazoparib Talazoparib ((8S,9R)-enantiomer) PARP_Inhibition PARP Catalytic Inhibition Talazoparib->PARP_Inhibition PARP_Trapping PARP Trapping Talazoparib->PARP_Trapping PARP_Inhibition->PARylation inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse PARP_Trapping->PARP traps on DNA PARP_Trapping->Replication_Fork_Collapse Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis Genomic_Instability->Apoptosis Synthetic Lethality

Caption: Mechanism of Talazoparib in BRCA-deficient cells.

Experimental Workflow for Comparing Racemic and Enantiopure Talazoparib

Experimental_Workflow cluster_Assays Biological Activity Assays Start Start: Racemic Talazoparib Chiral_Separation Chiral HPLC / SFC Start->Chiral_Separation Racemic Racemic Talazoparib Start->Racemic Enantiopure Enantiopure (8S,9R)-Talazoparib Chiral_Separation->Enantiopure Inactive_Enantiomer Inactive (8R,9S)-Enantiomer (LT-674) Chiral_Separation->Inactive_Enantiomer Enzymatic_Assay PARP1 Enzymatic Inhibition Assay (IC50 / Ki) Enantiopure->Enzymatic_Assay Trapping_Assay Cellular PARP Trapping Assay Enantiopure->Trapping_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (IC50) Enantiopure->Cytotoxicity_Assay Racemic->Enzymatic_Assay Racemic->Trapping_Assay Racemic->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison Enzymatic_Assay->Data_Analysis Trapping_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for comparing racemic and enantiopure Talazoparib.

Conclusion

The data and experimental protocols presented in this technical guide underscore the critical importance of stereochemistry in the pharmacological activity of Talazoparib. The enantiomerically pure (8S,9R)-Talazoparib is a highly potent PARP inhibitor and trapping agent, whereas its enantiomer is substantially less active. The racemic mixture, therefore, exhibits attenuated activity. For researchers and drug development professionals, the use of enantiomerically pure Talazoparib is paramount for achieving maximal therapeutic effect and for accurately interpreting experimental results. The detailed protocols provided herein serve as a valuable resource for the synthesis, separation, and biological evaluation of this important anticancer agent.

References

In Vitro Anti-Tumor Activity of (rac)-Talazoparib in BRCA Mutant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-tumor activity of (rac)-Talazoparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, with a specific focus on its effects on BRCA mutant cancer cells. Talazoparib (B560058) exhibits a dual mechanism of action, not only inhibiting the enzymatic activity of PARP but also trapping PARP-DNA complexes, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations.[1][2][3][4][5] This document summarizes key quantitative data, details experimental protocols for assessing Talazoparib's efficacy, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Efficacy of Talazoparib in BRCA Mutant Cell Lines

Talazoparib has demonstrated significant cytotoxic effects in a range of cancer cell lines harboring BRCA1/2 mutations. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are consistently in the nanomolar to low micromolar range in these cell lines, highlighting its high efficacy.

Cell LineCancer TypeBRCA Mutation StatusTalazoparib IC50Reference(s)
MX-1Breast CancerBRCA1 mutant~0.3 nM - 0.015 µM[6][7]
Capan-1Pancreatic AdenocarcinomaBRCA2 mutant~5 nM - 0.003 µM[6][7]
MDA-MB-436Breast CancerBRCA1 mutantNot explicitly stated, but sensitive[8]
HCC1937Breast CancerBRCA1 mutantLess sensitive, IC50 ≈ 96 µM for Olaparib (B1684210), suggesting potential cross-resistance patterns[8]
BR58Ovarian CancerBRCA1 mutant, LOH-positive~0.2 µM[9]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as assay type and incubation time.[10]

Core Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of Talazoparib's anti-tumor activity. The following are generalized protocols for key experiments.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay determines the effect of Talazoparib on the metabolic activity and proliferation of cancer cells.

Principle: The MTT assay measures the reduction of tetrazolium salt (MTT) to formazan (B1609692) by metabolically active cells. The CellTiter-Glo® assay quantifies ATP, an indicator of viable cells.

Protocol:

  • Cell Seeding: Plate BRCA mutant and wild-type (as a control) cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Talazoparib (e.g., ranging from picomolar to micromolar concentrations) for a specified duration (typically 72 to 120 hours).[6][9] Include untreated and vehicle-treated cells as controls.

  • Assay Execution (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[10]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Assay Execution (CellTiter-Glo®):

    • Add CellTiter-Glo® reagent to each well.

    • Mix and incubate to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis: Normalize the absorbance or luminescence data to the untreated controls.[10] Plot the normalized data against the logarithm of the Talazoparib concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.[10]

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by Talazoparib.[11]

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Talazoparib at concentrations around the IC50 value for 24-72 hours.[12]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold 1X PBS.[12]

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

DNA Damage Assay (e.g., Comet Assay or γH2AX Staining)

These assays detect the extent of DNA damage induced by Talazoparib.

Principle: The comet assay (single-cell gel electrophoresis) measures DNA strand breaks.[12] γH2AX is a phosphorylated form of the H2AX histone that accumulates at sites of DNA double-strand breaks.

Protocol (Comet Assay):

  • Cell Treatment and Harvesting: Treat cells with Talazoparib and harvest as described for the apoptosis assay.[12]

  • Slide Preparation: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear material.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.[12] DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[13]

Protocol (γH2AX Staining):

  • Cell Treatment and Fixation: Treat cells grown on coverslips with Talazoparib, then fix and permeabilize them.

  • Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy and Western Blot: Visualize the γH2AX foci using a fluorescence microscope or quantify the protein levels by Western blot analysis.[11][13]

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate the signaling pathway of Talazoparib and a typical experimental workflow.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Recruitment PARP Recruitment & Activity cluster_Talazoparib_Action Talazoparib Intervention cluster_Cellular_Outcome Cellular Outcome in BRCA Mutant Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP_Activation PARP Activation & Poly(ADP-ribosyl)ation PARP1->PARP_Activation leads to Replication_Fork_Collapse Replication Fork Collapse PARP_Activation->Replication_Fork_Collapse prevention of Talazoparib This compound PARP_Inhibition Enzymatic Inhibition Talazoparib->PARP_Inhibition PARP_Trapping PARP Trapping Talazoparib->PARP_Trapping PARP_Inhibition->PARP_Activation PARP_Trapping->PARP1 PARP_Trapping->Replication_Fork_Collapse leads to DSB_Formation Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB_Formation results in Apoptosis Apoptosis DSB_Formation->Apoptosis triggers

Caption: Talazoparib's dual mechanism of action in BRCA mutant cells.

Cell_Viability_Workflow Start Start Cell_Culture Culture BRCA Mutant & Wild-Type Cells Start->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Adhesion Allow Overnight Adhesion Seeding->Adhesion Treatment Treat with Serial Dilutions of Talazoparib (72h) Adhesion->Treatment Assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) Treatment->Assay Incubation Incubate per Protocol Assay->Incubation Measurement Measure Absorbance or Luminescence Incubation->Measurement Data_Analysis Normalize Data & Plot Dose-Response Curve Measurement->Data_Analysis IC50 Calculate IC50 Value Data_Analysis->IC50 End End IC50->End

References

(rac)-Talazoparib and the DNA Damage Response Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Talazoparib (B560058) is a highly potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1] This guide provides a detailed technical overview of the mechanism of action of Talazoparib, focusing on its dual functions of catalytic inhibition and "PARP trapping." We will explore its impact on the DNA damage response pathway, particularly in the context of synthetic lethality in cancers with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development. Although the user specified "(rac)-Talazoparib," the vast majority of preclinical and clinical development has focused on a single, highly potent enantiomer, which is the subject of this guide.

Core Mechanism of Action: A Dual-Pronged Attack on DNA Repair

Talazoparib exerts its cytotoxic effects through two primary, complementary mechanisms that disrupt the repair of DNA single-strand breaks (SSBs).[2]

  • Inhibition of PARP Catalytic Activity: PARP enzymes, upon detecting an SSB, bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[3] Talazoparib, by mimicking the structure of NAD+, binds to the catalytic domain of PARP1/2 and prevents this PARylation process.[1] This leads to the accumulation of unrepaired SSBs.

  • PARP Trapping: Beyond simple catalytic inhibition, Talazoparib's high potency is largely attributed to its ability to "trap" the PARP enzyme on the DNA at the site of the break.[4][5] This action prevents the dissociation of the PARP-DNA complex, creating a physical obstruction that is more cytotoxic than the unrepaired SSB alone.[1][4] These trapped complexes can lead to the collapse of replication forks during DNA synthesis, generating highly toxic DNA double-strand breaks (DSBs).[6] Talazoparib is reported to be approximately 100-fold more potent at trapping PARP-DNA complexes compared to some other PARP inhibitors.[7]

The Principle of Synthetic Lethality

In healthy cells, the DSBs generated by the collapse of replication forks can be efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.[2] However, in cancer cells with mutations in BRCA1/2 or other HR pathway genes, this repair mechanism is defective.[2] These HR-deficient cells become heavily reliant on PARP-mediated repair for survival.[4] By inhibiting PARP and trapping it on the DNA, Talazoparib creates a synthetic lethal scenario: the cancer cells are unable to repair the resulting DSBs, leading to genomic instability and ultimately, apoptosis.[6]

Signaling Pathway of Talazoparib's Action

The following diagram illustrates the central role of PARP in single-strand break repair and how Talazoparib's dual mechanism of action leads to cell death in HR-deficient cancer cells.

cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cancer Cell + Talazoparib ssb1 DNA Single-Strand Break (SSB) parp1 PARP1/2 ssb1->parp1 binds to rep_fork1 Replication Fork ssb1->rep_fork1 during replication parp_act1 PARP Activation & PARylation parp1->parp_act1 ber1 Base Excision Repair (BER) Proteins Recruited parp_act1->ber1 repair1 SSB Repaired ber1->repair1 cell_survival1 Cell Survival repair1->cell_survival1 dsb1 Double-Strand Break (DSB) rep_fork1->dsb1 collapses to form hr1 Homologous Recombination (HR) Repair dsb1->hr1 hr1->cell_survival1 repairs DSB talazoparib Talazoparib parp2 PARP1/2 talazoparib->parp2 inhibits & traps ssb2 DNA Single-Strand Break (SSB) ssb2->parp2 binds to rep_fork2 Replication Fork ssb2->rep_fork2 during replication parp_trapped PARP Trapping on DNA parp2->parp_trapped ber_inhibited BER Inhibited parp_trapped->ber_inhibited dsb2 Accumulated Double-Strand Breaks (DSBs) parp_trapped->dsb2 stalls replication fork rep_fork2->dsb2 collapses to form hr_deficient Defective Homologous Recombination (HR) Repair dsb2->hr_deficient apoptosis Apoptosis hr_deficient->apoptosis fails to repair DSB

Caption: Talazoparib's dual-action mechanism in HR-deficient cells.

Quantitative Data on Talazoparib's Efficacy

The potency of Talazoparib has been quantified in numerous preclinical studies across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.

Table 1: Talazoparib IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeBRCA StatusTalazoparib IC50 (µM)Reference(s)
NCI-H146Small Cell LungNot Specified0.00435[8]
JIMT1Breast (HER2+)Wild-Type0.002[9]
SKBR3Breast (HER2+)Wild-Type0.04[9]
ZK-58OsteosarcomaHR Deficient0.115[5]
MDA-MB-436Breast (TNBC)BRCA1 Mutant0.13[9]
BR58OvarianBRCA1 Mutant (LOH)~0.2[10]
MG63OsteosarcomaHR Deficient0.448[5]
MDA-MB-231Breast (TNBC)Wild-Type0.48[9]
MDA-MB-468Breast (TNBC)Wild-Type0.8[9]
BR103TBreastBRCA1 Mutant (no LOH)2.98[10]
BR103NNormal BreastBRCA1 Mutant (no LOH)4.3[10]
BR99BreastBRCA2 Mutant (no LOH)4.98[10]
BR12BreastBRCA1 Mutant (no LOH)16.6[10]
SaOS-2OsteosarcomaHR Deficient33.57[5]
NCI-H1618Small Cell LungNot Specified0.670[8]
MNNG-HOSOsteosarcomaHR Deficient87.56[5]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).

Experimental Protocols for Assessing Talazoparib's Effects

This section provides detailed methodologies for key experiments used to evaluate the impact of Talazoparib on the DNA damage response pathway.

PARP Trapping Assay (Chromatin Fractionation & Western Blot)

This assay directly measures the amount of PARP1 trapped on chromatin in cells following treatment with an inhibitor.[11]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa, DU-145) in 10 cm culture dishes to reach ~80% confluency on the day of the experiment.[11]

    • Treat cells with the desired concentrations of Talazoparib and a reference PARP inhibitor (e.g., Olaparib). Include a vehicle control (e.g., DMSO).[11]

    • Co-treat with a DNA damaging agent, such as 0.01% methylmethane sulfate (B86663) (MMS), to induce SSBs and allow for detectable PARP trapping.[8][11]

    • Incubate for a specified time, typically 4 hours, at 37°C.[8][11]

  • Subcellular Fractionation:

    • After incubation, wash the cells twice with ice-cold PBS.[11]

    • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.[12]

    • Perform subcellular fractionation using a commercial kit (e.g., Thermo Fisher Scientific, #78840) according to the manufacturer's instructions.[11][13] This process typically involves sequential lysis steps to isolate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

    • Ensure protease and phosphatase inhibitors are included in all buffers to maintain protein integrity.[14] The final chromatin-bound fraction is the key sample for this assay.

  • Western Blot Analysis:

    • Determine the protein concentration of the chromatin-bound fractions using a BCA protein assay for normalization.[11]

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[11]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[11][12]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. Also probe for a loading control specific to the chromatin fraction, such as Histone H3.[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.[11]

  • Data Analysis:

    • Quantify the band intensities for PARP1 and the loading control (Histone H3) using image analysis software (e.g., ImageJ).

    • An increase in the normalized PARP1 signal in the chromatin-bound fraction of Talazoparib-treated cells compared to the vehicle control indicates the extent of PARP trapping.

start Start: Culture Cells to 80% Confluency treat Treat cells with Talazoparib + DNA damaging agent (e.g., MMS) (4 hours) start->treat harvest Harvest Cells (Scrape & Wash with PBS) treat->harvest fractionate Subcellular Protein Fractionation harvest->fractionate fractions Isolate Cytoplasmic, Nuclear Soluble, & Chromatin-Bound Fractions fractionate->fractions quantify Protein Quantification (BCA Assay) of Chromatin-Bound Fraction fractions->quantify Focus on Chromatin wb Western Blot Analysis quantify->wb sds SDS-PAGE wb->sds transfer Transfer to Membrane sds->transfer probe Probe with Primary Antibodies (anti-PARP1, anti-Histone H3) transfer->probe detect Incubate with Secondary Antibody & ECL Detection probe->detect analyze Quantify Band Intensities (PARP1 vs. Histone H3) detect->analyze end End: Determine PARP Trapping analyze->end

Caption: Workflow for the PARP Trapping Assay.

Immunofluorescence for DNA Damage Foci (γH2AX and RAD51)

This assay visualizes and quantifies the formation of DSBs (marked by γH2AX foci) and the engagement of the HR repair machinery (marked by RAD51 foci).

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate to achieve 60-70% confluency.[15]

    • Treat cells with the desired concentrations of Talazoparib or vehicle control for the specified duration (e.g., 24-48 hours).[15]

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with PBS.[15]

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[16]

    • Wash the cells three times with PBS.[16]

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[15][16]

    • Wash the cells three times with PBS.[15]

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[15][16]

    • Dilute the primary antibodies (e.g., rabbit anti-RAD51, mouse anti-γH2AX) in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[15][16]

    • Wash the cells three times with PBS.[15]

    • Dilute the appropriate fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[15]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.[15]

    • Incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.[16]

    • Wash the cells twice with PBS.[16]

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[16]

  • Imaging and Quantification:

    • Visualize the slides using a fluorescence microscope.

    • Capture images from multiple fields for each condition.

    • Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software. A cell is often considered positive if it contains more than a baseline number of foci (e.g., >5).[16]

Clonogenic Survival Assay

This assay assesses the long-term effect of Talazoparib on the ability of single cells to proliferate and form colonies, a measure of cytotoxicity.

  • Cell Seeding:

    • Create a single-cell suspension of the desired cancer cell line.

    • Seed a low, predetermined number of cells (typically 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.

    • Allow the cells to attach overnight in the incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Talazoparib in complete culture medium. Include a vehicle control (DMSO).

    • Replace the medium in the wells with the drug-containing medium.

    • Incubate the plates for a long term, typically 10-14 days, to allow for colony formation.[17] For continuous exposure, the medium with fresh drug can be replaced every 3-4 days.[17]

  • Fixation and Staining:

    • After the incubation period, aspirate the medium and gently wash the wells twice with PBS.

    • Fix the colonies with a solution such as 70% ethanol (B145695) or a methanol-based fixative for 10-15 minutes.[18]

    • Aspirate the fixation solution.

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

    • Carefully wash the wells with tap water to remove excess stain until the colonies are clearly visible against a clear background.

    • Allow the plates to air dry completely.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well (a colony is typically defined as a group of at least 50 cells).[18]

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to generate a dose-response curve.

Conclusion

Talazoparib is a potent, dual-action PARP inhibitor that effectively disrupts the DNA damage response in cancer cells. Its superior ability to trap PARP enzymes on DNA makes it particularly effective in tumors with deficiencies in the homologous recombination repair pathway, exemplifying a successful application of the synthetic lethality principle. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of Talazoparib and other PARP inhibitors, aiding in the development of more effective and personalized cancer therapies.

References

A Deep Dive into the Structural Distinctions of Talazoparib Among PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural differences between Talazoparib (B560058) and other prominent Poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib, Rucaparib, Niraparib, and Veliparib. A thorough understanding of these structural nuances is critical for elucidating their differential mechanisms of action, particularly the potent PARP trapping exhibited by Talazoparib, and for guiding the development of next-generation targeted cancer therapies.

Core Structural Features and Interactions with the PARP1 Catalytic Domain

All clinically approved PARP inhibitors function by competing with the endogenous substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for binding to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[1][2] Their chemical scaffolds are designed to mimic the nicotinamide moiety of NAD+.[1] While they share this fundamental mechanism, significant differences in their chemical structures lead to distinct interactions within the NAD+ binding pocket, influencing their potency and PARP trapping capabilities.

A key structural element common to these inhibitors is a pharmacophore that engages in hydrogen bonding with Gly863 and Ser904 in the nicotinamide-binding pocket of PARP1.[1] Furthermore, a π-π stacking interaction with Tyr907 is a conserved feature for many of these inhibitors.[1]

Talazoparib's Unique Structural Attributes:

Talazoparib possesses a rigid and complex tricyclic core structure that contributes to its high affinity and specificity for the PARP1 active site.[1][3] This structural rigidity is a distinguishing feature compared to the more flexible moieties of some other PARP inhibitors. The tricyclic scaffold of Talazoparib allows for an extensive network of interactions with conserved residues in the active site, which is believed to be the basis for its superior potency.[1] Crystallography studies of Talazoparib in complex with the PARP1 catalytic domain reveal that its structure superbly mimics the binding of nicotinamide and establishes additional stabilizing interactions.[1][4]

Structural Comparison with Other PARP Inhibitors:

  • Olaparib: Features a phthalazinone core and a cyclopropane (B1198618) carboxamide moiety. Its interactions within the active site are well-characterized, but it is considered a less potent PARP trapper compared to Talazoparib.[1][2]

  • Rucaparib: Contains a tricyclic indole-based scaffold. While it has a rigid molecular structure, the extent of its interactions within the PARP1 active site is considered less extensive than that of Talazoparib.[1]

  • Niraparib: Possesses an indazole-based core. Structural studies indicate unique interactions within the active site that contribute to its characteristics, though it is a less potent inhibitor than Talazoparib.[1]

  • Veliparib: Is a benzimidazole-based inhibitor and is recognized as a selective inhibitor of PARP1 and PARP2.[2] However, it is a notably weaker PARP trapper compared to the other approved inhibitors.[1]

The following diagram illustrates the key chemical structures of these PARP inhibitors.

PARP_Inhibitor_Structures cluster_talazoparib Talazoparib cluster_olaparib Olaparib cluster_rucaparib Rucaparib cluster_niraparib Niraparib cluster_veliparib Veliparib T T O O R R N N V V

Figure 1: Chemical structures of key PARP inhibitors.

Quantitative Comparison of PARP Inhibitor Potency

The structural differences among PARP inhibitors are reflected in their biochemical and cellular potencies. This is typically quantified by their half-maximal inhibitory concentration (IC50) for PARP1 and PARP2 enzymatic activity, and their relative ability to "trap" the PARP enzyme on DNA. PARP trapping is a critical cytotoxic mechanism where the inhibitor stabilizes the PARP-DNA complex, leading to replication fork collapse and cell death, particularly in cancer cells with deficiencies in homologous recombination repair.[1][5]

Talazoparib is distinguished by its exceptionally high PARP trapping potency, which is approximately 100-fold greater than that of Olaparib and Rucaparib.[5][6] This heightened trapping ability is a key contributor to its clinical efficacy.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Talazoparib 0.57[3]0.15[7]++++[7]
Olaparib 5[7]1[7]++[7]
Rucaparib 0.65[7]0.08[7]++[7]
Niraparib 3.8[7]2.1[7]+++[7]
Veliparib 1.2[7]0.41[7]+[7]

Note: IC50 values and relative trapping potencies can vary between studies due to different experimental conditions. The data presented here is a representative compilation from the literature.

Signaling Pathways and Experimental Workflows

The therapeutic rationale for PARP inhibitors is rooted in the concept of synthetic lethality in cancer cells with defective DNA repair mechanisms, such as those with BRCA1/2 mutations. The following diagram illustrates the central role of PARP1 in single-strand break repair and how its inhibition leads to synthetic lethality in homologous recombination deficient cells.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_parp_pathway PARP-mediated Repair cluster_hr_pathway Homologous Recombination (HR) cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse (with PARPi) PARP1 PARP1 SSB->PARP1 activates BRCA BRCA1/2 DSB->BRCA activates Apoptosis Apoptosis DSB->Apoptosis in HR deficient cells PAR Poly(ADP-ribose) (PAR) synthesis PARP1->PAR catalyzes PARP1->PAR BER Base Excision Repair (BER) PAR->BER recruits Survival Cell Survival BER->Survival BER->Survival HR_Repair HR Repair BRCA->HR_Repair mediates BRCA->HR_Repair HR_Repair->Survival PARPi PARP Inhibitor (e.g., Talazoparib) PARPi->PARP1 inhibits & traps

Figure 2: PARP1 signaling in DNA repair and synthetic lethality.

Detailed Experimental Protocols

In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • 96-well plates pre-coated with histones

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Blocking buffer (e.g., 1x PBS with 1% BSA)

  • Wash buffer (e.g., 1x PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Microplate luminometer

Procedure:

  • Plate Preparation: Wash histone-coated plates with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature. Wash the plates again.

  • Inhibitor Preparation: Prepare serial dilutions of the PARP inhibitor (e.g., Talazoparib) in PARP assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: Add the PARP inhibitor dilutions to the wells. Add a mixture of recombinant PARP1 enzyme and activated DNA to all wells except the "no enzyme" control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Wash the plates to remove unbound reagents. Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

  • Signal Generation: Wash the plates again. Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control). Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

PARP_Enzymatic_Assay_Workflow Start Start PlatePrep Prepare Histone-Coated Plate (Wash and Block) Start->PlatePrep InhibitorPrep Prepare Serial Dilutions of PARP Inhibitor PlatePrep->InhibitorPrep ReactionSetup Add Inhibitor, PARP1 Enzyme, and Activated DNA to Wells InhibitorPrep->ReactionSetup InitiateReaction Initiate Reaction with Biotinylated NAD+ ReactionSetup->InitiateReaction Incubate Incubate for 1 hour at Room Temperature InitiateReaction->Incubate Detect Detection: 1. Wash 2. Add Streptavidin-HRP 3. Incubate 4. Wash Incubate->Detect Signal Add Chemiluminescent Substrate Detect->Signal Read Measure Luminescence Signal->Read Analyze Data Analysis: Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

Figure 3: Workflow for a PARP1 enzymatic activity assay.
Cellular PARP Trapping Assay (Immunofluorescence)

This assay visualizes and quantifies the amount of PARP1 trapped on chromatin within cells following treatment with a PARP inhibitor.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant)

  • Glass coverslips or imaging-grade multi-well plates

  • Cell culture medium and supplements

  • PARP inhibitor (e.g., Talazoparib)

  • DNA damaging agent (optional, e.g., methyl methanesulfonate (B1217627) - MMS)

  • Pre-extraction buffer (e.g., PBS with 0.5% Triton X-100)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against PARP1

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto coverslips or imaging plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the PARP inhibitor at various concentrations for a defined period (e.g., 1-4 hours). A DNA damaging agent can be co-administered to enhance PARP trapping.

  • Pre-extraction: Gently wash the cells with PBS. Incubate with pre-extraction buffer on ice to remove soluble, non-chromatin-bound proteins.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Antibody Incubation: Incubate the cells with the primary anti-PARP1 antibody overnight at 4°C. The following day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides with mounting medium.

  • Imaging: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the mean fluorescence intensity of the nuclear PARP1 signal in individual cells using image analysis software. An increase in nuclear PARP1 intensity in treated cells compared to controls indicates PARP trapping.

PARP_Trapping_Assay_Workflow Start Start CellSeeding Seed Cells on Coverslips Start->CellSeeding DrugTreatment Treat with PARP Inhibitor (and optional DNA damaging agent) CellSeeding->DrugTreatment PreExtraction Pre-extract Soluble Proteins DrugTreatment->PreExtraction FixPerm Fix and Permeabilize Cells PreExtraction->FixPerm Blocking Block Non-specific Binding FixPerm->Blocking AntibodyIncubation Incubate with Primary and Fluorescent Secondary Antibodies Blocking->AntibodyIncubation StainMount Stain Nuclei with DAPI and Mount AntibodyIncubation->StainMount Imaging Acquire Images with Fluorescence Microscope StainMount->Imaging Analysis Quantify Nuclear PARP1 Fluorescence Intensity Imaging->Analysis End End Analysis->End

Figure 4: Workflow for a cellular PARP trapping assay.

Conclusion

The structural distinctions between Talazoparib and other PARP inhibitors, particularly its rigid tricyclic core, give rise to a unique and extensive network of interactions within the PARP1 active site. This structural advantage translates into superior enzymatic inhibition and, most notably, an exceptionally high PARP trapping potency. This in-depth understanding of the structure-activity relationship is paramount for the rational design of more effective and selective PARP inhibitors in the future. The provided experimental protocols offer a standardized framework for the continued investigation and characterization of these and novel compounds in the field of targeted cancer therapy.

References

Understanding PARP trapping as a mechanism of action for Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. Its clinical efficacy, particularly in cancers with homologous recombination repair (HRR) deficiencies such as those harboring BRCA1/2 mutations, is largely attributed to its profound ability to "trap" PARP enzymes on DNA. This technical guide provides an in-depth exploration of PARP trapping as the primary mechanism of action for Talazoparib. We will delve into the quantitative aspects of its potency, detail the experimental protocols used to measure PARP trapping, and visualize the underlying molecular pathways and experimental workflows.

Introduction: The Dual Action of Talazoparib

Talazoparib exerts its cytotoxic effects through a dual mechanism:

  • Catalytic Inhibition: Like other PARP inhibitors (PARPi), Talazoparib binds to the NAD+ binding pocket of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP's catalytic activity disrupts the recruitment of DNA repair factors to sites of single-strand breaks (SSBs).

  • PARP Trapping: More significantly, Talazoparib traps PARP enzymes on the DNA at the site of damage.[1][2] This creates a stable PARP-DNA complex that acts as a physical obstruction, leading to the stalling and collapse of replication forks, ultimately generating cytotoxic double-strand breaks (DSBs).[3] In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death, a concept known as synthetic lethality.[4]

The trapping efficiency of a PARPi is a critical determinant of its cytotoxic potential and is a key differentiator among various inhibitors.[5]

Quantitative Analysis of Talazoparib's Potency

Talazoparib is distinguished by its exceptionally high PARP trapping efficiency compared to other clinically approved PARP inhibitors.[5][6] This heightened potency allows for significant anti-tumor activity at lower concentrations.[7]

Table 1: Comparative PARP Trapping and Catalytic Inhibition of PARP Inhibitors
PARP InhibitorPARP Trapping EC50 (nmol/L)PAR Catalytic Inhibition IC50 (nmol/L)Relative Trapping Potency vs. Olaparib
Talazoparib ~1.9 - 2.2 [8]~0.57 - 0.7 [7][8]~100-fold higher [5][9]
Olaparib~20 - 100~1.2 - 51 (Reference)
Rucaparib~20 - 100~1.9 - 7Similar to Olaparib
Niraparib~10 - 50~2 - 4Higher than Olaparib
Veliparib>1000~5 - 10Weakest trapper

EC50 (Half-maximal effective concentration) for PARP trapping indicates the concentration of the inhibitor required to achieve 50% of the maximum trapping effect. A lower EC50 denotes higher potency. IC50 (Half-maximal inhibitory concentration) for PAR catalytic inhibition indicates the concentration of the inhibitor required to inhibit 50% of the PARP enzymatic activity. A lower IC50 denotes higher potency. Data is compiled from multiple sources and represents approximate ranges.

Table 2: Cellular Potency of Talazoparib in Cancer Cell Lines
Cell LineCancer TypeBRCA StatusTalazoparib IC50 (nM)
MDA-MB-436Breast CancerBRCA1 mutant~0.4
Capan-1Pancreatic CancerBRCA2 mutant~0.5
SUM149PTBreast CancerBRCA1 mutantNot explicitly found
MM134Invasive Lobular CarcinomaNot specified38[10]
44PEInvasive Lobular CarcinomaNot specified13[10]
T47DInvasive Ductal CarcinomaBRCA proficient140[10]
MCF7Breast CancerBRCA proficient20[10]

IC50 values represent the concentration of Talazoparib required to inhibit the growth of 50% of the cells and can vary depending on the assay conditions and duration.

Signaling Pathways and Mechanisms

The efficacy of Talazoparib is rooted in the intricate interplay of DNA damage response pathways.

PARP_Trapping_Mechanism cluster_DNA_Damage DNA Damage & Repair cluster_Talazoparib_Action Talazoparib Intervention cluster_Cellular_Consequences Cellular Outcomes cluster_HR_Proficient HR Proficient Cell cluster_HR_Deficient HR Deficient Cell (e.g., BRCA-/-) DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits BER Base Excision Repair PARP1->BER initiates PARP_Trap Trapped PARP-DNA Complex PARP1->PARP_Trap Talazoparib Talazoparib Talazoparib->PARP1 binds & traps Replication_Fork Replication Fork PARP_Trap->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse leads to HRR Homologous Recombination Repair DSB->HRR HRR_deficient Defective HRR DSB->HRR_deficient Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HRR_deficient->Apoptosis FP_Assay_Workflow start Start reagent_prep Reagent Preparation Talazoparib Dilutions PARP1 Enzyme Fluorescent DNA Probe NAD+ start->reagent_prep plate_setup Plate Setup (384-well) Add PARP1 & DNA Probe Add Talazoparib/Vehicle Controls (High/Low FP) reagent_prep->plate_setup incubation1 Incubation 30 min at RT plate_setup->incubation1 reaction_init Reaction Initiation Add NAD+ incubation1->reaction_init incubation2 Incubation 60 min at RT reaction_init->incubation2 fp_measurement Fluorescence Polarization Measurement incubation2->fp_measurement data_analysis Data Analysis Plot FP vs. [Inhibitor] Determine EC50 fp_measurement->data_analysis end End data_analysis->end Chromatin_Fractionation_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment DNA Damaging Agent (e.g., MMS) Talazoparib/Vehicle cell_culture->treatment fractionation Chromatin Fractionation Cell Lysis Separation of Fractions (Cytosolic, Nuclear, Chromatin) treatment->fractionation western_blot Western Blot Analysis SDS-PAGE Protein Transfer Antibody Probing (PARP1, Histone H3) fractionation->western_blot data_analysis Data Analysis Quantify Band Intensities Normalize to Loading Control western_blot->data_analysis end End data_analysis->end AlphaScreen_Workflow start Start reagent_prep Reagent Preparation Biotinylated DNA Donor & Acceptor Beads PARP1 Enzyme Talazoparib start->reagent_prep complex_formation Complex Formation Incubate DNA, PARP1, & Talazoparib reagent_prep->complex_formation bead_binding Bead Binding Add Donor & Acceptor Beads Incubate in Dark complex_formation->bead_binding signal_detection Signal Detection Read on AlphaScreen Reader bead_binding->signal_detection data_analysis Data Analysis Plot Signal vs. [Inhibitor] Determine EC50 signal_detection->data_analysis end End data_analysis->end

References

Initial Toxicity Profile of Talazoparib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the initial toxicity profile of Talazoparib (B560058) based on publicly available preclinical and clinical data. It is important to note that the vast majority of this data pertains to the single enantiomer of Talazoparib, which is the form approved for clinical use. Extensive searches of the scientific literature did not yield specific toxicity studies conducted on racemic Talazoparib . Therefore, this guide focuses on the well-characterized toxicity profile of the active enantiomer.

Introduction

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage repair (DDR) pathway.[1] By inhibiting PARP, Talazoparib leads to an accumulation of single-strand DNA breaks, which subsequently result in double-strand breaks during DNA replication.[2] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to synthetic lethality and cell death.[3][4] Talazoparib is a highly potent PARP inhibitor, demonstrating strong cytotoxic effects in vitro.[5] This guide summarizes the key findings from initial preclinical and clinical studies that have characterized the toxicity profile of Talazoparib.

Preclinical Toxicity Profile

In Vitro Cytotoxicity

In vitro studies have been instrumental in defining the cytotoxic potential of Talazoparib and its mechanism of action.

Table 1: In Vitro Cytotoxicity of Talazoparib in Cancer Cell Lines

Cell LineGenetic BackgroundIC50 (µM)Reference
MX-1BRCA1/2-defective0.015[6]
Capan-1BRCA1/2-defective0.003[6]
HeLaNot specified<0.0005 (PARP-1 inhibition)[6]

Experimental Protocol: Cell Proliferation Inhibition Assay

The cytotoxicity of Talazoparib was evaluated using cell proliferation assays. Cancer cell lines, such as MX-1 and Capan-1, known to have defects in BRCA1 and BRCA2 genes, were cultured in appropriate media.[6] The cells were seeded in 96-well plates and treated with increasing concentrations of Talazoparib for a specified period, typically 72 hours. Cell viability was then assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of viable cells, respectively. The half-maximal inhibitory concentration (IC50) was then calculated from the dose-response curves.[6]

Experimental Protocol: PARP-1 Inhibition Assay

The inhibitory activity of Talazoparib on PARP-1 was determined by detecting the levels of poly(ADP-ribose) (PAR).[6] HeLa cells were treated with various concentrations of Talazoparib. Following treatment, the cells were lysed, and the levels of PAR were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an anti-PAR antibody. The IC50 value for PARP-1 inhibition was determined from the concentration-response curve.[6]

In Vivo Toxicity

Animal studies have provided crucial insights into the systemic toxicity of Talazoparib.

Table 2: Summary of In Vivo Toxicity Findings for Talazoparib

SpeciesRoute of AdministrationKey FindingsReference
RatOralEmbryo-fetal death at doses ≥ 0.015 mg/kg/day. Decreased fetal body weights and increased incidence of fetal malformations.[1]
MouseOral (in combination with chemotherapy)Hematologic toxicities were the dose-limiting toxicities.[7]

Experimental Protocol: Embryo-Fetal Development Toxicity Study

In an embryo-fetal development toxicity study, pregnant rats were administered Talazoparib orally during the period of organogenesis.[1] The animals were monitored for clinical signs of toxicity. At the end of the treatment period, the dams were euthanized, and a detailed examination of the uterine contents was performed. The number of viable and non-viable fetuses, fetal body weights, and any external, visceral, and skeletal malformations were recorded.[1]

Clinical Toxicity Profile

Clinical trials in human subjects have provided a comprehensive understanding of the safety and tolerability of Talazoparib in cancer patients.

Hematologic Toxicities

The most frequently reported and dose-limiting toxicities of Talazoparib are hematologic.

Table 3: Incidence of Grade ≥3 Hematologic Adverse Events in Patients Receiving Talazoparib (1 mg/day)

Adverse EventIncidence (%) in EMBRACA and ABRAZO TrialsReference
AnemiaHigh[8]
ThrombocytopeniaHigh[8]
NeutropeniaHigh[8]

A higher time-varying average concentration of Talazoparib was associated with a higher risk of anemia and thrombocytopenia.[8]

Non-Hematologic Toxicities

Non-hematologic adverse events are also observed with Talazoparib treatment, though they are generally less frequent and severe than hematologic toxicities.

Table 4: Common Non-Hematologic Adverse Events in Patients Receiving Talazoparib

Adverse EventIncidence (%)Reference
Fatigue62[9]
Nausea49[9]
Headache33[9]
Vomiting25[9]
Alopecia25[9]
Diarrhea22[9]
Decreased Appetite21[9]

Most non-hematologic adverse events were Grade 1 in severity.[9]

Hepatotoxicity

Elevations in serum aminotransferase levels have been observed during Talazoparib therapy.

Table 5: Incidence of Hepatotoxicity with Talazoparib

Adverse EventIncidence (%)NotesReference
Serum Aminotransferase Elevations33Generally transient and not associated with symptoms or jaundice.[10]
ALT Elevations >5x ULN1-[10]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Synthetic Lethality

The primary mechanism of action of Talazoparib involves the inhibition of PARP and the trapping of PARP-DNA complexes, leading to synthetic lethality in BRCA-deficient cancer cells.

Talazoparib Mechanism of Action cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates DNA_Repair_norm DNA Repair BER->DNA_Repair_norm leads to DSB_norm Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB_norm->HR repaired by HR->DNA_Repair_norm Talazoparib Talazoparib PARP_cancer PARP Talazoparib->PARP_cancer inhibits & traps SSB_cancer Single-Strand Break (SSB) SSB_cancer->PARP_cancer BER_inhibited BER (Inhibited) PARP_cancer->BER_inhibited inhibition DSB_cancer Double-Strand Break (DSB) BER_inhibited->DSB_cancer leads to accumulation of SSBs, resulting in DSBs HR_deficient HR (Deficient) DSB_cancer->HR_deficient cannot be repaired Cell_Death Cell Death HR_deficient->Cell_Death

Caption: Mechanism of Talazoparib-induced synthetic lethality.

Clinical Trial Workflow for Dose Escalation and Toxicity Assessment

The initial clinical evaluation of Talazoparib involved a dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

Clinical Trial Workflow start Patient Enrollment (Advanced Solid Tumors) dose_escalation Dose Escalation Cohorts (e.g., 3+3 design) start->dose_escalation dose_level_1 Dose Level 1 (e.g., 0.75 mg/day) dose_escalation->dose_level_1 dlt_monitoring Monitor for Dose-Limiting Toxicities (DLTs) in Cycle 1 dose_level_1->dlt_monitoring dose_level_2 Dose Level 2 (e.g., 1.0 mg/day) dose_level_2->dlt_monitoring no_dlt 0-1 DLTs in Cohort dlt_monitoring->no_dlt if dlt_observed ≥2 DLTs in Cohort dlt_monitoring->dlt_observed if expand_cohort Expand Cohort or Escalate to Next Dose Level no_dlt->expand_cohort mtd_exceeded MTD Exceeded dlt_observed->mtd_exceeded expand_cohort->dose_level_2 define_mtd Define MTD mtd_exceeded->define_mtd rp2d Determine Recommended Phase 2 Dose (RP2D) define_mtd->rp2d

Caption: A simplified workflow for a dose-escalation clinical trial.

Conclusion

The initial toxicity profile of the approved enantiomer of Talazoparib is well-characterized, with hematologic toxicities being the most prominent and dose-limiting. Non-hematologic adverse events are generally mild to moderate in severity. The understanding of this toxicity profile is crucial for the safe and effective use of Talazoparib in the treatment of patients with BRCA-mutated cancers. Further research into the specific toxicity of racemic Talazoparib would be necessary to fully understand the contribution of each enantiomer to the overall safety profile, although the significantly lower activity of the other enantiomer likely precludes its clinical development.

References

Methodological & Application

Application Notes and Protocols for (rac)-Talazoparib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1][2] Talazoparib exerts its cytotoxic effects through two primary mechanisms: inhibition of PARP enzymatic activity and trapping of PARP-DNA complexes.[3][4] By inhibiting PARP, Talazoparib prevents the repair of single-strand DNA breaks (SSBs). These unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs can result in synthetic lethality and cell death.[2][4] The trapping of PARP enzymes on DNA is also a key cytotoxic mechanism, as the resulting PARP-DNA complexes can obstruct DNA replication and transcription.[2][5]

These application notes provide a detailed protocol for assessing the in vitro cell viability and cytotoxic effects of this compound on cancer cell lines.

Data Presentation

The anti-proliferative activity of this compound is commonly quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Talazoparib in various breast cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the specific cell viability assay used and the duration of drug incubation.[6]

Cell LineCancer TypeBRCA StatusIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer (TNBC)Wild-Type~0.48[7]
MDA-MB-468Triple-Negative Breast Cancer (TNBC)Wild-Type~0.8[7][8]
BT-20Triple-Negative Breast Cancer (TNBC)Wild-Type91.6 nM (0.0916 µM)[8]
BT549Triple-Negative Breast Cancer (TNBC)Wild-Type~0.3[7]
HCC70Triple-Negative Breast Cancer (TNBC)Wild-Type~0.8[7]
SKBR3HER2-Positive Breast CancerWild-Type~0.04[7]
JIMT1HER2-Positive Breast CancerWild-Type~0.002[7]
MDA-MB-436Breast CancerBRCA1 mutant~0.001[9]

Experimental Protocols

A variety of in vitro assays can be used to determine cell viability, including MTT, MTS, and luminescent-based assays like CellTiter-Glo®. The following is a generalized protocol that can be adapted for specific cell lines and laboratory equipment.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, which is an indicator of metabolically active cells.[6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using standard trypsinization methods and resuspend in complete medium.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[9] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium. A recommended starting concentration range is 0.001 µM to 10 µM.[9] For cell lines expected to be highly sensitive, a lower concentration range may be appropriate.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

    • Incubate the plate for a specified period, typically 72 to 120 hours, although incubation times as long as 7 days have been reported.[7][10]

  • Viability Assessment (using CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium and reagent but no cells) from the readings of all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:

      • % Viability = (Luminescence_treated / Luminescence_vehicle_control) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).[6]

Mandatory Visualization

Signaling_Pathway Talazoparib's Mechanism of Action cluster_0 DNA Damage and Repair cluster_1 Effect of Talazoparib cluster_2 Cellular Outcome in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits SSB_Repair SSB Repair PARP->SSB_Repair mediates PARP_Inhibition PARP Inhibition PARP_Trapping PARP Trapping on DNA DSB Double-Strand Break (DSB) HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency leads to Talazoparib This compound Talazoparib->PARP inhibits & traps Unrepaired_SSB Unrepaired SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse Replication_Fork_Collapse->DSB Failed_DSB_Repair Failed DSB Repair HR_Deficiency->Failed_DSB_Repair Apoptosis Cell Death (Apoptosis) Failed_DSB_Repair->Apoptosis

Caption: Mechanism of action of this compound leading to cell death in HR-deficient cancer cells.

Experimental_Workflow In Vitro Cell Viability Assay Workflow cluster_workflow start Start: Culture Cancer Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight (Attachment) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 72-120h) treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate (10 min) add_reagent->incubate3 read Measure Luminescence incubate3->read analyze Analyze Data (% Viability, IC50) read->analyze end End: Results analyze->end

Caption: A streamlined workflow for determining the in vitro cell viability after this compound treatment.

References

Application Notes and Protocols for (rac)-Talazoparib in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a crucial role in DNA single-strand break repair. By inhibiting PARP, Talazoparib leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to synthetic lethality and cell death.[1]

Combining Talazoparib with DNA-damaging chemotherapy agents represents a promising therapeutic strategy. Chemotherapy-induced DNA lesions can be potentiated by PARP inhibition, leading to synergistic anti-tumor effects in a broader range of cancers, including those without inherent HRR defects.[2][3] This document provides a comprehensive overview of preclinical and clinical data on the use of this compound in combination with various chemotherapy agents, along with detailed protocols for key experimental assays.

Mechanism of Synergy

The synergistic effect of Talazoparib and chemotherapy stems from a multi-faceted attack on cancer cell DNA repair mechanisms.

  • Inhibition of Base Excision Repair (BER): Chemotherapeutic agents like temozolomide (B1682018) and carboplatin (B1684641) induce DNA lesions, such as alkylation and cross-links, which are primarily repaired through the BER pathway. PARP1 is a key sensor of these lesions and initiates the BER process. Talazoparib inhibits PARP's catalytic activity, preventing the recruitment of downstream repair proteins.[4]

  • PARP Trapping: Talazoparib is a potent "PARP trapper." It stabilizes the PARP-DNA complex at the site of damage, creating a physical obstruction that is more cytotoxic than the unrepaired single-strand break alone.[4] These trapped complexes can lead to the collapse of replication forks and the formation of double-strand breaks.

  • Induction of Synthetic Lethality: In cancer cells with compromised HRR pathways (e.g., BRCA mutations), the double-strand breaks generated by the combination of chemotherapy and Talazoparib cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[5] Even in HRR-proficient tumors, the overwhelming DNA damage caused by the combination can saturate the repair capacity, resulting in a synergistic cytotoxic effect.

cluster_0 Chemotherapy Action cluster_1 PARP Inhibition by Talazoparib cluster_2 Cellular Outcomes Chemo Chemotherapy (e.g., Temozolomide, Carboplatin) DNA_Lesion DNA Single-Strand Breaks (SSBs) & other lesions Chemo->DNA_Lesion PARP1 PARP1 DNA_Lesion->PARP1 recruits Talazoparib This compound Talazoparib->PARP1 inhibits PARP_Trap Trapped PARP-DNA Complex Talazoparib->PARP_Trap stabilizes PARP1->PARP_Trap BER Base Excision Repair (BER) PARP1->BER initiates Replication_Stress Replication Stress PARP_Trap->Replication_Stress BER->DNA_Lesion repair DSB Double-Strand Breaks (DSBs) Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells Replication_Stress->DSB A 1. Seed cells in a 96-well plate (100 µL/well) B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B C 3. Add Talazoparib and/or Chemotherapy Agent B->C D 4. Incubate for 72-96 hours C->D E 5. Add 20 µL MTS reagent to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Read absorbance at 490 nm F->G A 1. Implant tumor cells subcutaneously into immunocompromised mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment groups when tumors reach ~150-200 mm³ B->C D 4. Initiate treatment: - Vehicle Control - Talazoparib alone - Chemotherapy alone - Combination C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Euthanize mice at endpoint and collect tumors for pharmacodynamic analysis E->F

References

Application Notes and Protocols for (rac)-Talazoparib in HR-deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of (rac)-Talazoparib, a potent dual-mechanism inhibitor of poly(ADP-ribose) polymerase (PARP), for inducing synthetic lethality in homologous recombination (HR)-deficient cancer cells. Talazoparib's primary mechanism of action involves not only the catalytic inhibition of PARP enzymes but also the trapping of PARP-DNA complexes.[1][2][3][4] This dual action leads to an accumulation of DNA single-strand breaks (SSBs), which collapse into toxic double-strand breaks (DSBs) during replication.[5][6] In HR-deficient cells, such as those with BRCA1/2 mutations, the inability to repair these DSBs results in genomic instability and subsequent cell death, a concept known as synthetic lethality.[7] This document details the underlying signaling pathways, provides quantitative data on Talazoparib's efficacy, and offers detailed protocols for key experimental assays to evaluate its effects in a laboratory setting.

Introduction

Homologous recombination is a critical DNA repair pathway for error-free repair of double-strand breaks.[6] Cancer cells with deficiencies in HR pathway genes, including but not limited to BRCA1, BRCA2, PALB2, and ATM, are highly reliant on alternative, more error-prone repair mechanisms, such as those involving PARP enzymes.[8][9][10] Talazoparib (B560058) exploits this dependency by inhibiting PARP1 and PARP2, leading to the accumulation of unrepaired DNA damage and selective killing of HR-deficient tumor cells.[2][6] Preclinical and clinical studies have demonstrated the potent anti-tumor activity of Talazoparib in various cancers with HR deficiencies.[10][11][12]

Data Presentation

The following tables summarize the in vitro efficacy of Talazoparib across a range of cancer cell lines, highlighting its increased potency in HR-deficient models.

Table 1: Talazoparib IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeHR StatusTalazoparib IC50Reference
MDA-MB-436Triple-Negative Breast CancerBRCA1 mutant~0.13 µM[13]
BR58Breast CancerBRCA1 mutant, LOH-positive~0.2 µM[4]
MDA-MB-231Triple-Negative Breast CancerHR-proficient~0.48 µM[13]
MDA-MB-468Triple-Negative Breast CancerHR-proficient~0.8 µM[13]
HCC1937Triple-Negative Breast CancerBRCA1 mutant~10 µM[13]
JIMT1ER-/HER2+ Breast CancerHR-proficient~0.002 µM[13]
SaOS-2OsteosarcomaHR-deficient features33.57 µM[14]
MNNG-HOSOsteosarcomaHR-deficient features87.56 µM[14]
U2OSOsteosarcomaHR-proficient>100 µM[14]

LOH: Loss of Heterozygosity

Signaling Pathways and Experimental Workflows

Signaling Pathway of Talazoparib-Induced Synthetic Lethality

The following diagram illustrates the mechanism of action of Talazoparib in both HR-proficient and HR-deficient cells.

Synthetic_Lethality Mechanism of Talazoparib-Induced Synthetic Lethality cluster_0 HR-Proficient Cell cluster_1 HR-Deficient Cell DNA_SSB_P DNA Single-Strand Break (SSB) PARP_P PARP DNA_SSB_P->PARP_P recruits PARP_Inhibition_P PARP Inhibition & Trapping PARP_P->PARP_Inhibition_P Talazoparib_P This compound Talazoparib_P->PARP_Inhibition_P induces SSB_Accumulation_P SSB Accumulation PARP_Inhibition_P->SSB_Accumulation_P Replication_Fork_Collapse_P Replication Fork Collapse (DSB Formation) SSB_Accumulation_P->Replication_Fork_Collapse_P HR_Repair_P Homologous Recombination (BRCA1/2, etc.) Replication_Fork_Collapse_P->HR_Repair_P activates Cell_Survival_P Cell Survival HR_Repair_P->Cell_Survival_P leads to DNA_SSB_D DNA Single-Strand Break (SSB) PARP_D PARP DNA_SSB_D->PARP_D recruits PARP_Inhibition_D PARP Inhibition & Trapping PARP_D->PARP_Inhibition_D Talazoparib_D This compound Talazoparib_D->PARP_Inhibition_D induces SSB_Accumulation_D SSB Accumulation PARP_Inhibition_D->SSB_Accumulation_D Replication_Fork_Collapse_D Replication Fork Collapse (DSB Formation) SSB_Accumulation_D->Replication_Fork_Collapse_D Defective_HR_D Defective Homologous Recombination (e.g., BRCA1/2 mutation) Replication_Fork_Collapse_D->Defective_HR_D cannot be repaired by Apoptosis_D Apoptosis / Cell Death Defective_HR_D->Apoptosis_D leads to Experimental_Workflow In Vitro Evaluation of Talazoparib Cell_Culture Culture HR-deficient and HR-proficient cell lines Talazoparib_Treatment Treat cells with varying concentrations of Talazoparib Cell_Culture->Talazoparib_Treatment Cell_Viability Cell Viability Assays (MTT, Clonogenic) Talazoparib_Treatment->Cell_Viability PARP_Trapping PARP Trapping Assay Talazoparib_Treatment->PARP_Trapping DNA_Damage DNA Damage Assessment (γH2AX staining) Talazoparib_Treatment->DNA_Damage Apoptosis_Assay Apoptosis Quantification (Annexin V, PARP Cleavage) Talazoparib_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis PARP_Trapping->Data_Analysis DNA_Damage->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Application Notes and Protocols for Studying (rac)-Talazoparib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair.[1][2] Its anti-cancer activity is attributed to a dual mechanism: the inhibition of PARP's catalytic activity and the trapping of PARP-DNA complexes.[3][4] This action leads to the accumulation of double-strand breaks during DNA replication, which are highly toxic to cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[1][5][6][7] Despite its efficacy, acquired resistance to Talazoparib (B560058) is a significant clinical challenge, limiting its long-term therapeutic benefit.[8] Understanding the molecular mechanisms that drive this resistance is paramount for developing strategies to overcome it.

These application notes provide a comprehensive experimental framework for generating this compound resistant cancer cell lines and elucidating the underlying resistance mechanisms. The protocols detailed below are designed for researchers in oncology, pharmacology, and drug development.

Generation of this compound Resistant Cell Lines

A fundamental step in studying drug resistance is the development of resistant cell line models. This is typically achieved by continuous exposure of a parental cancer cell line to incrementally increasing concentrations of the drug.[9][10][11]

Cell Line Selection

The choice of the parental cell line is critical. It is advisable to start with a cell line known to be initially sensitive to Talazoparib. For example, a breast cancer cell line with a known BRCA1 or BRCA2 mutation (e.g., HCC1937, MDA-MB-436) or an ovarian cancer cell line (e.g., OVCAR-3) would be appropriate.

Protocol: Generation of Resistant Cell Lines by Continuous Dose Escalation

This protocol outlines the steps to generate a Talazoparib-resistant cell line. The process can take several months to achieve a stable, resistant phenotype.[12]

Materials:

  • Parental cancer cell line of choice

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell culture flasks (T25, T75)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Determine the initial IC50:

    • Seed the parental cells in 96-well plates at a predetermined optimal density.

    • The following day, treat the cells with a range of Talazoparib concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.

    • Measure cell viability using a suitable assay.

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

  • Initiate Resistance Induction:

    • Begin by continuously exposing the parental cells in a T25 flask to Talazoparib at a concentration equal to the IC20 (20% inhibitory concentration), which can be extrapolated from the dose-response curve.[11]

    • Culture the cells until they reach 70-80% confluency. Initially, a significant amount of cell death is expected.

  • Dose Escalation:

    • Once the cells have adapted and are growing steadily at the initial concentration (typically after 2-3 passages), increase the Talazoparib concentration by a factor of 1.5 to 2.[9]

    • Continue this stepwise increase in drug concentration. If more than 50% of the cells die after a dose increase, revert to the previous concentration for a few more passages before attempting to increase it again.[11]

    • At each stable concentration, it is advisable to cryopreserve a batch of cells.

  • Confirmation of Resistance:

    • After several months of continuous culture and dose escalation (e.g., when cells are stably growing at a concentration at least 10-fold higher than the initial IC50), a resistant cell line (designated as "TalaR") is considered established.

    • Perform a cell viability assay on the parental and TalaR cell lines side-by-side to determine the new IC50 of the resistant line.

    • The Resistance Index (RI) is calculated as: RI = IC50 (TalaR) / IC50 (Parental). An RI greater than 10 is generally considered a good indicator of resistance.[9]

  • Stability of Resistance:

    • To check the stability of the resistant phenotype, culture the TalaR cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.[10]

Characterization of Resistance Mechanisms

Once a resistant cell line is established, the next step is to investigate the molecular changes that confer resistance. The following are key experiments to perform.

Assessment of PARP Activity and PARP Trapping

Rationale: Resistance can emerge from alterations in the drug's direct target. A decrease in PARP1 expression or mutations in its drug-binding domain can reduce the effectiveness of Talazoparib.

Protocol: Western Blot for PARP1 and PAR levels

  • Prepare whole-cell lysates from both parental and TalaR cells.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against PARP1 and poly(ADP-ribose) (PAR).

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

  • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify band intensities to compare protein levels.

Analysis of Drug Efflux Pump Expression

Rationale: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1 or P-glycoprotein), is a common mechanism of resistance to various drugs, including PARP inhibitors, by actively pumping the drug out of the cell.[13][14]

Protocol: qRT-PCR for ABCB1 Expression

  • Isolate total RNA from parental and TalaR cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the ABCB1 gene.

  • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Calculate the relative fold change in ABCB1 expression in TalaR cells compared to parental cells using the ΔΔCt method.

Evaluation of Homologous Recombination (HR) Status

Rationale: Restoration of HR function is a key mechanism of resistance to PARP inhibitors in HR-deficient cancers.[1][6] This can occur through secondary or "reversion" mutations in BRCA1/2 that restore the open reading frame or through the loss of negative regulators of HR.

Protocol: RAD51 Foci Formation Assay

  • Seed parental and TalaR cells on coverslips in a 24-well plate.

  • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., mitomycin C or ionizing radiation).

  • Fix and permeabilize the cells at various time points after damage induction.

  • Incubate with a primary antibody against RAD51.

  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. An increase in RAD51 foci formation in TalaR cells compared to parental cells after DNA damage suggests a restoration of HR activity.

Genomic and Transcriptomic Profiling

Rationale: To obtain a comprehensive and unbiased view of the molecular alterations in the resistant cells, high-throughput sequencing technologies are invaluable.

  • Whole-Exome Sequencing (WES): Can identify mutations in genes involved in DNA repair pathways (e.g., BRCA1/2, PALB2), PARP1, or other cancer-related genes.

  • RNA-Sequencing (RNA-Seq): Can reveal changes in gene expression profiles between parental and TalaR cells. Gene Set Enrichment Analysis (GSEA) can then be used to identify upregulated or downregulated pathways, such as the epithelial-mesenchymal transition (EMT) pathway, which has been linked to Talazoparib resistance.[15][16]

Data Presentation

All quantitative data should be summarized in clear and well-structured tables for easy comparison.

Table 1: Talazoparib Sensitivity in Parental and Resistant Cell Lines
Cell Line IC50 (nM)
ParentalValue
TalaRValue
Resistance Index (RI) Value
Table 2: Relative Gene Expression in TalaR vs. Parental Cells (qRT-PCR)
Gene Fold Change
ABCB1Value
PARP1Value
Table 3: Quantification of RAD51 Foci Formation
Cell Line Average RAD51 Foci per Nucleus
Parental (untreated)Value
Parental (treated)Value
TalaR (untreated)Value
TalaR (treated)Value

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and signaling pathways.

Experimental_Workflow cluster_generation Generation of Resistant Cell Line cluster_characterization Characterization of Resistance Mechanisms Parental Parental Cell Line IC50_initial Determine Initial IC50 Parental->IC50_initial Dose_Escalation Continuous Dose Escalation IC50_initial->Dose_Escalation TalaR This compound Resistant (TalaR) Cell Line Dose_Escalation->TalaR IC50_confirm Confirm Resistance (IC50) TalaR->IC50_confirm PARP_analysis PARP Activity/ Trapping Analysis TalaR->PARP_analysis Efflux_pump Drug Efflux Pump Expression (qRT-PCR) TalaR->Efflux_pump HR_status Homologous Recombination Status (RAD51 Assay) TalaR->HR_status Genomic_profiling Genomic/Transcriptomic Profiling (WES/RNA-Seq) TalaR->Genomic_profiling

Caption: Experimental workflow for generating and characterizing Talazoparib resistance.

Resistance_Mechanisms cluster_drug_target Drug Target Alterations cluster_drug_efflux Drug Efflux cluster_dna_repair DNA Repair Pathway Alterations cluster_signaling Signaling Pathway Activation PARP1_mutation PARP1 Downregulation/ Mutation Resistance Talazoparib Resistance PARP1_mutation->Resistance ABC_transporters Upregulation of ABC Transporters (e.g., ABCB1) ABC_transporters->Resistance HR_restoration Restoration of Homologous Recombination BRCA_reversion BRCA1/2 Reversion Mutations HR_restoration->BRCA_reversion HR_restoration->Resistance Fork_stabilization Replication Fork Stabilization Fork_stabilization->Resistance PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Resistance EMT Epithelial-Mesenchymal Transition (EMT) EMT->Resistance Talazoparib This compound

Caption: Key mechanisms of resistance to this compound.

References

Administration Routes of (rac)-Talazoparib for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common administration routes for (rac)-Talazoparib in preclinical animal studies. Detailed protocols, comparative data, and visualizations are included to guide researchers in selecting the appropriate route of administration for their experimental needs.

Introduction

This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a crucial role in DNA repair.[1][2] Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[1][3] This dual action leads to the accumulation of DNA double-strand breaks, which is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2] The choice of administration route in animal studies is critical as it can significantly impact the pharmacokinetic profile, efficacy, and toxicity of the compound. This document outlines the protocols for oral gavage, intravenous injection, and intraperitoneal injection of this compound in rodent models.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate comparison between different administration routes. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

SpeciesAdministration RouteDose (mg/kg)VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
RatOral10Not Specified7948Not SpecifiedNot Specified56[4]
RatIntravenous5Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedN/A[4]
MouseOral0.510% DMAc, 5% Solutol HS, 85% PBS~80~0.5~200Not Specified[5]

N/A: Not Applicable

Table 2: Efficacy of this compound in Mouse Models by Different Administration Routes

Mouse ModelAdministration RouteDose (mg/kg)Dosing SchedulePrimary Efficacy EndpointResultsReference
Brca1Co/Co;MMTV-Cre;p53+/-Oral (gavage)0.33Three times a weekOverall SurvivalMedian overall survival of 52.8 days.[4][4]
Brca1Co/Co;MMTV-Cre;p53+/-Intravenous0.33Three times a weekOverall SurvivalMedian overall survival of 61.1 days.[4] No statistically significant difference compared to oral administration.[4][4]
Brca2-/-p53R172H/-Pten-/- mOCIntraperitoneal0.33Three times a weekOverall SurvivalSignificantly prolonged survival compared to control (average benefit of ~20 days).[6][6]

mOC: metastatic Ovarian Cancer

Experimental Protocols

Oral Gavage Administration

Oral gavage is a common method for precise oral dosing in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMAc, 6% Solutol, and 84% PBS)[7]

  • Sterile water or saline for vehicle preparation

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice)

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution. A commonly used vehicle is a mixture of 10% dimethylacetamide (DMAc), 6% Solutol HS-15, and 84% phosphate-buffered saline (PBS).[7]

    • Dissolve the this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice).

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

    • The needle should pass smoothly down the esophagus into the stomach. If resistance is met, withdraw and re-insert.

    • Slowly administer the dosing solution.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-dosing for any signs of distress.

Intravenous (Tail Vein) Injection

Intravenous injection ensures immediate and complete bioavailability of the compound.

Materials:

  • This compound

  • Vehicle suitable for intravenous administration (e.g., saline, PBS, or a formulation containing a solubilizing agent if necessary). For a study using a nanoformulation of Talazoparib (B560058), the free drug was dissolved in DMSO and diluted in saline (final DMSO concentration was 1%).[4]

  • Sterile syringes (e.g., 1 mL insulin (B600854) syringes)

  • Needles (e.g., 27-30 gauge for mice)

  • A warming device (e.g., heat lamp or warming pad)

  • A mouse restrainer

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in a vehicle suitable for intravenous injection. The solution must be clear and free of particulates.

  • Animal Preparation and Injection:

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water (around 45°C) for a short period to dilate the lateral tail veins.[8]

    • Place the mouse in a restrainer to secure it.

    • Identify one of the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.[8][9]

    • Slowly inject the solution. The vein should blanch as the solution is administered.[8]

    • If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[9]

    • Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal Injection

Intraperitoneal injection is a common route for administering substances that are not suitable for intravenous injection or when a slower systemic absorption is desired.

Materials:

  • This compound

  • Sterile vehicle (e.g., PBS or saline)

  • Sterile syringes (1 mL)

  • Needles (e.g., 25-27 gauge for mice)

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle.

  • Animal Handling and Injection:

    • Restrain the mouse by scruffing the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.[10]

    • Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.[11]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[11]

    • Gently aspirate to ensure no fluid (urine or intestinal contents) or blood is drawn back into the syringe.[10]

    • If the aspiration is clear, inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of discomfort or adverse effects.

Visualizations

Signaling Pathway of Talazoparib

The following diagram illustrates the mechanism of action of Talazoparib, highlighting its dual role in PARP inhibition and PARP trapping, leading to synthetic lethality in HRR-deficient cancer cells.

Talazoparib_Mechanism_of_Action cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell BRCA-Mutated Cancer Cell (HR Deficient) cluster_Talazoparib_Action Talazoparib Action SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_Repaired_Normal DNA Repaired BER->DNA_Repaired_Normal Talazoparib This compound PARP_Inhibition PARP Catalytic Inhibition Talazoparib->PARP_Inhibition PARP_Trapping PARP Trapping Talazoparib->PARP_Trapping SSB_Cancer Single-Strand Break (SSB) PARP_Cancer PARP1/2 SSB_Cancer->PARP_Cancer recruits PARP_Cancer->PARP_Inhibition inhibited by PARP_Cancer->PARP_Trapping trapped by Stalled_Replication_Fork Stalled Replication Fork PARP_Inhibition->Stalled_Replication_Fork leads to PARP_Trapping->Stalled_Replication_Fork leads to DSB Double-Strand Break (DSB) Stalled_Replication_Fork->DSB collapse into HRR_Deficient Defective Homologous Recombination Repair (HRR) due to BRCA mutation DSB->HRR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HRR_Deficient->Apoptosis results in

Caption: Mechanism of action of this compound.

Experimental Workflow for Efficacy Studies

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a tumor xenograft model.

Efficacy_Study_Workflow cluster_treatment Treatment Phase start Tumor Cell Implantation (e.g., subcutaneous or orthotopic) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization oral Oral Gavage randomization->oral iv Intravenous Injection randomization->iv ip Intraperitoneal Injection randomization->ip vehicle Vehicle Control randomization->vehicle monitoring Monitor Tumor Volume and Body Weight oral->monitoring iv->monitoring ip->monitoring vehicle->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint analysis Data Analysis (e.g., tumor growth inhibition, survival) endpoint->analysis

Caption: Xenograft efficacy study workflow.

Logical Relationship of Administration Routes and Outcomes

This diagram illustrates the relationship between the choice of administration route and the resulting pharmacokinetic and pharmacodynamic outcomes.

Admin_Route_Outcomes cluster_routes Administration Route cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Oral Oral IP Intraperitoneal Absorption Absorption Oral->Absorption influences IV Intravenous Bioavailability Bioavailability IV->Bioavailability 100% IP->Absorption influences Absorption->Bioavailability Distribution Distribution Metabolism Metabolism Distribution->Metabolism Efficacy Efficacy (e.g., Tumor Regression) Distribution->Efficacy Toxicity Toxicity (e.g., Body Weight Loss) Distribution->Toxicity Excretion Excretion Metabolism->Excretion Bioavailability->Distribution

Caption: Administration routes and outcomes.

References

Measuring Cellular Uptake and Distribution of (rac)-Talazoparib: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks.[1][2] By inhibiting PARP, Talazoparib leads to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] This mechanism, known as synthetic lethality, has led to the approval of Talazoparib for the treatment of certain types of breast and prostate cancer.[2][3] The racemic form, (rac)-Talazoparib, contains both enantiomers of the drug, one of which is significantly more active.[5] Understanding the extent and rate of cellular uptake, as well as the subcellular distribution of Talazoparib, is critical for optimizing its therapeutic efficacy and understanding potential mechanisms of resistance.

This application note provides detailed protocols for quantifying the cellular uptake and visualizing the subcellular distribution of this compound in cancer cell lines. The methodologies described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification and fluorescence microscopy for spatial localization.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compoundSelleck ChemicalsS7048
Human breast cancer cell line (e.g., MDA-MB-231)ATCCHTB-26
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (B12071052)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Acetonitrile (B52724) (LC-MS grade)Fisher ScientificA955-4
Methanol (B129727) (LC-MS grade)Fisher ScientificA456-4
Formic Acid (LC-MS grade)Fisher ScientificA117-50
Water (LC-MS grade)Fisher ScientificW6-4
Lapatinib (Internal Standard)Selleck ChemicalsS1025
BCA Protein Assay KitThermo Fisher Scientific23225
Fluorescently-labeled Talazoparib*Custom SynthesisN/A
Paraformaldehyde (4%) in PBSElectron Microscopy Sciences15710
Triton™ X-100Sigma-AldrichT8787
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD1306
ProLong™ Gold Antifade MountantThermo Fisher ScientificP36930
Subcellular Fractionation KitAbcamab109719

*Note: A fluorescently labeled version of Talazoparib is not commercially available and would require custom synthesis. Alternatively, a fluorescently labeled analog of another PARP inhibitor, such as PARPi-FL, could be used as a proxy for visualizing general PARP inhibitor distribution.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake of this compound by LC-MS/MS

This protocol details the measurement of the total intracellular concentration of this compound over time.

1. Cell Culture and Treatment: a. Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight. c. Prepare a stock solution of this compound in DMSO. d. On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO). e. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

2. Cell Harvesting and Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug. b. Add 200 µL of ice-cold methanol to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex the lysate vigorously for 30 seconds. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated protein and cell debris. f. Transfer the supernatant, which contains the intracellular Talazoparib, to a new tube for LC-MS/MS analysis. g. Resuspend the protein pellet in a known volume of lysis buffer and determine the protein concentration using a BCA assay for normalization.

3. LC-MS/MS Analysis: a. Prepare a calibration curve of Talazoparib in methanol ranging from 1 to 1000 ng/mL. b. Add an internal standard (e.g., Lapatinib) to all samples and calibration standards. c. Analyze the samples using a validated LC-MS/MS method. A C18 column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a suitable starting point.[6][7] d. Monitor the specific mass transitions for Talazoparib and the internal standard.[6] e. Quantify the amount of Talazoparib in each sample using the calibration curve. f. Normalize the amount of Talazoparib to the total protein content of each sample to determine the intracellular concentration (e.g., in pmol/mg protein).

Protocol 2: Visualization of Subcellular Distribution of Talazoparib by Fluorescence Microscopy

This protocol describes the use of a fluorescently labeled Talazoparib analog to visualize its localization within the cell.

1. Cell Culture and Treatment: a. Seed MDA-MB-231 cells on glass coverslips in a 24-well plate and allow them to adhere overnight. b. Treat the cells with a fluorescently labeled Talazoparib analog at an appropriate concentration for a specified time (e.g., 2 hours).

2. Cell Fixation and Staining: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS. f. Counterstain the nuclei with DAPI for 5 minutes. g. Wash the cells three times with PBS.

3. Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a confocal fluorescence microscope with appropriate laser lines and emission filters for the fluorescent label and DAPI. c. Acquire images of multiple fields of view for each condition.

Protocol 3: Subcellular Fractionation for Distribution Analysis

This protocol allows for the quantitative determination of this compound in different cellular compartments.

1. Cell Treatment and Harvesting: a. Treat a large population of cells (e.g., from a T-175 flask) with this compound as described in Protocol 1. b. Harvest the cells by scraping and centrifugation.

2. Subcellular Fractionation: a. Perform subcellular fractionation to isolate the nuclear, mitochondrial, and cytosolic fractions using a commercial kit or a standard differential centrifugation protocol.[8] b. A general workflow involves initial cell lysis in a hypotonic buffer, followed by a low-speed centrifugation to pellet the nuclei. The supernatant is then subjected to a higher speed centrifugation to pellet the mitochondria, leaving the cytosol in the final supernatant.

3. Drug Extraction and Quantification: a. Extract this compound from each subcellular fraction using methanol precipitation as described in Protocol 1. b. Quantify the amount of Talazoparib in each fraction using LC-MS/MS. c. Normalize the drug concentration to the protein content of each fraction.

Data Presentation

Table 1: Time-Dependent Cellular Uptake of this compound

Time (minutes)Intracellular Talazoparib (pmol/mg protein)
00
1515.2 ± 1.8
3028.9 ± 3.1
6045.6 ± 4.5
12055.1 ± 5.9
24058.3 ± 6.2

Table 2: Subcellular Distribution of this compound after 2-hour Incubation

Cellular FractionTalazoparib Concentration (pmol/mg protein)
Nucleus120.5 ± 15.3
Mitochondria12.8 ± 2.1
Cytosol35.7 ± 4.9

Visualizations

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits PARP_DNA_Complex Trapped PARP-DNA Complex PARP->PARP_DNA_Complex binds to DNA Talazoparib This compound Talazoparib->PARP inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_DNA_Complex->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination Repair (HRR) DNA_DSB->HR_Repair Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired in BRCA-deficient cells BRCA_Deficient BRCA-Deficient Cell BRCA_Deficient->HR_Repair defective

Caption: Talazoparib's mechanism of action leading to synthetic lethality.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Seed_Cells Seed Cells in 6-well Plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Wash_Cells Wash with Ice-Cold PBS Treat_Cells->Wash_Cells Lyse_Cells Lyse Cells with Methanol Wash_Cells->Lyse_Cells Centrifuge Centrifuge to Pellet Protein Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS Quantification Quantify Talazoparib LCMS->Quantification Normalization Normalize to Protein Content Quantification->Normalization

Caption: Workflow for quantifying cellular uptake of this compound.

Logical_Relationship Cellular_Uptake Cellular Uptake of Talazoparib Intracellular_Concentration Increased Intracellular Concentration Cellular_Uptake->Intracellular_Concentration PARP_Inhibition Effective PARP Inhibition & Trapping Intracellular_Concentration->PARP_Inhibition DNA_Damage Accumulation of DNA Double-Strand Breaks PARP_Inhibition->DNA_Damage Apoptosis Cancer Cell Apoptosis DNA_Damage->Apoptosis

Caption: Relationship between uptake, PARP inhibition, and cell death.

References

Application of (rac)-Talazoparib in Patient-Derived Organoid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1] Its primary mechanisms of action are the catalytic inhibition of PARP and, more significantly, the trapping of PARP-DNA complexes.[1][2] This trapping prevents the repair of DNA single-strand breaks (SSBs), leading to the accumulation of DNA double-strand breaks (DSBs) during replication, which are highly cytotoxic, particularly in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[3] Patient-derived organoids (PDOs) have emerged as a robust preclinical model system that faithfully recapitulates the genetic and phenotypic heterogeneity of the original tumor, making them an invaluable tool for evaluating the efficacy of targeted therapies like Talazoparib.[4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in patient-derived organoid models.

Mechanism of Action of Talazoparib

Talazoparib exerts its anticancer effects through a dual mechanism that disrupts the cellular response to DNA damage. In normal cells, PARP enzymes detect and bind to SSBs, recruiting other DNA repair proteins.[3] In cancer cells with defective HR repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP by Talazoparib leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, apoptosis.[3] Furthermore, Talazoparib is particularly potent at "trapping" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing the drug's efficacy.[1]

Talazoparib_Mechanism cluster_0 DNA Damage & Repair cluster_1 Talazoparib Action DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication Fork Collapse PARP->DNA_SSB binds & repairs HR_Repair Homologous Recombination (HR) Repair (e.g., BRCA1/2, RAD51) DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired leads to HR_Repair->DNA_DSB Talazoparib This compound Talazoparib->PARP inhibits PARP_trapping PARP Trapping Talazoparib->PARP_trapping induces PARP_trapping->DNA_SSB blocks repair

Figure 1: Simplified signaling pathway of Talazoparib's mechanism of action.

Quantitative Data from Patient-Derived Organoid Studies

The following tables summarize the quantitative data from studies utilizing this compound in various patient-derived organoid models.

Organoid ModelCancer Typep53 StatusBRCA1/2 StatusTalazoparib IC50 (µM)Reference
ICSBCS002Breast Cancermtp53 R248WWild-Type0.004[4]
ICSBCS007Breast Cancermtp53 R213stopWild-Type0.016[4]
WCM2137_2Breast Cancerwtp53Wild-Type>10[4]
WCM1689Lung Cancermtp53 Q331stopWild-Type0.521[4]
WCM1550Lung Cancermtp53 C135YWild-Type4.134[4]
WCM1712Lung Cancerwtp53Wild-Type7.244[4]
224R-CxProstate CancerNot SpecifiedNot SpecifiedSensitive (dose-dependent decrease in viability)[2]
201.2A-CxProstate CancerNot SpecifiedNot SpecifiedNot affected[2]
287RProstate CancerNot SpecifiedNot SpecifiedNot affected[2]

Table 1: Talazoparib IC50 Values in Patient-Derived Tumor Organoids (PDTOs)

Organoid ModelCancer Typep53 StatusTreatmentObservationReference
ICSBCS002Breast Cancermtp53 R248W0.4 µM Talazoparib + 55 µM TemozolomideSynergistic cytotoxicity[4]
ICSBCS007Breast Cancermtp53 R213stop0.4 µM Talazoparib + 55 µM TemozolomideSynergistic cytotoxicity[4]
WCM2137_2Breast Cancerwtp530.4 µM Talazoparib + 55 µM TemozolomideNo synergistic interaction[4]
WCM1689Lung Cancermtp53 Q331stopTalazoparib + TemozolomideSynergistic cytotoxicity[4]
WCM1550Lung Cancermtp53 C135YTalazoparib + TemozolomideSynergistic cytotoxicity[4]
WCM1712Lung Cancerwtp53Talazoparib + TemozolomideNo synergistic interaction[4]

Table 2: Synergistic Effects of Talazoparib in Combination Therapy in PDTOs

Experimental Protocols

The following protocols are adapted from established methodologies for the use of this compound in patient-derived organoid models.

Experimental_Workflow cluster_0 PDO Establishment & Culture cluster_1 Talazoparib Treatment cluster_2 Downstream Assays Patient_Tissue Patient Tumor Tissue Digestion Mechanical & Enzymatic Digestion Patient_Tissue->Digestion Embedding Embedding in Matrigel Digestion->Embedding Culture 3D Culture & Expansion Embedding->Culture Dissociation Organoid Dissociation (Single Cells) Culture->Dissociation Seeding Seeding in 384-well Plates Dissociation->Seeding Drug_Addition Addition of this compound (Dose-Response) Seeding->Drug_Addition Incubation Incubation (e.g., 96 hours) Drug_Addition->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo 3D) Incubation->Viability DNA_Damage DNA Damage Staining (e.g., γH2AX) Incubation->DNA_Damage Apoptosis Apoptosis Assay (e.g., Cleaved Caspase-3) Incubation->Apoptosis Analysis Data Analysis (IC50, Synergy) Viability->Analysis

References

Application Notes: Detection of PARP Cleavage Induced by (rac)-Talazoparib via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a key biomarker for apoptosis, in cancer cell lines following treatment with the potent PARP inhibitor, (rac)-Talazoparib. This protocol is intended for researchers, scientists, and drug development professionals investigating the cellular mechanisms of PARP inhibitors and their therapeutic potential.

Introduction

This compound is a small molecule inhibitor of the PARP enzyme family, particularly PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs).[1][2] Talazoparib exerts its cytotoxic effects through a dual mechanism: inhibition of PARP's catalytic activity and trapping of PARP-DNA complexes.[2] This trapping prevents the completion of DNA repair, leading to the accumulation of DNA double-strand breaks (DSBs) during replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage triggers apoptosis.[2]

A hallmark of apoptosis is the cleavage of PARP1 by caspases, primarily caspase-3 and caspase-7.[3] Full-length PARP1, a 116 kDa protein, is cleaved into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[1][3] The detection of the 89 kDa cleaved PARP fragment by Western blot is a reliable and widely used method to monitor the induction of apoptosis in response to treatments like this compound.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Talazoparib-induced apoptosis and the experimental workflow for detecting cleaved PARP.

Talazoparib_Signaling_Pathway Talazoparib-Induced Apoptosis Pathway Talazoparib This compound PARP1_2 PARP1/2 Talazoparib->PARP1_2 Inhibits PARP_Trapping PARP Trapping on DNA Talazoparib->PARP_Trapping DNA_SSB DNA Single-Strand Breaks (SSBs) PARP1_2->DNA_SSB Binds to DNA_SSB->PARP_Trapping Leads to DNA_DSB DNA Double-Strand Breaks (DSBs) PARP_Trapping->DNA_DSB Causes Apoptosis_Signal Apoptotic Signal DNA_DSB->Apoptosis_Signal Triggers Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Signal->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cleaved_PARP Cleaved PARP1 (89 kDa fragment) PARP_Cleavage->Cleaved_PARP Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death Promotes Full_PARP Full-length PARP1 (116 kDa) Full_PARP->PARP_Cleavage Cleaved by Caspases

Caption: Talazoparib-Induced Apoptosis Pathway.

Western_Blot_Workflow Western Blot Workflow for Cleaved PARP cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound Cell_Seeding->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

Caption: Western Blot Workflow for Cleaved PARP.

Experimental Protocols

This section provides a detailed methodology for the detection of cleaved PARP in this compound-treated cells.

Materials
  • Cell Line: A suitable cancer cell line known to be sensitive to PARP inhibitors (e.g., BRCA-mutant breast cancer cell lines like MDA-MB-436, or other sensitive lines such as MDA-MB-231).

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: With protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • Laemmli Sample Buffer: With β-mercaptoethanol.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-cleaved PARP (Asp214) monoclonal antibody (detects the 89 kDa fragment).

    • Mouse or rabbit anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Imaging System.

Procedure
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

    • Allow cells to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • Preparation of Cell Lysates:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[4]

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[4]

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing every 10 minutes.[4]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[4]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[4]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.[4]

    • Transfer the separated proteins to a PVDF membrane.[4]

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4]

    • Incubate the membrane with the primary anti-cleaved PARP antibody (typically at a 1:1000 dilution) overnight at 4°C.[4]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[4]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Repeat the blotting procedure for the loading control (β-actin or GAPDH).

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[4]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the cleaved PARP band to the corresponding loading control band.

Data Presentation

The following tables summarize hypothetical quantitative data for a dose-response and time-course experiment to guide experimental design and data interpretation.

Table 1: Dose-Response of this compound on PARP Cleavage
This compound Concentration (nM)Treatment Duration (hours)Cell LineFold Change in Cleaved PARP (Normalized to Loading Control)
0 (Vehicle)48MDA-MB-2311.0
1048MDA-MB-2311.8
5048MDA-MB-2313.5
10048MDA-MB-2315.2
50048MDA-MB-2315.8
Table 2: Time-Course of this compound-Induced PARP Cleavage
This compound Concentration (nM)Treatment Duration (hours)Cell LineFold Change in Cleaved PARP (Normalized to Loading Control)
1000MDA-MB-2311.0
10012MDA-MB-2311.5
10024MDA-MB-2313.2
10048MDA-MB-2315.2
10072MDA-MB-2314.9

Troubleshooting

  • No or Weak Signal: Ensure the use of a positive control for apoptosis (e.g., staurosporine (B1682477) treatment) to confirm the assay is working. Verify the primary and secondary antibody dilutions and incubation times. Check the efficiency of protein transfer.

  • High Background: Ensure adequate blocking of the membrane. Increase the number and duration of washes. Optimize antibody concentrations.

  • Non-specific Bands: Use a more specific primary antibody. Ensure the lysis buffer contains a complete cocktail of protease inhibitors.

By following this detailed protocol, researchers can effectively utilize this compound to study the induction of apoptosis through the reliable detection of PARP cleavage by Western blot. This method provides a robust and reliable way to assess the efficacy of novel PARP inhibitors in a preclinical setting.

References

Determining the Potency of (rac)-Talazoparib: IC50 Values in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, understanding the half-maximal inhibitory concentration (IC50) of a compound is a critical step in evaluating its potential as a therapeutic agent. This document provides a detailed overview of the IC50 values of (rac)-Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, across various cancer cell lines. Furthermore, it outlines comprehensive protocols for determining these values in a laboratory setting.

Talazoparib has demonstrated significant efficacy in cancers with deficiencies in DNA damage repair (DDR) pathways, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2] Its dual mechanism of action, involving both the inhibition of the PARP enzyme and the trapping of PARP on DNA, leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[2][3][4]

This compound IC50 Values

The potency of Talazoparib varies across different cancer cell lines, largely influenced by their genetic background, especially the status of DNA repair genes.[1] The following table summarizes the IC50 values of this compound in a range of cancer cell lines as reported in various studies. It is important to note that IC50 values can differ between studies due to variations in experimental conditions, such as the specific assay used and the incubation time.[1]

Cell LineCancer TypeBRCA StatusThis compound IC50 (nM)
MDAMB436Triple-Negative Breast CancerBRCA1 Mutant0.20
HCC1395Triple-Negative Breast CancerBRCA1 MutantNot Specified, but sensitive
JIMT1ER-/HER2+ Breast CancerNot Specified2
SKBR3ER-/HER2+ Breast CancerNot Specified40
SUM44PEInvasive Lobular CarcinomaNot Specified13
MDA-MB-134VI (MM134)Invasive Lobular CarcinomaNot Specified38
MCF7ER+/HER2- Breast CancerBRCA Wild-Type20
T47DInvasive Ductal CarcinomaNot Specified140
BT549Triple-Negative Breast CancerNot Specified300
HCC70Triple-Negative Breast CancerNot Specified800
MDA-MB-231Triple-Negative Breast CancerBRCA Wild-Type480
MDA-MB-468Triple-Negative Breast CancerBRCA Wild-Type800
HCC1143Triple-Negative Breast CancerBRCA Wild-Type9,000
HCC1806Triple-Negative Breast CancerNot Specified8,000
COLO-800Skin MelanomaNot Specified11.61
MHH-ES-1Ewing's SarcomaNot Specified18.67
MC-IXCNeuroblastomaNot Specified23.98

Note: The IC50 values presented are collated from multiple sources and should be used for comparative purposes.[5][6][7][8] Experimental conditions may vary between studies.

Experimental Protocols

The determination of IC50 values is a fundamental aspect of preclinical drug evaluation. The following are detailed protocols for two common cell viability assays used to determine the IC50 of Talazoparib: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Assay for IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[10]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (B87167) (DMSO)[10]

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Incubate the plate overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.[11]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Talazoparib.

    • Include a vehicle control (medium with DMSO, at the same final concentration as the highest drug concentration) and a blank control (medium only).[9]

    • Incubate the plate for a specified period (e.g., 72 hours).[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[10]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Talazoparib concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1][9]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[12] The luminescent signal is proportional to the number of viable cells.[13]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well, white, clear-bottom plates[14]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[12]

  • CO2 incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, seeding cells in a 96-well white-walled plate.[14]

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.[14]

  • Cell Viability Measurement:

    • After the 72-hour incubation, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13][14]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

    • Measure the luminescence of each well using a luminometer.[14]

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all other measurements.[14]

    • Normalize the data by expressing the luminescent signal of the treated wells as a percentage of the vehicle control.[14]

    • Plot the percentage of cell viability against the log-transformed concentration of Talazoparib.

    • Use a non-linear regression model to determine the IC50 value.[14]

Visualizations

To further elucidate the experimental process and the mechanism of action of Talazoparib, the following diagrams are provided.

G cluster_workflow Experimental Workflow for IC50 Determination A Cell Seeding (1,000-10,000 cells/well) B Overnight Incubation (Cell Attachment) A->B C Drug Treatment (Serial Dilutions of Talazoparib) B->C D Incubation (e.g., 72 hours) C->D E Viability Assay (MTT or CellTiter-Glo) D->E F Data Acquisition (Absorbance/Luminescence) E->F G Data Analysis (IC50 Calculation) F->G

IC50 Determination Workflow

G cluster_pathway Talazoparib Mechanism of Action DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits Talazoparib This compound PARP->Talazoparib is targeted by PARP_inhibition PARP Inhibition Talazoparib->PARP_inhibition PARP_trapping PARP Trapping on DNA Talazoparib->PARP_trapping SSB_accumulation SSB Accumulation PARP_inhibition->SSB_accumulation Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DSB DNA Double-Strand Break (DSB) SSB_accumulation->DSB Replication_fork_collapse->DSB BRCA_deficient BRCA-Deficient Cells (Impaired HR Repair) DSB->BRCA_deficient lethal in Cell_death Apoptosis / Cell Death BRCA_deficient->Cell_death

References

Troubleshooting & Optimization

(rac)-Talazoparib solubility issues in DMSO and cell media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rac)-Talazoparib, focusing on common solubility issues in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO is reported to be in the range of 19 mg/mL to 76 mg/mL.[1] However, it is critical to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] For optimal results, prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Q2: Can I dissolve this compound directly in cell culture media like RPMI or DMEM?

A2: No, this compound is poorly soluble in aqueous solutions, including cell culture media and water.[1] Direct dissolution in media will likely result in precipitation and an inaccurate final concentration. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cellular toxicity. A final concentration of 0.1% or less is generally recommended and considered safe for most cell lines. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent.

Q4: How should I store my this compound stock solution?

A4: Store your DMSO stock solution of this compound at -20°C or -80°C for long-term stability.[2][3] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[3]

Troubleshooting Guides

Issue 1: My this compound powder is not fully dissolving in DMSO.
  • Possible Cause 1: DMSO quality. The DMSO you are using may have absorbed moisture from the air.

    • Solution: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. Once opened, store DMSO bottles tightly sealed and in a dry environment.

  • Possible Cause 2: Insufficient Sonication/Vortexing. The compound may require mechanical assistance to fully dissolve.

    • Solution: After adding the DMSO, vortex the solution thoroughly. If particles remain, sonicate the solution in a water bath for short intervals until the powder is completely dissolved.[2] Gentle warming to 37°C can also aid dissolution, but avoid overheating.

Issue 2: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium.

This is a common issue due to the hydrophobic nature of Talazoparib. The compound is soluble in the organic solvent but crashes out when introduced to the aqueous environment of the cell culture medium.

  • Solution 1: Gradual Dilution & Mixing. Avoid adding the concentrated DMSO stock directly to the full volume of media.

    • Protocol: First, warm your cell culture medium to 37°C. In a separate sterile tube, add the required volume of your DMSO stock solution. While gently vortexing or swirling the tube, slowly add the warm medium drop-wise to the DMSO stock to create an intermediate dilution. Then, add this intermediate dilution to the rest of your cell culture medium. This gradual process can help keep the compound in solution.

  • Solution 2: Reduce Final Concentration. The desired final concentration of Talazoparib in your media may be above its solubility limit in the aqueous solution.

    • Protocol: Prepare a less concentrated DMSO stock solution (e.g., 10 mM instead of 100 mM). This will require adding a larger volume to your media, but the lower concentration gradient upon dilution can prevent precipitation.[4] Ensure the final DMSO concentration remains non-toxic to your cells (≤ 0.1%).

  • Solution 3: Utilize Serum. The proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds and prevent precipitation.

    • Protocol: If your experimental design allows, ensure you are diluting your Talazoparib stock into a medium that already contains FBS or other serum. Prepare your working solution in the complete, serum-containing medium rather than a serum-free basal medium.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in DMSO from various suppliers.

SolventReported Solubility (mg/mL)Molar Concentration (mM)SourceNotes
DMSO25 mg/mL~65.73 mMMedChemExpressRequires sonication.[2]
DMSO19 mg/mL~49.95 mMSelleck ChemicalsUse fresh, moisture-free DMSO.[1]

Molecular Weight of this compound: 380.35 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortexer and sonicator

  • Procedure:

    • Accurately weigh 3.80 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution. If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.

    • Aliquot the 10 mM stock solution into single-use, sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • To prepare a 1 µM working solution, you will perform a 1:10,000 dilution. The final DMSO concentration will be 0.01%.

    • In a sterile conical tube, add 9.999 mL of pre-warmed complete cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Cap the tube and immediately vortex gently or invert the tube several times to ensure rapid and thorough mixing. This is critical to prevent localized high concentrations that can lead to precipitation.

    • Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of Talazoparib.

Visualizations

Signaling Pathway of Talazoparib Action

Talazoparib_Mechanism cluster_DNA_Damage DNA Damage & Repair cluster_PARP_Inhibition Talazoparib Action cluster_Cell_Fate Cellular Outcome DNA_Damage DNA Damage (e.g., from replication stress, ROS, chemical agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP PARP Enzyme SSB->PARP recruits Stalled_Fork Stalled Replication Fork SSB->Stalled_Fork leads to DSB Double-Strand Break (DSB) HR_Proficient Homologous Recombination (HR) Proficient Cells (e.g., BRCA wild-type) DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA mutated) DSB->HR_Deficient PARP_Inhibition 1. PARP Catalytic Inhibition PARP->PARP_Inhibition PARP_Trapping 2. PARP Trapping on DNA PARP->PARP_Trapping Talazoparib This compound Talazoparib->PARP inhibits & traps PARP_Trapping->Stalled_Fork exacerbates Stalled_Fork->DSB Cell_Survival Cell Survival (DNA Repair) HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_Preparation Solution Preparation cluster_Treatment Cell Treatment cluster_Analysis Downstream Analysis start Weigh This compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Dilute Stock in Warm Culture Media (≤0.1% DMSO final) thaw->dilute treat Treat Cells Immediately dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., Viability, Western Blot, Flow Cytometry) incubate->assay

References

Troubleshooting inconsistent results in (rac)-Talazoparib experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during in vitro experiments with (rac)-Talazoparib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Talazoparib (B560058)?

A1: Talazoparib is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. It functions through a dual mechanism: inhibiting the catalytic activity of PARP and trapping the PARP enzyme on DNA at sites of single-strand breaks. This trapping is a highly cytotoxic event that leads to the collapse of replication forks and the formation of double-strand breaks, which are particularly lethal to cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock can be prepared and stored in aliquots at -20°C or -80°C for several months.[5] Avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6] If you observe precipitation upon dilution, gentle warming or sonication may help to redissolve the compound.

Q3: Is this compound stable in cell culture media at 37°C?

A3: While specific studies detailing the degradation kinetics of free this compound in various cell culture media at 37°C are limited, a study on a Talazoparib nanoemulsion demonstrated good stability and slow release in DMEM over 24 hours.[7] Generally, for short-term experiments (up to 72 hours), significant degradation is not expected to be a major issue. However, for longer-term cultures, it is good practice to refresh the media with freshly diluted Talazoparib periodically (e.g., every 48-72 hours) to ensure a consistent concentration.

Q4: What are the known off-target effects of Talazoparib?

A4: Talazoparib is considered a relatively selective PARP inhibitor. However, one study identified PARP16 as a unique off-target of Talazoparib, which may contribute to its overall mechanism of action.[8] While Talazoparib shows weak binding to a small number of kinases, other PARP inhibitors like rucaparib (B1680265) and niraparib (B1663559) have been shown to have more significant off-target kinase activity.[9] It is important to consider that at high concentrations, the likelihood of off-target effects increases and may contribute to unexpected cellular responses.

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in IC50 Values

Symptom: You observe significant differences in the half-maximal inhibitory concentration (IC50) of this compound for the same cell line across different experimental repeats.

Possible Causes and Solutions:

  • Use of Racemic Mixture: As mentioned in FAQ 1, the two enantiomers in the racemic mixture may have different activities. Inconsistent ratios of enantiomers in different batches of the compound, or differential stability, could lead to variable results.

    • Solution: If possible, switch to the enantiomerically pure form of Talazoparib for greater consistency. If using the racemate is unavoidable, ensure you are using a high-purity compound from a reputable supplier and use the same batch for a set of comparative experiments.

  • Cell Line Health and Passage Number: Cell lines can exhibit genetic and phenotypic drift at high passage numbers, which can alter their sensitivity to drugs. Stressed or unhealthy cells will also respond differently.

    • Solution: Use low-passage cells from a reliable source (e.g., ATCC). Maintain a consistent cell culture practice and regularly check for mycoplasma contamination.

  • Inconsistent Cell Seeding Density: The density of cells at the time of treatment can significantly impact the apparent IC50 value.[10]

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[11] Ensure that the cells are in the exponential growth phase at the time of drug addition and that the control (untreated) cells do not become over-confluent by the end of the assay.[11]

  • Variations in Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration.[9]

    • Solution: Use the same batch and concentration of fetal bovine serum (FBS) for all experiments. If you suspect serum effects, you can perform a serum titration experiment to assess its impact on Talazoparib's potency.[12]

  • Compound Precipitation: Talazoparib has low aqueous solubility.[7] If the compound precipitates out of solution in the culture medium, its effective concentration will be reduced.

    • Solution: Visually inspect your diluted solutions for any signs of precipitation. Ensure the final DMSO concentration is low (<0.5%).[6] If necessary, sterile filter the final diluted solution before adding it to the cells.

start Inconsistent IC50 Values racemic Using this compound? start->racemic cell_health Cell Health & Passage? racemic->cell_health No solution_racemic Switch to enantiopure form or use same batch of high-purity racemate. racemic->solution_racemic Yes seeding Consistent Seeding? cell_health->seeding No solution_cell Use low passage, mycoplasma-free cells. cell_health->solution_cell Yes serum Consistent Serum? seeding->serum No solution_seeding Optimize and standardize cell seeding density. seeding->solution_seeding Yes precipitation Precipitation? serum->precipitation No solution_serum Use same batch and concentration of serum. serum->solution_serum Yes solution_precipitation Check final DMSO concentration, sterile filter if needed. precipitation->solution_precipitation Yes

Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Lower Than Expected Potency

Symptom: The IC50 value you obtain is significantly higher than what is reported in the literature for the same cell line.

Possible Causes and Solutions:

  • Incorrect Homologous Recombination (HR) Status: The primary mechanism of action of Talazoparib relies on synthetic lethality in HR-deficient cells.[1] If your cell line is HR-proficient, it will be significantly less sensitive.

    • Solution: Verify the HR status (e.g., BRCA1/2 mutation status) of your cell line from the source vendor or through sequencing.

  • Drug Efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively remove Talazoparib from the cells, reducing its intracellular concentration.

    • Solution: If you suspect drug efflux, you can co-treat with a known efflux pump inhibitor to see if it restores sensitivity.

  • Insufficient Treatment Duration: The cytotoxic effects of PARP inhibitors can be cell cycle-dependent and may require several cell divisions to become apparent.[6]

    • Solution: Consider extending the duration of your cell viability assay (e.g., from 72 hours to 5-7 days), ensuring that you change the media with fresh compound to maintain its concentration and provide nutrients for the cells.

  • Compound Degradation: Improper storage of the stock solution can lead to degradation of the compound.

    • Solution: Prepare fresh stock solutions from a new vial of the compound and store them appropriately.

Quantitative Data Summary

The following tables summarize the IC50 values of Talazoparib in various cancer cell lines as reported in the literature. Note that experimental conditions such as assay type and duration can influence these values.

Table 1: Talazoparib IC50 Values in Breast Cancer Cell Lines

Cell LineSubtypeBRCA1/2 StatusIC50 (µM)Reference
MDA-MB-436TNBCBRCA1 mutant~0.13[13]
HCC1937TNBCBRCA1 mutant~10[13]
MDA-MB-231TNBCBRCA wild-type~0.48[13]
MDA-MB-468TNBCBRCA wild-type~0.8[13]
BT-549TNBCBRCA wild-type~0.3[14]
HCC70TNBCBRCA wild-type~0.8[14]
HCC1143TNBCBRCA wild-type~9[14]
HCC1806TNBCBRCA wild-type~8[14]
SKBR3HER2+BRCA wild-type~0.04[13]
JIMT1HER2+BRCA wild-type~0.002[13]
MCF-7ER+/HER2-BRCA wild-type~1.1[13]
BR103T-BRCA1 mutant2.98[15]
BR12-BRCA1 mutant16.6[15]
BR99-BRCA2 mutant4.98[15]

Table 2: Talazoparib IC50 Values in Other Cancer Cell Lines

Cell LineCancer TypeBRCA1/2 StatusIC50 (µM)Reference
SUP-B15ALLNot Specified0.024 (24h)[16]
MV4-11AMLNot Specified52 (72h)[16]
BR58OvarianBRCA1 mutant~0.2[15]
SKOV-3OvarianNot Specified1.757 (48h)[1]
NCI/ADR-RESOvarianNot Specified1.169 (48h)[1]
2008 C13OvarianNot Specified0.30 (48h)[1]
CP-70OvarianNot Specified0.12 (48h)[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for determining the IC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization for specific cell lines is recommended.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[11][17]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[17]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to use a wide concentration range (e.g., from 1 nM to 100 µM) to capture the full dose-response curve.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell blank (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[16]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 prepare_drug Prepare serial dilutions of this compound treat Treat cells with drug dilutions prepare_drug->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT solution incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 using non-linear regression read->analyze

Workflow for a typical MTT cell viability assay.
Protocol 2: Cellular PARP Trapping Assay (Chromatin Fractionation)

This protocol describes a method to assess the ability of this compound to trap PARP1 on chromatin.

Materials:

  • 6-well cell culture plates

  • This compound

  • Subcellular protein fractionation kit (e.g., Thermo Scientific #78840) or buffers for cytoplasmic, nuclear soluble, and chromatin-bound fractionation.

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-PARP1, anti-Histone H3 (as a chromatin fraction marker)

  • Secondary antibody (HRP-conjugated)

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations (e.g., 10x IC50) for a specified time (e.g., 4-24 hours). Include a vehicle control.

  • Cell Fractionation:

    • Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol of your chosen kit.[19] It is crucial to keep the samples on ice and add protease/phosphatase inhibitors to all buffers. The general steps involve sequential lysis to isolate the cytoplasmic, nuclear soluble, and finally the chromatin-bound protein fractions.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from the chromatin-bound fraction of each sample onto an SDS-PAGE gel. It is also useful to run the nuclear soluble fraction to show the translocation of PARP1.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against PARP1.

    • After incubation with the secondary antibody and ECL substrate, visualize the bands.

    • Strip and re-probe the membrane with an antibody against Histone H3 to confirm equal loading of the chromatin fraction.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and normalize them to the Histone H3 loading control. An increase in the amount of PARP1 in the chromatin fraction of Talazoparib-treated cells compared to the control indicates PARP trapping.

cluster_pathway PARP Trapping Mechanism ssb Single-Strand Break (SSB) parp PARP1 ssb->parp recruits trapped_complex Trapped PARP1-DNA Complex parp->trapped_complex talazoparib This compound talazoparib->trapped_complex replication_fork Replication Fork trapped_complex->replication_fork blocks dsb Double-Strand Break (DSB) replication_fork->dsb apoptosis Apoptosis in HR-deficient cells dsb->apoptosis

Simplified signaling pathway of PARP trapping by Talazoparib.

References

(rac)-Talazoparib stability in solution and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of (rac)-Talazoparib. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the recommended storage conditions for solid this compound powder?

A1: For optimal long-term stability, solid this compound powder should be stored at -20°C. Under these conditions, it is expected to be stable for at least two to three years.[1][2] For shorter periods, storage at 4°C is also acceptable for up to two years.[1] The commercially available capsule formulation, Talzenna®, can be stored at controlled room temperature (20°C to 25°C, with excursions permitted between 15°C to 30°C).[3]

Q2: I have prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?

A2: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C, where they are stable for up to one year.[1][4] For shorter-term storage, solutions can be kept at -20°C for up to six months.[1] Some data suggests stability in DMSO for two weeks at 4°C.[2]

Q3: My this compound solution has precipitated after being stored in the freezer. What should I do?

A3: Precipitation can occur if the solvent becomes saturated at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate until the precipitate is fully redissolved. Before use, always ensure the solution is clear and free of particulates. To prevent this, consider preparing a slightly less concentrated stock solution if the issue persists.

Q4: How can I assess the stability of my Talazoparib solution before a critical experiment?

A4: The most reliable method is to use a stability-indicating analytical technique like HPLC or LC-MS/MS. A validated method can separate the active Talazoparib from any potential degradation products.[5] If you observe unexpected results in your assay, verifying the integrity of your Talazoparib stock is a crucial troubleshooting step. A study evaluating metabolic stability used an LC-MS/MS method with a linearity range of 5–500 ng/mL.[6][7]

Q5: What solvents are suitable for preparing this compound solutions?

A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][6][7] For formulation as the tosylate salt, it exhibits low, pH-independent solubility (17 to 38 µg/mL) across the physiological pH range.[8] When preparing aqueous solutions for cell culture or in vivo studies, it is common practice to first dissolve the compound in DMSO and then perform a serial dilution into the final aqueous buffer or media.

Q6: Are there known degradation pathways for Talazoparib?

A6: While specific degradation pathways are not extensively detailed in the public literature, stability-indicating methods have been developed that can effectively separate Talazoparib from products formed during forced degradation studies (e.g., under acidic, basic, oxidative, or photolytic stress).[5] This confirms that the molecule can degrade under harsh conditions. For routine experimental use, protecting solutions from light and storing them at recommended temperatures is advisable.

Quantitative Stability & Storage Data

The following tables summarize the available data on the storage and stability of this compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration of StabilityCitations
Solid Powder-20°C2 - 3 years[1][2]
Solid Powder4°C2 years[1]
In DMSO-80°C6 months - 1 year[1][2][4]
In DMSO-20°C1 - 6 months[1][4]
In DMSO4°C2 weeks[2]
Formulated Capsules20°C to 25°CPer expiration date[3]

Table 2: Metabolic and Formulation Stability of Talazoparib

Matrix/FormulationConditionKey FindingCitations
Human Liver Microsomes (HLMs)Stored at -20°C for 30 daysGood stability (96.8%–102.12% of initial concentration)[6]
Human Liver Microsomes (HLMs)In vitro metabolic assaySlow metabolism; in vitro half-life of 72.7 minutes[6][7]
Nanoemulsion in PBS24 hours at 37°C (pH 5.3, 6.5, 7.4)Stable with slow release (47.7% to 51.5% released)

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution for laboratory use.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 20 mg/mL).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals until the solid is completely dissolved and the solution is clear.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -80°C for long-term use.

Protocol 2: LC-MS/MS Method for Metabolic Stability Assessment

This methodology is based on a published study for evaluating Talazoparib's stability in human liver microsomes (HLMs).[6][7]

  • System: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: Hypersil C18 column or equivalent reversed-phase column.

  • Mobile Phase: An isocratic mobile phase suitable for separating Talazoparib and an internal standard (e.g., Lapatinib).

  • Working Solutions: Prepare working solutions of Talazoparib by diluting a DMSO stock solution with the mobile phase.[6][7]

  • Incubation: Incubate Talazoparib (e.g., at a final concentration of 1 µM) with HLMs (e.g., 1 mg protein/mL) in a phosphate (B84403) buffer at 37°C. The reaction is initiated by adding an NADPH-regenerating system.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the remaining percentage of Talazoparib against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).

Visualizations

experimental_workflow Workflow for Assessing Talazoparib Solution Stability prep Prepare Talazoparib Stock Solution (e.g., in DMSO) store Aliquot and Store Solution Under Defined Conditions (e.g., -80°C, -20°C, 4°C) prep->store sample Collect Samples at Specific Time Points (T=0, 1 week, 1 month, etc.) store->sample hplc Analyze Samples via Stability-Indicating HPLC/LC-MS/MS sample->hplc data Quantify Peak Area of Talazoparib vs. Degradants hplc->data eval Evaluate Stability: Calculate % Recovery and Degradation Rate data->eval result Determine Shelf-Life Under Tested Conditions eval->result

Caption: Experimental workflow for stability testing of this compound solutions.

talazoparib_moa Logical Pathway of Talazoparib's Mechanism of Action cluster_cell Cancer Cell (with DNA Damage) ssb Single-Strand DNA Breaks (SSBs) parp PARP Enzyme ssb->parp recruitment dsb Double-Strand DNA Breaks (DSBs) Accumulate ssb->dsb during replication tal Talazoparib parp->tal inhibition by trap PARP Trapping on DNA parp->trap tal->trap causes repair_block Inhibition of Base Excision Repair trap->repair_block repair_block->dsb death Synthetic Lethality & Cell Death (Apoptosis) dsb->death in HR-deficient cells

Caption: Logical pathway illustrating Talazoparib's dual mechanism of action.

References

Technical Support Center: (rac)-Talazoparib In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects during in vitro experiments with (rac)-Talazoparib.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of Talazoparib (B560058)?

A1: Talazoparib is a potent dual inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) and PARP2.[1][2] Its mechanism of action involves two key processes: the inhibition of PARP catalytic activity and, more potently, the trapping of PARP-DNA complexes.[3][4] This trapping prevents the dissociation of PARP from sites of single-strand DNA breaks, leading to the formation of cytotoxic double-strand breaks during DNA replication, a phenomenon particularly lethal to cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[2][4]

Q2: What does "this compound" signify, and how does it impact potential off-target effects?

A2: The designation "(rac)" indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). For Talazoparib, studies have shown that one enantiomer is significantly more potent in its biological activity than the other.[5][6] Using a racemic mixture means that 50% of the compound is the less active or inactive enantiomer, which contributes to the overall concentration without providing the desired on-target effect. This inactive portion could still interact with other cellular components, potentially leading to off-target effects. To minimize this, it is highly recommended to use the enantiomerically pure, active form of Talazoparib.

Q3: What are the known off-targets of Talazoparib?

A3: Talazoparib is known for its high selectivity compared to other FDA-approved PARP inhibitors.[7][8]

  • Kinases: Kinome profiling studies across hundreds of human kinases have shown that Talazoparib has a very clean profile. At a high concentration (10 µM), it showed only modest binding to two kinases, whereas other PARP inhibitors like rucaparib (B1680265) and niraparib (B1663559) interacted with a significant number.[7][8]

  • PARP Family: While highly potent against PARP1/2, Talazoparib is approximately 100-fold less potent against PARP3, Tankyrase 1 (TNKS1), and Tankyrase 2 (TNKS2).[9]

  • ABC Transporters: In vitro studies have shown that Talazoparib can interact with and inhibit the drug efflux transporters ABCC1 and ABCG2, but not ABCB1.[10] This could be a source of off-target effects or drug-drug interactions in complex cellular models.

Q4: How can I select an appropriate in vitro model to minimize misleading results from off-target effects?

A4: Model selection is critical. For assessing on-target efficacy, use cell lines with a known DNA damage repair deficiency (e.g., BRCA1/2 mutations), as they are highly sensitive to PARP inhibition.[1] To investigate off-target cytotoxic effects, use a pair of isogenic cell lines (one with and one without the specific DNA repair defect) or a panel of cell lines with proficient homologous recombination. Comparing the cytotoxic effects between these models can help differentiate on-target synthetic lethality from off-target toxicity.[11]

Q5: What is the best way to determine the optimal working concentration of Talazoparib in my experiments?

A5: The optimal concentration should be determined empirically for each cell line and assay.

  • Perform a Dose-Response Curve: Treat your cells with a wide range of Talazoparib concentrations (e.g., from picomolar to micromolar) for a defined period (e.g., 72-120 hours).[12]

  • Measure Cell Viability: Use a standard cell viability assay, such as CellTiter-Glo® or MTT, to measure the effect of the drug.[12][13]

  • Calculate IC50: Determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%. This value provides a benchmark for selecting concentrations for further experiments. Use concentrations around the IC50 value for on-target studies in sensitive cells and be cautious when interpreting results from concentrations significantly higher than the IC50, as these are more likely to induce off-target effects.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity are observed in my control (HR-proficient) cell line.

  • Possible Cause 1: Concentration is too high. Talazoparib is a highly potent PARP trapper, and at high concentrations, it can induce cytotoxicity even in cells without major DNA repair defects.[11]

    • Solution: Re-evaluate your working concentration. Perform a full dose-response curve and select a concentration that maximizes the effect in your HR-deficient line while minimizing toxicity in the HR-proficient control line.

  • Possible Cause 2: Off-target effects. The observed cytotoxicity may be due to interactions with targets other than PARP1/2.

    • Solution: Confirm target engagement using an assay like the Cellular Thermal Shift Assay (CETSA).[14] If PARP1/2 is not stabilized at the cytotoxic concentration, off-target effects are likely. Consider performing a kinome scan if kinase inhibition is suspected.

  • Possible Cause 3: Use of racemic mixture. The inactive enantiomer in this compound may be contributing to toxicity.

    • Solution: Switch to the enantiomerically pure, active form of Talazoparib to ensure the observed effects are from the potent inhibitor.[5]

Problem 2: Inconsistent results from a PARP trapping assay.

  • Possible Cause 1: Insufficient DNA damage. PARP trapping occurs at sites of DNA damage. If the basal level of DNA damage in your cells is low, the trapping signal may be weak.[15]

  • Possible Cause 2: Improper cell fractionation. In assays that measure chromatin-bound PARP, incomplete separation of the chromatin fraction from the soluble nuclear fraction can lead to inconsistent results.[15]

    • Solution: Optimize your cell lysis and fractionation protocol. Use established protocols and ensure complete separation of the fractions, which can be verified by Western blotting for specific markers (e.g., Histone H3 for chromatin, Lamin B1 for nuclear envelope).

Problem 3: Suspected modulation of other signaling pathways unrelated to DNA repair.

  • Possible Cause: Off-target kinase inhibition or other interactions. While Talazoparib is highly selective, unexpected pathway modulation could indicate an off-target effect, especially at higher concentrations.[7][8]

    • Solution 1: Perform a Kinome Profile. Use a kinome profiling service or in-house assay to screen Talazoparib against a broad panel of kinases at your working concentration.[16][17] This will identify any potential kinase off-targets.

    • Solution 2: Validate with a structurally different PARP inhibitor. Use another potent PARP inhibitor with a different chemical scaffold (e.g., Olaparib) that has a different off-target profile.[7] If the unexpected phenotype persists, it is more likely related to on-target PARP inhibition. If it disappears, it was likely an off-target effect specific to Talazoparib.

Quantitative Data Summary

Table 1: In Vitro Potency of Talazoparib against PARP Family Members and Other Targets

TargetAssay TypeValueReference
PARP1Ki (Binding Affinity)0.65 ± 0.07 nM[18]
PARP1IC50 (Enzymatic)~0.5 - 1 nM (median)[19]
PARP2IC50 (Enzymatic)~0.2 nM (median)[19]
PARP3Potency vs PARP1/2~100-fold less potent[9]
TNKS1Potency vs PARP1/2~100-fold less potent[9]
TNKS2Potency vs PARP1/2~100-fold less potent[9]
ABCC1IC50 (Transport)5.62 µM[10]
ABCG2IC50 (Transport)11.2 µM[10]

Table 2: Comparative Kinase Off-Target Profile of FDA-Approved PARP Inhibitors (at 10 µM)

PARP InhibitorNumber of Kinases Bound SignificantlyReference
Talazoparib 2 (weakly) [7][8]
Olaparib0[7][8]
Rucaparib37[8]
Niraparib23[8]
Data from a kinome scan across 392 unique human kinases. "Bound Significantly" defined as ≥65% competition of the kinase off an immobilized ligand.[7]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Talazoparib in culture medium. Add the desired final concentrations to the wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This assay measures caspase-3 and caspase-7 activities, which are key biomarkers of apoptosis.[20][21]

  • Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability protocol above, typically using a shorter incubation time (e.g., 24-48 hours) suitable for observing apoptosis.[20]

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the supplied buffer. Equilibrate to room temperature before use.

  • Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate. Mix gently using a plate shaker at low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time may vary by cell type.

  • Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

  • Data Analysis: Compare the luminescent signal from treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 3: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA®)

CETSA assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[14][22][23]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of Talazoparib or vehicle control and incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble PARP1 remaining in each sample using Western blotting or ELISA.

  • Data Analysis: Plot the relative amount of soluble PARP1 as a function of temperature for both vehicle- and Talazoparib-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement and stabilization.

Visualizations

Minimizing_Off_Target_Effects cluster_prep Experimental Design cluster_assess Assessment cluster_result Outcome start Start: this compound Experiment enantiomer Use Enantiomerically Pure Talazoparib? start->enantiomer dose_response Perform Dose-Response (e.g., CellTiter-Glo) enantiomer->dose_response Yes (Recommended) toxicity Unexpected Toxicity in Control Cells? dose_response->toxicity cetsa Confirm Target Engagement (CETSA) toxicity->cetsa Yes pathway Unexpected Pathway Modulation? toxicity->pathway No cetsa->pathway Engagement Confirmed off_target High Likelihood of Off-Target Effect cetsa->off_target No Engagement kinome Perform Kinome Profiling pathway->kinome Yes on_target Confidence in On-Target Effect pathway->on_target No kinome->off_target Off-Targets Found kinome->on_target Clean Profile

Caption: Decision workflow for identifying and minimizing off-target effects.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Talazoparib Action DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP binds to BER Base Excision Repair (BER) Recruitment PARP->BER Trapped Trapped PARP-DNA Complex PARP->Trapped forms Repair SSB Repaired BER->Repair Talazoparib Talazoparib Talazoparib->PARP Inhibits & Traps Replication DNA Replication Fork Trapped->Replication blocks DSB Double-Strand Break (DSB) Replication->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

Caption: Simplified pathway of PARP action and Talazoparib-induced cell death.

Off_Target_Workflow cluster_assays Experimental Arms cluster_readouts Data Collection & Analysis cluster_interpretation Interpretation start Start: Define Working Concentration on_target_cells Treat HR-deficient Cell Line start->on_target_cells off_target_cells Treat HR-proficient (Control) Cell Line start->off_target_cells viability_on Measure Viability (e.g., CellTiter-Glo) on_target_cells->viability_on cetsa Confirm Target Engagement in both lines (CETSA) on_target_cells->cetsa viability_off Measure Viability (e.g., CellTiter-Glo) off_target_cells->viability_off off_target_cells->cetsa analysis Analysis: Compare IC50 values & Confirm Target Engagement viability_on->analysis viability_off->analysis cetsa->analysis interpretation1 High Potency in HR-deficient Low Potency in HR-proficient = On-Target Effect analysis->interpretation1 interpretation2 Similar Potency in Both = Potential Off-Target Effect analysis->interpretation2

Caption: Experimental workflow to differentiate on-target vs. off-target cytotoxicity.

References

How to prevent degradation of (rac)-Talazoparib in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the handling, storage, and stability of (rac)-Talazoparib in experimental setups. The following information is intended to help you prevent degradation and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). The solubility in DMSO is high, allowing for the preparation of concentrated stock solutions (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 3.80 mg of this compound (molecular weight 380.35 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Ultrasonic treatment may be necessary for complete dissolution. For in vivo studies, formulations using dimethylacetamide (DMAc) or other specialized vehicles have also been reported.

Q2: What are the recommended storage conditions for this compound?

A2:

  • Solid Compound: The solid form of this compound is stable and should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[1][2]

  • Stock Solutions: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-to-medium-term storage (stable for at least one month) or at -80°C for long-term storage (stable for over a year).

Q3: Is this compound sensitive to light?

A3: Yes, this compound has been shown to be sensitive to UV light. Exposure to UVA light can lead to the formation of a photo-oxidized degradation product. Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. All handling and experimental procedures should be performed with minimal light exposure.

Q4: How stable is this compound in aqueous solutions and cell culture media?

In cell culture media, the stability can be influenced by several factors including pH, temperature (37°C), and components of the media. It is recommended to perform a stability test in your specific cell culture medium under your experimental conditions (e.g., over 24, 48, 72 hours). A general protocol for this is provided in the "Experimental Protocols" section. When preparing working solutions in cell culture media, ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation of Talazoparib in stock solution. 2. Degradation of Talazoparib in cell culture medium. 3. Adsorption to plasticware.1. Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots. 2. Perform a stability study of Talazoparib in your specific cell culture medium (see protocol below). Consider preparing fresh working solutions for long-term experiments. Minimize exposure of media containing Talazoparib to light. 3. Use low-binding plasticware for preparing and storing solutions.
Appearance of unknown peaks in HPLC/LC-MS analysis of experimental samples. 1. Degradation of Talazoparib due to improper handling or storage. 2. Reaction with other components in the experimental setup.1. Review handling and storage procedures. Ensure protection from light and extreme pH conditions. 2. Analyze a blank sample containing all components except Talazoparib to identify potential interfering substances. Information on specific incompatibilities is limited, so it is important to run appropriate controls.
Precipitation of Talazoparib in aqueous solutions or cell culture media. 1. Poor aqueous solubility of Talazoparib. 2. High concentration of the working solution.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your experimental system (typically <0.5%). 2. Prepare a more dilute working solution. If a high concentration is necessary, consider specialized formulation approaches, though this may not be feasible for all experimental setups.

Data on Forced Degradation of Talazoparib

Forced degradation studies are performed to understand the stability of a drug substance under stress conditions. The following table summarizes qualitative findings from such studies. Quantitative data on degradation kinetics (e.g., rate constants, half-lives) under a range of pH and temperature conditions are not extensively available in the public domain.

Stress Condition Observation Reported Degradation (%)
Acidic Hydrolysis Sensitive~10-23%
Alkaline Hydrolysis Sensitive~10%
Oxidative (H₂O₂) Relatively StableNot specified
Thermal (Dry Heat) Relatively StableNot specified
Photolytic (UV light) Sensitive~10%

Note: The reported degradation percentages are from a single study and may vary depending on the specific experimental conditions (e.g., concentration of acid/base, duration of exposure).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period.

    • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Your specific cell culture medium (e.g., DMEM/F-12) with or without serum, as used in your experiments

    • Sterile multi-well plates (e.g., 24-well)

    • Incubator (37°C, 5% CO₂)

    • HPLC or LC-MS/MS system for analysis

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.5%.

    • Add a fixed volume of the working solution to triplicate wells of a multi-well plate.

    • Immediately collect a sample from one set of wells. This will be your time zero (T=0) point.

    • Place the plate in a 37°C incubator.

    • Collect samples from other sets of wells at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).

    • Process the collected samples immediately for analysis or store them at -80°C until analysis. Sample processing may involve protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

    • Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

G Troubleshooting Workflow for this compound Degradation cluster_0 Observation cluster_1 Potential Causes cluster_2 Troubleshooting Steps Inconsistent Results Inconsistent Results Stock Solution Degradation Stock Solution Degradation Inconsistent Results->Stock Solution Degradation Working Solution Degradation Working Solution Degradation Inconsistent Results->Working Solution Degradation Prepare Fresh Stock Prepare Fresh Stock Stock Solution Degradation->Prepare Fresh Stock Check storage conditions Light Exposure Light Exposure Working Solution Degradation->Light Exposure pH Instability pH Instability Working Solution Degradation->pH Instability Assess Stability in Media Assess Stability in Media Working Solution Degradation->Assess Stability in Media pH, temp, media components Protect from Light Protect from Light Light Exposure->Protect from Light Use amber vials Buffer Solution Buffer Solution pH Instability->Buffer Solution Maintain neutral pH

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

G Experimental Workflow for Stability Assessment Prepare Stock Solution (DMSO) Prepare Stock Solution (DMSO) Prepare Working Solution in Media Prepare Working Solution in Media Prepare Stock Solution (DMSO)->Prepare Working Solution in Media Incubate at 37°C Incubate at 37°C Prepare Working Solution in Media->Incubate at 37°C Collect Samples at Time Points Collect Samples at Time Points Incubate at 37°C->Collect Samples at Time Points Sample Processing Sample Processing Collect Samples at Time Points->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Calculate % Remaining Calculate % Remaining LC-MS/MS Analysis->Calculate % Remaining G Known Degradation Pathways of this compound Talazoparib Talazoparib Hydrolysis Products Hydrolysis Products Talazoparib->Hydrolysis Products Acidic/Alkaline Conditions Photo-oxidation Product Photo-oxidation Product Talazoparib->Photo-oxidation Product UVA Light

References

Technical Support Center: Enhancing Oral Bioavailability of (rac)-Talazoparib in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of (rac)-Talazoparib in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound in animal models?

A1: The oral bioavailability of this compound has been reported to be approximately 56% in rats and can be variable in other preclinical species.[1] This incomplete absorption can lead to variability in plasma concentrations and may necessitate higher doses to achieve therapeutic efficacy, potentially increasing the risk of dose-limiting toxicities.[1][2]

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A2: The primary factors include:

  • P-glycoprotein (P-gp) Efflux: Talazoparib (B560058) is a substrate for the P-gp efflux transporter (also known as ABCB1).[3][4] P-gp is expressed on the apical surface of intestinal enterocytes and actively pumps Talazoparib back into the intestinal lumen, thereby reducing its net absorption.

  • Low Aqueous Solubility: While not extensively detailed in all studies, PARP inhibitors as a class can exhibit poor solubility, which can limit their dissolution and subsequent absorption in the gastrointestinal tract.

Q3: What are the most promising strategies to improve the oral bioavailability of this compound?

A3: Nanoformulation is the most widely investigated and promising strategy. Encapsulating Talazoparib into nanoparticles, liposomes, or nanoemulsions can enhance its oral absorption by:

  • Protecting the drug from efflux pumps.

  • Increasing its solubility and dissolution rate.

  • Potentially facilitating its transport across the intestinal epithelium.

Co-administration with P-gp inhibitors is another potential strategy to increase Talazoparib's oral bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Exposure After Oral Administration
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of the free drug.Formulate this compound in a nano-delivery system such as a nanoemulsion, liposome, or solid lipid nanoparticle.Increased dissolution and absorption, leading to higher and more consistent plasma concentrations.
P-glycoprotein (P-gp) mediated efflux in the intestine.Co-administer a P-gp inhibitor (e.g., itraconazole, verapamil). Note: This should be done with careful dose consideration to avoid potential toxicity from increased systemic exposure.[3][5]Increased plasma AUC and Cmax of Talazoparib.[3][5]
Inadequate formulation for the animal model.Ensure the vehicle used for oral gavage is appropriate for solubilizing Talazoparib and is well-tolerated by the animals. Common vehicles include mixtures of DMA, Solutol HS 15, and PBS.[6]Improved consistency of dosing and absorption.
Issue 2: Difficulty in Preparing a Stable and Effective Nanoformulation
Possible Cause Troubleshooting Step Expected Outcome
Poor encapsulation efficiency.Optimize the lipid composition and drug-to-lipid ratio. For liposomes, methods like thin-film hydration followed by sonication or extrusion can be optimized.Higher percentage of Talazoparib successfully encapsulated within the nanoparticles.
Instability of the nanoformulation (aggregation, drug leakage).Select appropriate surfactants and polymers to stabilize the nanoparticles. Characterize the formulation for particle size, zeta potential, and polydispersity index over time at relevant storage conditions.A stable formulation with a longer shelf-life and consistent drug delivery properties.
Inconsistent particle size.Utilize a controlled method for nanoparticle formation, such as microfluidics-based systems, to ensure uniform particle size.A monodisperse nanoparticle formulation, which can lead to more predictable in vivo behavior.

Experimental Protocols

Protocol 1: Preparation of Talazoparib-Loaded Liposomes

This protocol is based on the thin-film hydration method.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol mixture in a round-bottom flask. The molar ratio of the lipids can be optimized, for example, DPPC:Cholesterol:DSPE-PEG2000 at 55:40:5.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS (pH 7.4) at a temperature above the phase transition temperature of the lipids (e.g., 60°C) with gentle rotation.

  • To reduce the size of the liposomes and create a more uniform distribution, sonicate the liposomal suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Pharmacokinetic Study in Mice

Animals:

  • Female BALB/c or other appropriate mouse strain, 6-8 weeks old.

Formulations:

  • This compound in Vehicle: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 10% DMA, 5% Solutol HS 15, 85% PBS).[6]

  • Nanoformulated this compound: Dilute the prepared nanoformulation in PBS to the desired dosing concentration.

Procedure:

  • Fast the mice overnight prior to dosing.

  • Administer a single oral dose of the selected formulation via oral gavage (e.g., 10 mg/kg).

  • Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of Talazoparib in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 3: Bioanalytical Method for Talazoparib in Plasma using LC-MS/MS

Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of Talazoparib).

  • Precipitate proteins by adding a sufficient volume of cold acetonitrile (B52724).

  • Vortex and centrifuge the samples at high speed.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Talazoparib and the internal standard.

Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rodents (Illustrative)
FormulationAnimal ModelDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free TalazoparibRat108501.56500100Hypothetical
Talazoparib LiposomesRat1015002.011700180Hypothetical
Talazoparib NanoemulsionMouse1012001.09750150Hypothetical

Note: The data in this table is illustrative and intended to show how quantitative data should be presented. Actual values will vary based on the specific study design.

Table 2: Impact of P-gp Inhibition on Talazoparib Pharmacokinetics in Humans (Clinical Data)
TreatmentCmax (ng/mL)AUC (ng·h/mL)Fold-Increase in ExposureReference
Talazoparib alone12.3205-[3]
Talazoparib + Itraconazole17.2320~1.56[3][5]

Note: This clinical data is provided to illustrate the significant impact of P-gp inhibition on Talazoparib exposure.

Visualizations

Signaling Pathway of Talazoparib's Mechanism of Action

talazoparib_moa cluster_dna_damage DNA Damage cluster_parp_inhibition PARP Inhibition cluster_cell_fate Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits parp_trapping PARP Trapping on DNA parp->parp_trapping leads to talazoparib This compound talazoparib->parp inhibits dsb Double-Strand Break (DSB) parp_trapping->dsb causes hr_proficient Homologous Recombination (HR) Proficient Cell dsb->hr_proficient repaired in hr_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) dsb->hr_deficient unrepaired in cell_survival Cell Survival hr_proficient->cell_survival apoptosis Apoptosis (Synthetic Lethality) hr_deficient->apoptosis

Caption: Mechanism of action of this compound leading to synthetic lethality.

Experimental Workflow for Improving Oral Bioavailability

experimental_workflow start Start: Low Oral Bioavailability of this compound formulation Formulation Development (e.g., Nanoformulation) start->formulation characterization In Vitro Characterization (Size, Zeta, Encapsulation) formulation->characterization pk_study In Vivo Pharmacokinetic Study (Animal Model) characterization->pk_study analysis Bioanalysis of Plasma Samples (LC-MS/MS) pk_study->analysis data_eval Data Evaluation (Compare PK parameters) analysis->data_eval success Success: Improved Bioavailability data_eval->success Significant Improvement troubleshoot Troubleshoot Formulation/ Experiment Design data_eval->troubleshoot No/Minor Improvement troubleshoot->formulation

Caption: Workflow for developing and evaluating new formulations of this compound.

Logical Relationship of Factors Affecting Oral Bioavailability

bioavailability_factors bioavailability Oral Bioavailability of This compound absorption Intestinal Absorption bioavailability->absorption metabolism First-Pass Metabolism bioavailability->metabolism solubility Aqueous Solubility absorption->solubility permeability Membrane Permeability absorption->permeability nanoformulation Nanoformulation (+) solubility->nanoformulation pgp_efflux P-gp Efflux (-) permeability->pgp_efflux permeability->nanoformulation

Caption: Key factors influencing the oral bioavailability of this compound.

References

Technical Support Center: (rac)-Talazoparib Efficacy and Cellular Drug Efflux Pumps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of cellular drug efflux pumps on the efficacy of (rac)-Talazoparib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2][3] Its primary mechanism of action involves two key processes: the inhibition of PARP's catalytic activity and "PARP trapping."[2][3][4] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[1][3] By inhibiting PARP, Talazoparib prevents the repair of these breaks. The "trapping" mechanism locks the PARP enzyme onto the DNA at the site of the break, forming a cytotoxic PARP-DNA complex.[2][3][4] This complex stalls replication forks, leading to double-strand breaks (DSBs) that are particularly lethal to cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][3]

Q2: Which cellular drug efflux pumps are known to affect Talazoparib efficacy?

Research has shown that the ATP-binding cassette (ABC) transporters ABCC1 (MRP1) and ABCG2 (BCRP) can interact with and potentially reduce the intracellular concentration of Talazoparib.[5][6][7] In contrast, Talazoparib does not appear to be a significant substrate for ABCB1 (P-glycoprotein or MDR1) .[5][6][7] Overexpression of ABCC1 and ABCG2 in cancer cells can therefore be a mechanism of resistance to Talazoparib. Interestingly, Talazoparib has also been shown to act as a modulator of these pumps, potentially reversing resistance to other chemotherapy drugs.[5][6][7]

Q3: My cells are showing unexpected resistance to Talazoparib. Could efflux pumps be the cause?

Yes, overexpression of ABCC1 and/or ABCG2 is a plausible cause of increased resistance to Talazoparib.[8] To investigate this, you can:

  • Assess pump expression: Quantify the protein levels of ABCC1 and ABCG2 in your resistant cells compared to a sensitive parental cell line using Western blotting.

  • Functional assays: Perform drug accumulation or efflux assays to determine if the intracellular concentration of a fluorescent substrate is reduced in your resistant cells.

  • Use of inhibitors: Test the cytotoxicity of Talazoparib in your resistant cells in the presence of known inhibitors of ABCC1 (e.g., MK-571) and ABCG2 (e.g., Ko143). A significant decrease in the IC50 of Talazoparib in the presence of an inhibitor would suggest the involvement of that specific pump.

Q4: Can Talazoparib's interaction with efflux pumps be leveraged for therapeutic benefit?

The modulatory effect of Talazoparib on ABCC1 and ABCG2 suggests potential for combination therapies.[5][6] By inhibiting these pumps, Talazoparib could enhance the efficacy of other chemotherapeutic agents that are substrates of these transporters. This is an active area of research.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Talazoparib Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Cell Health and Passage Number Use cells in the exponential growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
Drug Preparation and Storage Prepare fresh dilutions of Talazoparib for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions to prevent degradation.
Edge Effects in Microplates Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier and minimize evaporation.
Assay Protocol Variations Adhere strictly to a standardized protocol, including consistent incubation times for the drug and the viability reagent (e.g., MTT, CellTiter-Glo).
Issue 2: Low or No Signal in Drug Accumulation/Efflux Assays
Potential Cause Troubleshooting Steps
Low Efflux Pump Expression Confirm the expression of ABCC1 and ABCG2 in your cell line using Western blotting. If expression is low, consider using a cell line known to overexpress these transporters.
Sub-optimal Fluorescent Substrate Concentration Titrate the concentration of the fluorescent dye (e.g., Hoechst 33342, Rhodamine 123) to determine the optimal concentration that gives a good signal-to-noise ratio without causing cytotoxicity.
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on the plate reader or flow cytometer are correctly set for the fluorescent substrate being used. Optimize the gain settings.
Cell Viability Issues Ensure cells are healthy and viable before starting the assay. Unhealthy cells may have compromised membrane integrity, leading to inconsistent dye uptake and retention.
Ineffective Pump Inhibition (for control wells) Use a known potent inhibitor for your target pump (e.g., MK-571 for ABCC1, Ko143 for ABCG2) at an effective concentration to ensure the positive control is working.

Data Presentation

Table 1: IC50 Values of Talazoparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusABCC1/ABCG2 ExpressionTalazoparib IC50 (nM)Reference
HCC1937BreastBRCA1 mutant-~10,000[9]
MDA-MB-436BreastBRCA1 mutant-~1[10]
SKBR3BreastWild-type-~40[9]
JIMT1BreastWild-type-~2[9]
MDA-MB-231BreastWild-type-~480[9]
PSN1 (Parental)Pancreatic--Varies[8]
PSN1 (TalaR-M)Pancreatic--Significantly Higher[8]

Note: IC50 values can vary depending on the specific experimental conditions and assay used. This table provides approximate values for comparison.

Experimental Protocols

Cytotoxicity Assay (MTT-based)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of Talazoparib.

Materials:

  • Talazoparib

  • Cell line of interest (e.g., parental and resistant)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Talazoparib in complete culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium with vehicle, e.g., DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration on a logarithmic scale and determine the IC50 value using non-linear regression analysis.

Drug Accumulation Assay (Hoechst 33342-based)

This assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of a fluorescent substrate.

Materials:

  • Cells overexpressing the target efflux pump (and parental control cells)

  • 96-well clear-bottom black plates

  • Hoechst 33342 stock solution

  • Efflux pump inhibitors (e.g., MK-571 for ABCC1, Ko143 for ABCG2)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the desired concentrations of Talazoparib or a known efflux pump inhibitor (positive control) for 1-2 hours. Include untreated control wells.

  • Add Fluorescent Substrate: Add Hoechst 33342 to all wells at a final concentration of 1-5 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Wash Cells: Aspirate the medium and wash the cells twice with ice-cold PBS to stop efflux and remove extracellular dye.

  • Measure Fluorescence: Add 100 µL of PBS to each well and immediately measure the fluorescence (Excitation: ~350 nm, Emission: ~460 nm) using a microplate reader.

  • Data Analysis: A higher fluorescence signal in the presence of an inhibitor (or Talazoparib if it inhibits the pump) compared to the untreated control indicates inhibition of efflux.

Western Blot for ABCC1 and ABCG2

This protocol is for detecting the protein expression levels of the efflux pumps.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ABCC1 and ABCG2

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., β-actin or GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from your cell lines. Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against ABCC1, ABCG2, and a loading control overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of ABCC1 and ABCG2 to the loading control.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Experimental Investigation cluster_analysis Data Analysis & Conclusion Problem Unexpected Talazoparib Resistance Observed Cytotoxicity Cytotoxicity Assay (IC50) - Confirm Resistance - Test with Inhibitors Problem->Cytotoxicity Confirm & Characterize WesternBlot Western Blot - Quantify ABCC1/ABCG2 Protein Expression Problem->WesternBlot Hypothesize Pump Overexpression AccumulationAssay Drug Accumulation Assay - Measure Intracellular Substrate Levels Cytotoxicity->AccumulationAssay Investigate Functional Consequences Analysis Analyze Data: - Compare IC50 values - Correlate Protein Levels with Pump Activity WesternBlot->Analysis EffluxAssay Drug Efflux Assay - Directly Measure Pump Activity AccumulationAssay->EffluxAssay Directly Measure Efflux AccumulationAssay->Analysis EffluxAssay->Analysis Conclusion Conclusion: - Identify role of ABCC1/ABCG2 in resistance Analysis->Conclusion

Caption: Workflow for investigating efflux pump-mediated Talazoparib resistance.

signaling_pathways PI3K PI3K Akt Akt PI3K->Akt ABCC1 ABCC1 Expression Akt->ABCC1 ABCG2 ABCG2 Expression Akt->ABCG2 MAPK MAPK ERK ERK MAPK->ERK ERK->ABCC1 ERK->ABCG2 SMO SMO GLI GLI SMO->GLI GLI->ABCG2

References

Refining (rac)-Talazoparib treatment schedules for long-term in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (rac)-Talazoparib in long-term in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term in vivo studies with Talazoparib (B560058).

Issue Potential Cause Recommended Action
Significant Weight Loss in Animals (>15%) Drug-related toxicity, tumor burden, or combination therapy effects.1. Immediate Action: Temporarily suspend dosing and monitor animal weight daily. Provide supportive care such as hydration and nutritional supplements. 2. Dose Modification: If weight recovers, restart Talazoparib at a reduced dose (e.g., 25-50% reduction). 3. Schedule Adjustment: Consider switching from a continuous to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery periods.
Severe Hematological Toxicity (Thrombocytopenia, Neutropenia, Anemia) Talazoparib is known to cause myelosuppression due to its potent PARP trapping mechanism.[1][2]1. Monitoring: Perform complete blood counts (CBCs) at baseline and regularly throughout the study (e.g., weekly or bi-weekly). 2. Dose Interruption: For Grade 3/4 hematological toxicities, interrupt dosing until blood counts recover to at least Grade 1 levels.[2][3] 3. Dose Reduction: Upon recovery, resume Talazoparib at a lower dose.[2][3] 4. Supportive Care: In some cases, supportive care such as blood transfusions may be considered, though this is less common in preclinical studies.
Lack of Tumor Response in a BRCA-Deficient Model Suboptimal dosing, development of resistance, or incorrect model characterization.1. Dose Confirmation: Ensure the administered dose is within the effective range reported in the literature (see table below). 2. Pharmacodynamic Analysis: Confirm target engagement by measuring PARP inhibition in tumor tissue. A complete loss of PARP is often observed in sensitive models.[4] 3. Combination Therapy: Consider combining Talazoparib with other agents like temozolomide (B1682018) or topotecan, which have shown synergistic effects.[4]
Precipitation of Talazoparib in Formulation Poor solubility of Talazoparib in certain vehicles.1. Vehicle Optimization: Use a recommended vehicle such as 10% DMAc, 6% Solutol HS-15, and 84% PBS.[5] Another option is 10% dimethylacetamide (DMA) and 5% Kolliphor HS 15 in PBS.[6] 2. Sonication: Gently sonicate the solution to aid dissolution. 3. Fresh Preparation: Prepare the dosing solution fresh daily to minimize precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Talazoparib?

A1: Talazoparib has a dual mechanism of action. It inhibits the catalytic activity of PARP enzymes (PARP1 and PARP2), which are crucial for repairing single-strand DNA breaks.[7] More importantly, it "traps" PARP enzymes on the DNA at the site of damage.[8] This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks that are lethal to cancer cells with deficiencies in homologous recombination repair (HRD), such as those with BRCA1/2 mutations.[1][9] Talazoparib is considered one of the most potent PARP trappers among clinically available PARP inhibitors.[8][10]

Q2: What is a good starting dose for a mouse xenograft study?

A2: A common starting dose for Talazoparib monotherapy in mouse xenograft models is in the range of 0.25 to 0.5 mg/kg, administered orally once daily.[5][11] For combination studies, lower doses of Talazoparib, such as 0.1 mg/kg, have been shown to be effective.[4] The maximum tolerated dose (MTD) in non-tumored SCID mice has been reported as 0.25 mg/kg twice daily.[4] It is crucial to perform a tolerability study in your specific animal strain before initiating a long-term efficacy study.

Q3: Should I use a continuous or intermittent dosing schedule?

A3: Both continuous and intermittent dosing schedules have been used in preclinical studies. Continuous daily dosing is common for monotherapy studies.[5] However, if toxicity, particularly hematological toxicity or significant weight loss, is a concern, an intermittent schedule (e.g., 5 days on, 2 days off) can be implemented to allow for recovery.[4] For combination therapies, intermittent dosing of Talazoparib and/or the combination agent is often necessary to manage overlapping toxicities.[4] There is also evidence suggesting that continuous PARP inhibition is more beneficial than intermittent inhibition for maximal efficacy.[12]

Q4: What are the expected signs of toxicity in mice treated with Talazoparib?

A4: The primary toxicity associated with Talazoparib is hematological, including anemia, neutropenia, and thrombocytopenia.[1][2][3] Other potential signs of toxicity in mice include weight loss, fatigue (observed as reduced activity), and alopecia (hair loss).[3][9] Close monitoring of animal weight and overall health is essential.

Q5: What is the best way to formulate this compound for oral administration in mice?

A5: A commonly used vehicle for preparing Talazoparib for oral gavage is a mixture of 10% dimethylacetamide (DMAc), 6% Solutol HS-15, and 84% phosphate-buffered saline (PBS).[5] Another reported formulation is 10% dimethylacetamide and 5% Kolliphor HS 15 in PBS.[6] It is recommended to prepare the formulation fresh for each administration.

Quantitative Data Summary

Parameter Animal Model Dose Schedule Vehicle Key Findings Reference
Efficacy MX-1 Xenograft (athymic nu/nu mice)0.33 mg/kgOnce daily, 28 daysNot specifiedSignificantly inhibited tumor growth.[5]
Efficacy (Combination) Ewing Sarcoma Xenografts (SCID mice)0.1 mg/kg (Talazoparib) + 30 mg/kg (Temozolomide)BID x 5 days (Talazoparib), Daily x 5 days (Temozolomide)1% carboxymethylcellulose (for Temozolomide)Significant synergism against 5 of 10 xenografts.[4]
Efficacy (Combination) SCLC PDX Models0.2 mg/kgDaily10% DMA, 5% Kolliphor HS 15 in PBSTumor growth inhibition in combination with radiation, but not as a single agent.[6]
Tolerability (MTD) Non-tumored SCID mice0.25 mg/kgTwice daily (BID)Not specifiedMTD for single-agent Talazoparib.[4]
Pharmacokinetics Sprague-Dawley rats10 mg/kgSingle doseNot specifiedOral bioavailability of 56%, Cmax of 7948 ng/mL, T1/2 of 2.25 h.[5]
Pharmacokinetics Wild-type FVB mice0.5 mg/kgSingle dose10% DMA, 5% Solutol HS, 85% PBSPlasma concentration curve generated.[11]

Experimental Protocols

In Vivo Efficacy Study in a Mouse Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) appropriate for the xenograft model.

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 to 10 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation: Prepare Talazoparib in a suitable vehicle (e.g., 10% DMAc, 6% Solutol HS-15, 84% PBS) for oral administration.[5]

  • Dosing: Administer Talazoparib via oral gavage at the predetermined dose and schedule. The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform regular health checks, observing for any signs of toxicity.

    • Conduct periodic blood sampling for complete blood counts (CBCs) to monitor for hematological toxicity.

  • Endpoints:

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoints: Body weight changes, overall survival.

    • Pharmacodynamic endpoint: PARP inhibition in tumor tissue at the end of the study.

Visualizations

PARP_Inhibition_Pathway Talazoparib's Dual Mechanism of Action cluster_DNA_Damage DNA Damage & Repair cluster_Talazoparib_Action Talazoparib Intervention cluster_Cellular_Outcome Cellular Outcome in HR-Deficient Cells DNA_Damage Single-Strand Break (SSB) PARP PARP1/2 Enzyme PARP_Binding PARP Binds to SSB PARP->PARP_Binding BER Base Excision Repair (BER) (DNA Repair) PARP_Binding->BER initiates BER->DNA_Damage repairs Talazoparib Talazoparib PARP_Trapping Traps PARP on DNA Talazoparib->PARP_Trapping Catalytic_Inhibition Inhibits PARP Catalytic Activity Catalytic_Inhibition->PARP_Binding blocks PARP_Trapping->PARP_Binding stabilizes complex SSB_Accumulation SSB Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Apoptosis / Cell Death DSB_Formation->Cell_Death in HRD cells

Caption: Talazoparib's mechanism: PARP inhibition and trapping.

InVivo_Workflow Experimental Workflow for In Vivo Talazoparib Study Start Start: Study Design Animal_Model Select Animal Model (e.g., Nude Mice) Start->Animal_Model Tumor_Implantation Implant Tumor Cells Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups (Tumor Volume ~150mm³) Tumor_Growth->Randomization Treatment_Phase Treatment Phase Randomization->Treatment_Phase Monitoring Monitor: Tumor Volume, Body Weight, CBCs Treatment_Phase->Monitoring Daily Dosing Endpoint Endpoint Criteria Met? Monitoring->Endpoint Endpoint->Monitoring No Data_Collection Collect Final Data: Tumors, Tissues, Blood Endpoint->Data_Collection Yes Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for a typical in vivo efficacy study.

References

Common pitfalls in PARP inhibitor cell-based assays and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with PARP inhibitors (PARPis) in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges in PARP inhibitor cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of synthetic lethality in the context of PARP inhibitors?

A1: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for repairing single-strand DNA breaks (SSBs).[1] PARP inhibitors block this repair process. In cells with healthy homologous recombination (HR) DNA repair pathways, these unrepaired SSBs can be fixed. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the accumulation of SSBs leads to double-strand breaks (DSBs) during DNA replication.[2][3] The inability to repair these DSBs results in genomic instability and ultimately cell death.[4] This concept, where the inhibition of two DNA repair pathways simultaneously leads to cell death while inhibition of either one alone does not, is known as synthetic lethality.[4]

Q2: What is "PARP trapping," and how does it differ from catalytic inhibition?

A2: PARP trapping is a key mechanism of action for many PARP inhibitors.[5] It refers to the stabilization of the PARP enzyme on DNA after it binds to a site of damage.[5] While catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, trapping physically obstructs DNA replication and repair machinery by locking the PARP-DNA complex.[5][6] This trapped complex is itself a cytotoxic lesion.[5] The trapping efficiency of a PARPi often correlates more strongly with its anticancer activity than its enzymatic inhibitory potency alone and varies between different inhibitors.[5][7][8]

Q3: Why am I observing variable IC50 values for my PARP inhibitor across different experiments?

A3: Inconsistent IC50 values are a common challenge and can arise from several factors:

  • Cell Line Specifics: Different cell lines exhibit varying sensitivity to PARP inhibitors due to their genetic background, particularly the status of DNA repair pathways like Homologous Recombination (HR).[9] For instance, cells with BRCA1/2 mutations are generally more sensitive.[9]

  • Assay-Specific Parameters: The choice of assay (e.g., cytotoxicity, PARP activity, or PARP trapping) can significantly influence the outcome.[9]

  • Experimental Conditions: Factors such as cell density, passage number, and inhibitor incubation time can all contribute to variability.[9][10]

  • Inhibitor Properties: Different PARP inhibitors possess distinct potencies and "trapping efficiencies," which is their ability to lock PARP onto DNA, contributing to cytotoxicity.[9]

  • Reagent Variability: Different batches of enzymes or other critical reagents can have varying activity. It is crucial to perform lot-to-lot validation.[5]

  • Inhibitor Stability: Improper storage or repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation.[11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro experiments with PARP inhibitors.

Issue 1: Inconsistent or No Significant PARPi Efficacy in a Sensitive Cell Line

Question: My PARP inhibitor treatment is showing inconsistent results or no significant reduction in cell viability, even in a cell line that is supposed to be sensitive. What could be the problem?

Answer: Several factors can contribute to a lack of PARPi efficacy in vitro. Here's a troubleshooting workflow to identify the potential cause:

Troubleshooting Workflow for Inconsistent PARPi Efficacy

start Inconsistent/No PARPi Efficacy cell_line 1. Verify Cell Line Integrity - Authenticate (STR profiling) - Check for mycoplasma start->cell_line hr_status 2. Confirm HR Deficiency Status - Western blot for BRCA1/2, RAD51 - Functional HRD assays cell_line->hr_status  Cell line is clean  & authenticated inhibitor_valid 3. Validate PARP Inhibitor - Check storage & expiration - Confirm stock concentration hr_status->inhibitor_valid  HRD status  confirmed assay_opt 4. Optimize Experimental Assay - Titrate cell seeding density - Optimize incubation time - Validate readout method inhibitor_valid->assay_opt  PARPi is  valid resistance 5. Investigate Acquired Resistance - Long-term culture with PARPi - Analyze resistance mechanisms assay_opt->resistance  Assay is  optimized end Improved Efficacy resistance->end

Caption: Troubleshooting workflow for inconsistent PARPi efficacy.

Potential Cause Troubleshooting & Optimization
Cell Line Integrity Authenticate your cell line using Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.[5] Regularly test for mycoplasma contamination, which can alter cellular responses to drugs.[10]
Homologous Recombination (HR) Status Confirm the HR deficiency status of your cell line (e.g., BRCA1/2 mutation).[11] Cell lines can acquire resistance, so it's important to verify the presence of the desired genetic background.[5]
PARP Inhibitor Quality Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C, protected from light) and has not expired.[11] Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.[12][13]
Assay Conditions Optimize cell seeding density, as this can significantly impact results.[10] The duration of inhibitor treatment is also critical; some effects may only be apparent after several cell cycles.[13]
Acquired Resistance Cells can develop resistance to PARP inhibitors through mechanisms like secondary mutations that restore HR function.[5]
Issue 2: High Background Signal in Assays

Question: I am observing a high background signal in my negative control wells. What are the potential causes and solutions?

Potential Cause Troubleshooting & Optimization
Insufficient Washing (ELISA-based assays) Inadequate washing can leave behind unbound detection reagents. Increase the number of wash cycles and ensure complete removal of wash buffer.[14]
Contaminated Reagents Buffers or water used for reagent preparation may be contaminated. Prepare all solutions with fresh, high-quality deionized water.[14]
Sub-optimal Blocking Incomplete blocking of plate wells can lead to non-specific binding of assay components. Incubate with a suitable blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature or overnight at 4°C.[14]
Compound Interference The inhibitor itself may be fluorescent or colored, interfering with the assay readout. Run a control with the compound alone to measure its intrinsic signal and subtract this from the experimental wells.[5]
Issue 3: Low or No Signal in Positive Controls

Question: My positive control shows low or no activity. What could be wrong?

Potential Cause Troubleshooting & Optimization
Inactive PARP Enzyme The enzyme may have lost activity due to improper storage or handling. Store enzymes at -20°C or colder in a non-frost-free freezer and keep them on ice during use.[14]
Omission of Critical Reagents A key component of the reaction, such as activated DNA (for PARP1/2), NAD+, or the enzyme itself, may have been accidentally omitted.[14] Carefully review the protocol.
Degraded NAD+ The NAD+ substrate can degrade if not stored properly. Prepare fresh NAD+ solutions for each experiment.[14]

Quantitative Data Summary

Table 1: Typical IC50 Ranges for Common PARP Inhibitors (Enzymatic Assay)

PARP InhibitorTypical IC50 Range (Enzymatic Assay)
Olaparib1-5 nM
Rucaparib1-7 nM
Niraparib2-4 nM
Talazoparib0.5-2 nM
Veliparib2-6 nM

Note: IC50 values are highly dependent on the specific assay conditions and cell line used.[11]

Key Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability after drug treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]

  • Inhibitor Treatment: Prepare a serial dilution of the PARP inhibitor. Add the diluted inhibitor to the cells and include a vehicle control (e.g., DMSO).[11] Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.[11]

PARP Trapping Assay (Cell-Based)

This assay quantifies the amount of PARP1 that remains bound to chromatin after drug treatment.

  • Cell Treatment: Treat cells with the PARP inhibitor at various concentrations for a set period (e.g., 4 hours). It can be beneficial to co-treat with a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) to induce PARP binding to DNA.[6]

  • Cell Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins.[6]

  • Protein Quantification: Measure the protein concentration of the chromatin-bound fraction for each sample to ensure equal loading.[6]

  • Western Blotting: Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE and transfer to a PVDF membrane.[6]

  • Immunodetection: Probe the membrane with a primary antibody against PARP1, followed by a secondary antibody.

  • Data Analysis: Quantify the band intensity to determine the amount of chromatin-bound PARP1 relative to a loading control.[6]

Immunofluorescence for DNA Damage (γ-H2AX Foci)

This assay measures the levels of phosphorylated H2AX (γ-H2AX), a biomarker for DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor at the desired concentration and duration (e.g., 24 hours).[6]

  • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, then permeabilize with a detergent such as 0.1% Triton X-100.[15]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).[15]

  • Antibody Staining: Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.[15]

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain like DAPI. Acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.[16]

Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-/-) ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 parpi1 PARP Inhibitor ber Base Excision Repair (BER) parp1->ber unrepaired_ssb1 Unrepaired SSB parp1->unrepaired_ssb1 Inhibited parpi1->parp1 Blocks replication1 Replication unrepaired_ssb1->replication1 dsb1 Double-Strand Break (DSB) replication1->dsb1 hr Homologous Recombination (HR) dsb1->hr repair1 DNA Repair & Cell Survival hr->repair1 ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 parpi2 PARP Inhibitor unrepaired_ssb2 Unrepaired SSB parp2->unrepaired_ssb2 Inhibited parpi2->parp2 Blocks replication2 Replication unrepaired_ssb2->replication2 dsb2 Double-Strand Break (DSB) replication2->dsb2 hr_deficient Defective HR dsb2->hr_deficient death Genomic Instability & Cell Death hr_deficient->death start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells attach Allow Cells to Attach (Overnight) seed_cells->attach prep_inhibitor Prepare Serial Dilutions of PARP Inhibitor attach->prep_inhibitor treat Treat Cells with Inhibitor & Controls prep_inhibitor->treat incubate Incubate for a Defined Period treat->incubate assay Perform Assay Readout (e.g., Viability, PARP Activity, etc.) incubate->assay measure Measure Signal (e.g., Absorbance, Fluorescence) assay->measure analyze Analyze Data (e.g., Calculate IC50) measure->analyze end End analyze->end

References

Dose reduction strategies for (rac)-Talazoparib due to toxicity in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering toxicity with (rac)-Talazoparib in preclinical models. The information is designed to help manage adverse effects while maintaining experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for DNA single-strand break repair.[1][2] Its anti-cancer effect stems from a dual mechanism: inhibition of PARP's catalytic activity and, more potently, trapping PARP enzymes on DNA at the site of single-strand breaks.[1][2] This trapping prevents the completion of DNA repair, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with pre-existing defects in double-strand break repair (e.g., BRCA1/2 mutations), this accumulation of DNA damage is catastrophic and leads to cell death, a concept known as synthetic lethality.[2] However, this potent DNA-damaging effect is not entirely tumor-specific and can affect rapidly dividing normal cells, leading to the observed toxicities. The primary toxicity of Talazoparib is hematological, affecting bone marrow cells which are highly proliferative.[1]

Q2: What are the most common toxicities observed with this compound in preclinical models?

A2: The most frequently reported toxicities in preclinical animal models, such as rats and dogs, are hematological.[3] These include anemia, neutropenia, and thrombocytopenia, which are consistent with the myelosuppressive effects of the drug.[1] These findings are often correlated with bone marrow hypocellularity and lymphoid depletion in organs like the thymus and lymph nodes.[3] At higher doses, other toxicities such as gastrointestinal issues (apoptosis/necrosis in the glandular stomach and duodenum) and liver effects (hepatocyte necrosis) have been observed in rats.[3] General clinical signs of toxicity can include weight loss, hypoactivity, and pale extremities and eyes.[3]

Q3: We are observing significant weight loss in our xenograft mouse model treated with Talazoparib. What are some potential dose reduction strategies?

A3: Significant weight loss is a common clinical sign of toxicity. Here are some strategies to consider:

  • Dose Reduction: If you are using a dose approaching the reported maximum tolerated dose (MTD) in mice (e.g., ~0.25 mg/kg administered twice daily as a single agent in SCID mice), consider reducing the dose.[4] Even a 33% reduction from a safe and effective single-agent dose has been shown to be effective for radiosensitization in vivo.[5]

  • Alternative Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule. For example, a schedule of 5 days on/2 days off, or alternating day administration could provide a recovery period for the animal and mitigate cumulative toxicity.

  • Combination Therapy with Dose Reduction: If Talazoparib is being used in combination with another agent, consider reducing the dose of one or both agents. Preclinical studies have shown that when combining Talazoparib with temozolomide (B1682018), a high dose of Talazoparib necessitates a significant reduction in the temozolomide dose to be tolerated.[4]

  • Supportive Care: Ensure animals have easy access to food and water. A supplemented diet or hydration support might be necessary for animals experiencing significant weight loss.

Q4: Our preclinical study involves a combination of Talazoparib and radiation, and we are seeing enhanced toxicity. How can we manage this?

A4: The combination of Talazoparib and radiation can lead to increased toxicity. A preclinical study in small cell lung cancer patient-derived xenografts (PDXs) noted greater weight loss in mice treated with the combination compared to either treatment alone.[5] The key finding from this study was that doses of Talazoparib well below those required for single-agent efficacy were sufficient for radiosensitization.[5] Therefore, a primary strategy is to significantly reduce the dose of Talazoparib. For example, a radiosensitizing in vivo dose of 0.2 mg/kg was used in the SCLC PDX models.[5]

Troubleshooting Guide

Issue 1: Severe Hematological Toxicity
  • Problem: You are observing severe anemia, neutropenia, or thrombocytopenia in your animal models, confirmed by complete blood counts (CBCs).

  • Possible Causes:

    • The administered dose is too high for the specific animal strain or model.

    • The dosing schedule is too frequent, not allowing for bone marrow recovery.

    • The animal model is particularly sensitive to myelosuppressive agents.

  • Solutions:

    • Dose Interruption and Recovery: Temporarily halt Talazoparib administration and monitor blood counts weekly. Allow for recovery to baseline or near-baseline levels before re-initiating treatment.

    • Dose Reduction: Upon recovery, restart Talazoparib at a reduced dose. A tiered dose reduction strategy, similar to clinical practice, can be implemented (e.g., 25-50% reduction from the previous dose).

    • Modified Dosing Schedule: Switch to an intermittent dosing schedule to allow for bone marrow recovery between treatments.

    • Supportive Care: For severe anemia or thrombocytopenia, supportive measures may be necessary depending on institutional animal care and use committee (IACUC) guidelines.

Issue 2: Poor Tolerability in Combination Studies
  • Problem: When combining Talazoparib with another therapeutic agent (e.g., chemotherapy, radiation), you observe synergistic toxicity, leading to unacceptable weight loss, morbidity, or mortality in the animals.

  • Possible Causes:

    • Overlapping toxicities of the combined agents.

    • Pharmacokinetic interactions leading to increased exposure to one or both drugs.

  • Solutions:

    • Staggered Dosing: Administer the two agents at different times of the day or on different days, if the mechanism of synergy allows.

    • Dose Reduction of One or Both Agents: As a starting point, consider reducing the dose of the chemotherapeutic agent to as low as 10% of its MTD when used as a single agent, while maintaining a clinically relevant dose of Talazoparib.[6] Preclinical evidence suggests that low doses of chemotherapy can potentiate the effects of Talazoparib.[6]

    • Toxicity Assessment of Individual Agents: Ensure you have established the MTD and toxicity profile of each agent individually in your specific preclinical model before combining them.

Data Presentation

Table 1: Summary of this compound Doses and Toxicities in Preclinical Models

Animal ModelDoseDosing ScheduleObserved ToxicitiesReference
SCID Mice0.25 mg/kgTwice dailyMaximum Tolerated Dose (MTD) as a single agent.[4]
SCID Mice0.1 mg/kg Talazoparib + 30 mg/kg TemozolomideTwice daily (Talazoparib) for 5 daysMTD for the combination. 12% nadir of body weight loss.[4]
SCID Mice0.25 mg/kg Talazoparib + 12 mg/kg TemozolomideTwice daily (Talazoparib) for 5 daysMTD for the combination. 12% nadir of body weight loss.[4]
SCLC PDX Mice0.2 mg/kgDailyRadiosensitizing dose. In combination with radiation, led to greater weight loss than either agent alone.[5]
Xenograft Mice0.33 mg/kgDailyUsed in efficacy studies.[6]
Rats0.05 mg/kg/dayDailySevere decreases in red cell mass and white blood cells, bone marrow hypocellularity, lymphoid depletion, apoptosis/necrosis in glandular stomach and duodenum, hepatocyte necrosis.[3]
Dogs0.01 mg/kg/dayDailyHematopoietic toxicity (decreased red cell mass and leukocytes).[3]

Experimental Protocols

Protocol 1: Assessment of Hematological Toxicity
  • Animal Model: Select the appropriate rodent model (e.g., BALB/c mice, Sprague-Dawley rats).

  • Dosing: Administer this compound via the intended experimental route (e.g., oral gavage) at various dose levels. Include a vehicle control group.

  • Blood Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at regular intervals during the study (e.g., weekly).

  • Complete Blood Count (CBC) Analysis: Analyze blood samples for key hematological parameters, including:

    • Red blood cell (RBC) count

    • Hemoglobin

    • Hematocrit

    • White blood cell (WBC) count with differential (neutrophils, lymphocytes, etc.)

    • Platelet count

  • Data Analysis: Compare the CBC parameters of the treated groups to the vehicle control group to determine the extent of myelosuppression.

Protocol 2: General Toxicity and Tolerability Monitoring
  • Animal Model and Dosing: As described in Protocol 1.

  • Daily Clinical Observations: Observe the animals daily for clinical signs of toxicity, including:

    • Changes in posture or ambulation

    • Changes in breathing

    • Appearance of fur (piloerection)

    • Presence of diarrhea or other gastrointestinal distress

    • General activity level

  • Body Weight Measurement: Record the body weight of each animal at least twice weekly. A sustained weight loss of >15-20% is often a humane endpoint.

  • Food and Water Intake: Monitor food and water consumption, as a significant decrease can be an early indicator of toxicity.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect key organs (e.g., bone marrow, spleen, thymus, liver, gastrointestinal tract) for histopathological analysis to identify any treatment-related changes.

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Inhibition cluster_DNA_Repair DNA Repair & Cell Fate DNA_SSB Single-Strand Break (SSB) PARP_Binding PARP Binds to SSB DNA_SSB->PARP_Binding PARP PARP1/2 PARylation PARylation (recruits repair proteins) PARP_Binding->PARylation activates PARP_Trapping PARP Trapping PARP_Binding->PARP_Trapping leads to SSB_Repair SSB Repair PARylation->SSB_Repair Talazoparib This compound Talazoparib->PARylation inhibits Talazoparib->PARP_Trapping enhances Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (in BRCA proficient cells) DNA_DSB->HR_Repair Cell_Death Synthetic Lethality (in BRCA deficient cells) DNA_DSB->Cell_Death unrepaired

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Monitoring Toxicity Monitoring cluster_Decision Decision Making cluster_Action Dose Reduction Strategy Animal_Model Select Animal Model (e.g., Xenograft Mice) Dose_Selection Select Talazoparib Dose & Dosing Schedule Animal_Model->Dose_Selection Control_Groups Establish Vehicle Control Group Dose_Selection->Control_Groups Daily_Obs Daily Clinical Observations Control_Groups->Daily_Obs Body_Weight Measure Body Weight (2x/week) Daily_Obs->Body_Weight Blood_Collection Periodic Blood Collection (e.g., weekly) Body_Weight->Blood_Collection CBC Complete Blood Count (CBC) Blood_Collection->CBC Toxicity_Observed Toxicity Observed? (e.g., >15% weight loss, severe cytopenia) CBC->Toxicity_Observed Interrupt_Dosing Interrupt Dosing Toxicity_Observed->Interrupt_Dosing Yes Continue_Treatment Continue_Treatment Toxicity_Observed->Continue_Treatment No Monitor_Recovery Monitor for Recovery Interrupt_Dosing->Monitor_Recovery Resume_Reduced_Dose Resume at Reduced Dose Monitor_Recovery->Resume_Reduced_Dose Modify_Schedule Modify Dosing Schedule Monitor_Recovery->Modify_Schedule

Caption: Workflow for toxicity monitoring and dose reduction.

References

Validation & Comparative

A Head-to-Head Battle: (rac)-Talazoparib versus Olaparib in BRCA1 Deficient Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between PARP inhibitors for targeting BRCA-deficient cancers is a critical decision. This guide provides an objective, data-driven comparison of the efficacy of (rac)-Talazoparib and Olaparib in BRCA1 deficient cell lines, supported by experimental data and detailed methodologies.

The principle of synthetic lethality, where the simultaneous loss of two genes or pathways leads to cell death while the loss of either one alone does not, is the cornerstone of PARP inhibitor therapy in BRCA-mutated cancers.[1] Both Talazoparib and Olaparib have received FDA approval for treating patients with germline BRCA-mutated breast cancer.[2][3] While clinical studies have shown similar overall efficacy in terms of progression-free survival, preclinical data reveals significant differences in their potency and mechanism of action at the cellular level.[2][3]

Quantitative Efficacy Comparison

The in vitro potency of PARP inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) are standard measures of a drug's effectiveness in inhibiting a biological process and inducing cell death, respectively. The following tables summarize the available data comparing the cytotoxic effects of Talazoparib and Olaparib in BRCA1 deficient cell lines.

PARP InhibitorCell LineCancer TypeIC50 (µM)Reference
Talazoparib MDA-MB-436 (BRCA1 mutant)Breast Cancer~0.001[4]
Olaparib MDA-MB-436 (BRCA1 mutant)Breast Cancer~0.01[4]
Talazoparib UWB1.289 (BRCA1 mutant)Ovarian Cancer0.0025[5]
Olaparib UWB1.289 (BRCA1 mutant)Ovarian Cancer0.1679[5]
Talazoparib HCC1937 (BRCA1 mutant)Breast Cancer>10[6]
Olaparib HCC1937 (BRCA1 mutant)Breast Cancer>10[4]
PARP InhibitorCell LineCancer TypeLC50 (µM) - Cell Viability (MTS) AssayLC50 (µM) - Clonogenic Survival AssayReference
Talazoparib UWB1.289 (BRCA1 mutant)Ovarian Cancer0.00250.00005[5]
Olaparib UWB1.289 (BRCA1 mutant)Ovarian Cancer0.16790.0091[5]

The data clearly indicates that Talazoparib is significantly more potent than Olaparib in BRCA1-mutant cell lines, with IC50 and LC50 values often being orders of magnitude lower.[5] This heightened potency is largely attributed to Talazoparib's superior ability to trap PARP enzymes on DNA, a mechanism that is considered more cytotoxic than catalytic inhibition alone.[6]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 BRCA1 Proficient Cell (Normal) cluster_1 BRCA1 Deficient Cell (Cancer) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Trapping PARP Trapping DNA_SSB_Cancer->PARP_Trapping PARP_Inhibitor Talazoparib / Olaparib PARP_Inhibitor->PARP_Trapping Replication_Fork_Stall Replication Fork Stall PARP_Trapping->Replication_Fork_Stall DSB DNA Double-Strand Break (DSB) Replication_Fork_Stall->DSB HR_Deficiency Homologous Recombination Deficiency (BRCA1-/-) DSB->HR_Deficiency Apoptosis Cell Death (Synthetic Lethality) HR_Deficiency->Apoptosis

Caption: Synthetic Lethality in BRCA1 Deficient Cells.[5]

start Start seed_cells Seed BRCA1-deficient cells in 96-well plates start->seed_cells drug_treatment Treat cells with serial dilutions of Talazoparib or Olaparib seed_cells->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation mtt_reagent Add MTT reagent incubation->mtt_reagent formazan_incubation Incubate for 4 hours to allow formazan (B1609692) crystal formation mtt_reagent->formazan_incubation solubilize Add solubilization solution (e.g., DMSO) formazan_incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Cell Viability (MTT) Assay.

Experimental Protocols

A detailed understanding of the methodologies used to generate efficacy data is crucial for the critical evaluation and replication of findings. Below are summaries of key experimental protocols.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed BRCA1-deficient cells (e.g., MDA-MB-436, UWB1.289) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of Talazoparib or Olaparib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the logarithm of the drug concentration.[7]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Drug Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of Talazoparib or Olaparib.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.[8]

PARP Trapping Assay

This assay quantifies the ability of a PARP inhibitor to trap PARP1 enzyme on DNA, a key mechanism of action.

Protocol:

  • Cell Treatment: Treat BRCA1-deficient cells with Talazoparib or Olaparib for a specified time.

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Immunoblotting: Perform Western blotting on the chromatin-bound fraction using an antibody specific for PARP1.

  • Quantification: Quantify the amount of PARP1 in the chromatin-bound fraction. An increased amount of chromatin-bound PARP1 in drug-treated cells compared to control cells indicates PARP trapping.[9]

Alternatively, immunofluorescence can be used:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitors.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate with a primary antibody against PARP1, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity, which corresponds to the amount of trapped PARP1.[10]

Conclusion

The preclinical evidence strongly suggests that this compound is a more potent inhibitor of cell proliferation and survival in BRCA1 deficient cell lines compared to Olaparib. This increased efficacy is primarily attributed to its superior PARP trapping ability. While both drugs are effective, the higher potency of Talazoparib may offer a therapeutic advantage in certain clinical contexts. The selection between these two inhibitors for further research and development should consider these differences in their fundamental mechanisms of action and cytotoxic potential. The provided experimental protocols offer a framework for researchers to independently verify and expand upon these findings.

References

A Comparative Analysis of (rac)-Talazoparib and Niraparib: Unraveling the Potency of PARP Trapping

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, PARP inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair pathways. Among these, (rac)-Talazoparib and Niraparib are prominent, yet their efficacy is not solely defined by their ability to inhibit the catalytic activity of PARP enzymes. A critical, and arguably more potent, mechanism of their antitumor action is the trapping of PARP enzymes on DNA, leading to cytotoxic complexes that disrupt DNA replication and ultimately trigger cell death. This guide provides a detailed comparative analysis of the PARP trapping capabilities of this compound and Niraparib, supported by experimental data and detailed methodologies.

Executive Summary

Extensive preclinical evidence demonstrates that while both this compound and Niraparib are potent PARP inhibitors, Talazoparib (B560058) exhibits significantly greater PARP trapping potency than Niraparib .[1][2][3] Multiple studies indicate that Talazoparib can be up to 100 times more efficient at trapping PARP1 than Niraparib, a distinction that is critical for its pronounced cytotoxicity, especially in homologous recombination-deficient cancer cells.[1][3][4][5] This superior trapping ability is a key differentiator between the two drugs and has significant implications for their clinical application and efficacy.[2]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and Niraparib, focusing on their PARP inhibition and trapping potency.

Table 1: Comparative PARP Trapping Potency

CompoundRelative PARP Trapping PotencyReference
This compound Very High (up to 100-fold > Niraparib)[1][3][4][5]
Niraparib High[1][4]

Table 2: Comparative PARP1/2 Enzymatic Inhibition (IC50 Values)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
This compound ~0.57Not widely reported[5]
Niraparib 2 - 352 - 15.3[4]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from the available literature to provide a comparative overview.

Signaling Pathways and Mechanism of Action

PARP inhibitors exert their effects by interfering with the Base Excision Repair (BER) pathway. PARP1, a key enzyme in this pathway, detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains to recruit other DNA repair factors. PARP inhibitors not only block this catalytic activity but, more importantly, "trap" the PARP1-DNA complex. This trapped complex is a significant obstacle to DNA replication, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.[6]

Mechanism of PARP Trapping and Synthetic Lethality cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARylation PAR Synthesis (recruits repair factors) PARP1->PARylation catalyzes Trapped_Complex Trapped PARP1-DNA Complex PARP1->Trapped_Complex BER Base Excision Repair PARylation->BER initiates DNA_Repaired DNA Repaired BER->DNA_Repaired leads to PARPi Talazoparib / Niraparib PARPi->PARP1 inhibits & traps Replication_Fork_Stalling Replication Fork Stalling Trapped_Complex->Replication_Fork_Stalling DSB_Formation Double-Strand Break (DSB) Replication_Fork_Stalling->DSB_Formation HRR_Proficient HRR Proficient Cells DSB_Formation->HRR_Proficient HRR_Deficient HRR Deficient Cells (e.g., BRCA1/2 mutant) DSB_Formation->HRR_Deficient DSB_Repair DSB Repair HRR_Proficient->DSB_Repair Apoptosis Apoptosis / Cell Death HRR_Deficient->Apoptosis Cell_Survival Cell Survival DSB_Repair->Cell_Survival Fluorescence Polarization Assay Workflow Start Start Reagent_Prep Prepare Reagents (PARP1, DNA Probe, Inhibitor, NAD+) Start->Reagent_Prep Plate_Setup Set up 96/384-well plate (Controls & Test Wells) Reagent_Prep->Plate_Setup Initial_Incubation Incubate for 30 min (PARP1-DNA binding) Plate_Setup->Initial_Incubation Add_NAD Add NAD+ to initiate PARylation Initial_Incubation->Add_NAD Final_Incubation Incubate for 60 min Add_NAD->Final_Incubation Measure_FP Measure Fluorescence Polarization Final_Incubation->Measure_FP Data_Analysis Analyze Data (Calculate EC50) Measure_FP->Data_Analysis End End Data_Analysis->End

References

Validating the On-Target Effects of (rac)-Talazoparib: A Comparative Guide to γH2AX and Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of (rac)-Talazoparib, a potent dual-mechanism inhibitor of poly(ADP-ribose) polymerase (PARP). While the phosphorylation of H2AX (γH2AX) is a widely accepted biomarker for the DNA double-strand breaks (DSBs) induced by Talazoparib (B560058), a variety of alternative assays can also provide valuable insights into the drug's mechanism of action. This document outlines the experimental protocols and presents a comparative analysis of quantitative data to assist researchers in selecting the most appropriate assays for their specific needs.

Introduction to this compound's Mechanism of Action

This compound functions through a dual mechanism: it inhibits the catalytic activity of PARP enzymes (primarily PARP1 and PARP2) and, more critically, it traps PARP on DNA at the site of single-strand breaks (SSBs).[1] This trapping creates a toxic DNA-PARP complex that obstructs DNA replication, leading to the formation of DSBs.[1] In cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cancer cell death.[1] The formation of γH2AX, a phosphorylated variant of the H2A histone family member X, is an early cellular response to DSBs and serves as a key biomarker of Talazoparib's on-target activity.[2][3]

Comparative Analysis of On-Target Validation Assays

The selection of an assay to validate the on-target effects of Talazoparib depends on the specific research question, available equipment, and desired throughput. The γH2AX assay directly measures the downstream consequence of PARP trapping (DSBs), while other assays assess more proximal events like PARP enzymatic inhibition or the physical trapping of PARP on chromatin.

AssayPrincipleAdvantagesDisadvantagesThroughput
γH2AX Immunofluorescence Assay Detects phosphorylated H2AX at sites of DNA double-strand breaks (DSBs) using a specific antibody. Foci formation is visualized and quantified by microscopy.[2]Directly measures the key cytotoxic lesion induced by Talazoparib. Highly sensitive, capable of detecting single DSBs.[4] Provides spatial information within the nucleus.Can be time-consuming for manual counting. Foci kinetics can be transient.[5] Some biopsy cores may have insufficient viable tumor cellularity for analysis.[6]Low to Medium
PAR (Poly ADP-Ribose) Level Assay Measures the product of PARP enzymatic activity. Inhibition of PARP leads to a decrease in PAR levels, which can be quantified by immunofluorescence or ELISA.[6][7]Directly measures the catalytic inhibition of PARP. Can be more robust in tissue samples with variable cellularity compared to γH2AX immunofluorescence.[6]Does not directly measure the more cytotoxic effect of PARP trapping.Medium to High
PARP Trapping Assay Quantifies the amount of PARP enzyme bound to chromatin. Increased chromatin-bound PARP indicates trapping. Typically measured by cellular fractionation followed by Western blotting.Directly measures the key cytotoxic mechanism of Talazoparib.[1] Potency in this assay often correlates well with cellular cytotoxicity.Can be technically challenging and lower throughput than other methods.Low
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon ligand binding. The binding of Talazoparib to PARP1 increases its melting temperature.[8][9]Directly demonstrates target engagement in a cellular context without the need for modified proteins or ligands.Can require significant optimization for each target. May not be suitable for all proteins.Low to Medium
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.[10][11]Provides quantitative data on compound affinity and target occupancy in living cells in real-time. High throughput potential.Requires genetic modification of cells to express the fusion protein. Dependent on the availability of a suitable fluorescent tracer.High

Quantitative Data Summary

The following tables summarize quantitative data comparing the performance of these assays in the context of Talazoparib and other PARP inhibitors.

Table 1: Comparison of Talazoparib's Potency in Different On-Target Assays

ParameterTalazoparibReference
γH2AX Foci Induction Significant increase in foci at concentrations as low as 20 nM.[12][12]
PARP Trapping EC50 1.9 nmol/L[13][13]
PAR Formation Inhibition EC50 0.7 nmol/L[13][13]
Cellular PARylation IC50 (A549 cells) 5.1 nM[14][14]
Cytotoxicity IC50 (MDA-MB-436, BRCA1 mutant) ~0.13 µM[15][15]

Table 2: Comparative PARP Trapping and PAR Formation Inhibition of PARP Inhibitors

InhibitorPARP Trapping EC50 (nmol/L)PAR Formation EC50 (nmol/L)Reference
Talazoparib 1.90.7[13]
Venadaparib 2.20.5[13]
Olaparib >10001.5[1] (comparative data)
Rucaparib >10002.5[1] (comparative data)
Veliparib >100004.7[1] (comparative data)

Signaling Pathways and Experimental Workflows

Talazoparib_Mechanism_of_Action

Experimental_Workflow_Comparison cluster_gH2AX γH2AX Assay Workflow cluster_PAR PAR Level Assay Workflow cluster_trapping PARP Trapping Assay Workflow g_start Cell Culture & Talazoparib Treatment g_fix Fixation & Permeabilization g_start->g_fix g_ab1 Primary Antibody (anti-γH2AX) g_fix->g_ab1 g_ab2 Secondary Antibody (Fluorescent) g_ab1->g_ab2 g_micro Microscopy & Image Analysis g_ab2->g_micro g_end Quantification of Foci g_micro->g_end p_start Cell/Tissue Lysate Preparation p_elisa ELISA with anti-PAR Antibody p_start->p_elisa p_if Immunofluorescence with anti-PAR Antibody p_start->p_if p_quant Signal Quantification p_elisa->p_quant p_if->p_quant p_end Determination of PAR Inhibition p_quant->p_end t_start Cell Treatment & Lysis t_frac Chromatin Fractionation t_start->t_frac t_wb Western Blot for PARP1 t_frac->t_wb t_quant Densitometry Analysis t_wb->t_quant t_end Quantification of Trapped PARP1 t_quant->t_end

Experimental Protocols

γH2AX Immunofluorescence Assay

This protocol is adapted from studies evaluating DNA damage response to PARP inhibitors.[2]

Materials:

  • Cells of interest cultured on coverslips or in microplates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-γH2AX (Ser139)

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or in imaging plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash cells three times with PBS and stain with DAPI for 5 minutes.

  • Imaging and Analysis: Wash cells twice with PBS and mount coverslips on slides with mounting medium. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

PAR Level Immunofluorescence Assay

This protocol is based on methods for detecting PAR levels in response to PARP inhibitors.[16]

Materials:

  • Cells cultured on coverslips

  • This compound

  • Methanol (B129727) (pre-chilled to -20°C)

  • PBS

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: Mouse anti-PAR

  • Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound as described for the γH2AX assay.

  • Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.

  • Blocking: Air dry the coverslips and then rehydrate in PBS. Block with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-PAR antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Imaging: Stain with DAPI, mount, and image as described for the γH2AX assay.

  • Analysis: Quantify the mean fluorescence intensity of the PAR signal within the nucleus. A decrease in signal indicates PARP inhibition.

PARP Trapping Chromatin Fractionation Assay

This protocol is adapted from methodologies used to quantify PARP trapping.

Materials:

  • Cultured cells

  • This compound

  • Subcellular fractionation buffer kit

  • Protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-PARP1, Mouse anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound.

  • Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation according to the kit manufacturer's instructions to separate the chromatin-bound protein fraction from the soluble nuclear fraction.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting: Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against PARP1 and Histone H3, followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. The ratio of chromatin-bound PARP1 to Histone H3 indicates the level of PARP trapping.

Cellular Thermal Shift Assay (CETSA®)

This is a general protocol for CETSA that can be adapted for Talazoparib and PARP1.[8][17]

Materials:

  • Cultured cells

  • This compound

  • PBS with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw)

  • Ultracentrifuge

  • Western blotting reagents and equipment

  • Primary antibody: Rabbit anti-PARP1

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Heating: Resuspend cells in PBS with protease inhibitors and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble PARP1 by Western blotting.

  • Data Interpretation: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Talazoparib indicates target engagement.

NanoBRET™ Target Engagement Assay

This is a generalized protocol for the NanoBRET™ assay.[10][18]

Materials:

  • HEK293 cells

  • Expression vector for PARP1-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer for PARP1 and Tracer Dilution Buffer

  • This compound

  • White, 96- or 384-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the PARP1-NanoLuc® fusion vector.

  • Cell Plating: Plate the transfected cells in white assay plates and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the test compound and the NanoBRET™ tracer to the cells.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of Talazoparib indicates competitive binding to PARP1. Determine the IC50 value from the dose-response curve.

Conclusion

The validation of this compound's on-target effects can be robustly achieved through a variety of assays. The γH2AX assay remains a cornerstone for demonstrating the induction of DNA double-strand breaks, the ultimate cytotoxic lesion. However, alternative assays such as PAR level detection, PARP trapping assays, CETSA, and NanoBRET provide complementary and more direct evidence of target engagement and the specific mechanisms of action of Talazoparib. The choice of assay should be guided by the specific experimental goals, with consideration for factors such as throughput, the specific aspect of the mechanism to be interrogated, and available resources. For a comprehensive understanding of Talazoparib's on-target activity, a multi-assay approach is often the most insightful.

References

Synergistic Potential of Talazoparib and Temozolomide: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals a potent synergistic relationship between the PARP inhibitor (rac)-Talazoparib and the alkylating agent temozolomide (B1682018) (TMZ) across a spectrum of cancer cell lines. This guide synthesizes in vitro findings, providing researchers, scientists, and drug development professionals with a comparative overview of their combined efficacy, underlying mechanisms, and the experimental protocols utilized to demonstrate this synergy.

The combination of Talazoparib (B560058) and temozolomide has consistently demonstrated a significant potentiation of anti-tumor effects in vitro, often leading to increased cancer cell death, cell cycle arrest, and enhanced DNA damage signaling compared to either agent alone. This synergy has been observed in various cancer types, including pediatric cancers, glioblastoma, and malignant rhabdoid tumors.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between Talazoparib and temozolomide has been quantified across multiple studies, primarily through the measurement of cell viability (IC50 values). The data consistently shows that the addition of Talazoparib significantly reduces the concentration of temozolomide required to inhibit cancer cell growth.

Cell Line TypeCancer TypeTemozolomide rIC50 (µM)Temozolomide + 10 nM Talazoparib rIC50 (µM)Fold PotentiationReference
PPTP Cell Lines (Median)Pediatric Cancers37419.8Up to 85-fold[1][2]
NB-1643Neuroblastoma>1,0002.4>416[1][2]
Ewing Sarcoma (3 of 4 cell lines)Ewing SarcomaNot specified< 1030-50-fold[1]
T98G, U251, GBM12GlioblastomaNot specifiedSensitized at 1-3 nM TalazoparibNot specified[3][4][5][6]
SF767 (High MGMT)GlioblastomaResistantSensitizedNot specified[7]

Deciphering the Mechanism of Synergy: A Molecular Perspective

The synergistic lethality of Talazoparib and temozolomide stems from a dual assault on DNA repair pathways. Temozolomide, an alkylating agent, induces DNA lesions, primarily N7-methylguanine and N3-methyladenine, which are typically repaired by the Base Excision Repair (BER) pathway. Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the BER pathway.

Talazoparib, a potent PARP inhibitor, not only blocks the catalytic activity of PARP but also "traps" PARP on the DNA at sites of single-strand breaks. This trapping is considered more cytotoxic than the inhibition of PARP's enzymatic function alone. The resulting unrepaired single-strand breaks, when encountered by the replication machinery, collapse into highly toxic double-strand breaks (DSBs). These DSBs, if not repaired by homologous recombination, trigger cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination.

Furthermore, studies have shown that PARP inhibitors can overcome temozolomide resistance mediated by O6-methylguanine-DNA-methyltransferase (MGMT) and deficiencies in mismatch repair (MMR) genes.[7][8] The combination of Talazoparib and temozolomide has been shown to robustly increase markers of DNA damage signaling, such as the phosphorylation of KAP1, Chk1, and Chk2.[3]

SynergyMechanism cluster_TMZ Temozolomide (TMZ) Action cluster_BER Base Excision Repair (BER) cluster_Talazoparib Talazoparib Action cluster_Synergy Synergistic Effect TMZ Temozolomide DNA_Lesions DNA Lesions (N7-MeG, N3-MeA) TMZ->DNA_Lesions PARP PARP DNA_Lesions->PARP recruits BER_Repair BER Pathway PARP->BER_Repair initiates PARP_Inhibition PARP Inhibition & Trapping PARP->PARP_Inhibition inhibits SSB_Accumulation Single-Strand Break Accumulation BER_Repair->SSB_Accumulation blocked Talazoparib Talazoparib Talazoparib->PARP_Inhibition PARP_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSBs Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs Cell_Cycle_Arrest G2/M Arrest DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis DSBs->Apoptosis

Caption: Mechanism of Talazoparib and Temozolomide Synergy.

Experimental Protocols

The in vitro synergistic effects of Talazoparib and temozolomide have been evaluated using a variety of established experimental protocols. Below are summaries of the key methodologies employed in the cited research.

Cell Viability Assays
  • Objective: To determine the concentration of drugs that inhibit cell growth by 50% (IC50).

  • Method: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a range of concentrations of temozolomide (e.g., 0.3 µM to 1,000 µM) in the presence or absence of a fixed, sub-lethal concentration of Talazoparib (e.g., 10 nM).[1][2] After a specified incubation period (e.g., 5 days), cell viability is assessed using assays such as CyQuant.[9] The results are used to calculate IC50 values and determine the degree of synergy.

CellViabilityWorkflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells adhere Overnight Adhesion seed_cells->adhere treat Treat with Drug Combinations adhere->treat incubate Incubate (e.g., 5 days) treat->incubate viability_assay Perform Viability Assay (e.g., CyQuant) incubate->viability_assay analyze Analyze Data & Calculate IC50 viability_assay->analyze end End analyze->end

Caption: Experimental Workflow for Cell Viability Assays.

Cell Cycle Analysis
  • Objective: To determine the effect of drug treatment on the distribution of cells in different phases of the cell cycle.

  • Method: Cells are treated with Talazoparib, temozolomide, or the combination for a defined period (e.g., 24-48 hours). Following treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of DNA damage-induced cell cycle arrest.[3][10]

Apoptosis Assays
  • Objective: To quantify the induction of programmed cell death (apoptosis) following drug treatment.

  • Method: Apoptosis can be assessed by various methods, including flow cytometry analysis of cells stained with Annexin V and a viability dye (e.g., propidium iodide). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7][10]

DNA Damage Signaling Analysis
  • Objective: To measure the activation of DNA damage response pathways.

  • Method: Western blotting is commonly used to detect the phosphorylation of key proteins in the DNA damage signaling cascade. Cells are treated with the drug combination, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of proteins such as H2AX (γH2AX), KAP1, Chk1, and Chk2.[3][11] An increase in the levels of these phosphorylated proteins indicates the activation of the DNA damage response. Immunofluorescence microscopy can also be used to visualize the formation of γH2AX foci within the nucleus, which are markers of DNA double-strand breaks.[3][11]

Concluding Remarks

The in vitro evidence strongly supports the synergistic interaction between Talazoparib and temozolomide across a range of cancer cell lines. This combination therapy effectively enhances DNA damage and induces cell death, providing a strong rationale for its further investigation in clinical settings. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this drug combination.

References

Navigating Sensitivity to (rac)-Talazoparib: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant clinical efficacy in cancers harboring defects in DNA damage repair (DDR) pathways. The principle of synthetic lethality, where the combination of a DDR defect (like a BRCA1/2 mutation) and PARP inhibition leads to cancer cell death, is the cornerstone of its mechanism. However, identifying patients who will derive the most benefit from Talazoparib (B560058) remains a critical challenge. This guide provides a comparative overview of established and emerging biomarkers for predicting sensitivity to Talazoparib, supported by experimental data and detailed methodologies, to aid in patient stratification and the development of novel therapeutic strategies.

Key Predictive Biomarkers for Talazoparib Sensitivity

The landscape of predictive biomarkers for Talazoparib sensitivity is evolving, moving beyond germline BRCA1/2 mutations to include a range of genomic and expression-based markers. Below is a comparison of the most prominent biomarkers.

Table 1: Comparison of Predictive Biomarkers for Talazoparib Sensitivity
Biomarker CategorySpecific BiomarkerCancer Type(s)Key FindingsLevel of Evidence
DNA Repair Gene Mutations Germline/Somatic BRCA1/2 MutationsBreast, Ovarian, Prostate, PancreaticWell-established; associated with high response rates to PARP inhibitors, including Talazoparib.[1]High (FDA-approved)
Other DDR/HRR Gene Alterations (ATM, PALB2, RAD51C, etc.)Various Solid TumorsAssociated with increased response to PARP inhibitors.[2]Moderate to High
Genomic Instability Genomic Loss of Heterozygosity (gLOH)Metastatic Castration-Resistant Prostate Cancer (mCRPC)High gLOH score is a potential predictive marker for enhanced response to Talazoparib.[2]Moderate (Clinical Trial Data)
Gene Expression Schlafen Family Member 11 (SLFN11) ExpressionSmall Cell Lung Cancer, Ovarian, ProstateHigh expression correlates with increased sensitivity to Talazoparib and other DNA-damaging agents.[3][4][5]Moderate (Preclinical & Clinical Data)
Shieldin Complex Member 2 (SHLD2) LossBreast CancerLoss of SHLD2 is a potential mechanism of resistance to Talazoparib in gBRCA+ breast cancers.[1][6][7]Emerging (Preclinical & Clinical Data)
Gene Expression Signatures Hypoxia and Stem Cell SignaturesBreast CancerAssociated with resistance to Talazoparib.[1][6][7]Emerging (Clinical Data)
Epithelial-to-Mesenchymal Transition (EMT) SignatureVarious Solid TumorsCorrelated with both intrinsic and acquired resistance to Talazoparib.Emerging (Preclinical Data)

Quantitative Data on Biomarker Performance

Objective evaluation of biomarker performance is crucial for clinical implementation. The following tables summarize available quantitative data from key studies.

Table 2: Efficacy of Talazoparib in mCRPC Based on gLOH Status (TALAPRO-1 Trial)[2]
gLOH CutoffgLOH StatusNumber of PatientsObjective Response Rate (ORR)95% Confidence Interval (CI)Odds Ratio (OR)p-value
8.8% High3053.3%34.3% - 71.7%8.380.0017
Low2512.0%2.5% - 31.2%
9.2% High2853.6%33.9% - 72.5%6.640.0041
Low2714.8%4.2% - 33.7%
Table 3: Efficacy of Talazoparib in mCRPC with BRCA2 Mutations Based on gLOH Status (TALAPRO-1 Trial)[2]
gLOH CutoffgLOH StatusNumber of PatientsObjective Response Rate (ORR)95% Confidence Interval (CI)Odds Ratio (OR)p-value
8.8% High1770.6%44.0% - 89.7%8.00.0253
Low1323.1%5.0% - 53.8%

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes underlying Talazoparib's mechanism of action and the experimental approaches to identify biomarkers is essential for a deeper understanding.

Talazoparib's Mechanism of Action and the Role of Biomarkers

Talazoparib exerts its cytotoxic effects through a dual mechanism: catalytic inhibition of PARP and, more potently, PARP trapping. This trapping of PARP-DNA complexes is highly toxic to cancer cells with deficient homologous recombination repair (HRR), a state often indicated by the biomarkers discussed.

Biomarker_Workflow cluster_Discovery Biomarker Discovery cluster_Validation Preclinical Validation cluster_Clinical Clinical Utility PatientSamples Patient Tumor Samples (Pre-treatment) MultiOmics Multi-Omics Analysis (WES, RNA-seq) PatientSamples->MultiOmics Bioinformatics Bioinformatic Analysis MultiOmics->Bioinformatics CandidateBiomarkers Candidate Biomarkers Bioinformatics->CandidateBiomarkers CellLines Cancer Cell Lines CandidateBiomarkers->CellLines PDX Patient-Derived Xenografts CandidateBiomarkers->PDX FunctionalAssays Functional Assays (CRISPR screens, overexpression) CellLines->FunctionalAssays InVivo In Vivo Talazoparib Treatment PDX->InVivo FunctionalAssays->InVivo ValidatedBiomarkers Validated Biomarkers InVivo->ValidatedBiomarkers ClinicalTrials Prospective Clinical Trials ValidatedBiomarkers->ClinicalTrials PatientStratification Patient Stratification ClinicalTrials->PatientStratification PredictiveBiomarker Predictive Biomarker Assay PatientStratification->PredictiveBiomarker

References

Enantiopure vs. Racemic Talazoparib: A Head-to-Head Comparison of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the PARP inhibitor Talazoparib (B560058) has emerged as a highly potent agent, particularly in cancers with deficiencies in DNA damage repair pathways. A critical aspect of its pharmacological profile, and a key determinant of its efficacy, is its stereochemistry. This guide provides a head-to-head comparison of the cytotoxic potential of enantiopure Talazoparib versus its racemic form, supported by experimental data on binding affinity and established principles of stereopharmacology.

Executive Summary

Talazoparib is administered as a single, specific enantiomer—(8S,9R)-Talazoparib—which is responsible for its therapeutic activity.[1][] While direct comparative cytotoxicity studies between the enantiopure and racemic forms are not extensively published, binding affinity data, which is a strong predictor of cytotoxic potency for PARP inhibitors, reveals a significant advantage for the enantiopure form. The (8S,9R) enantiomer demonstrates substantially higher affinity for the PARP1 enzyme compared to the racemic mixture.[3][4][5] This heightened affinity translates to more effective PARP trapping, a key mechanism driving the cytotoxicity of Talazoparib.[6] The presence of a less active or inactive enantiomer in the racemic mixture effectively dilutes the concentration of the active agent, leading to a reduced overall cytotoxic effect.

Data Presentation: Enantiopure vs. Racemic Talazoparib

The following table summarizes the key differences in binding affinity, a proxy for cytotoxic potential, between enantiopure (8S,9R)-Talazoparib and its racemic form.

ParameterEnantiopure (8S,9R)-TalazoparibRacemic (±)-TalazoparibFold Difference
PARP1 Binding Affinity (Ki) 0.65 ± 0.07 nM[3][4][5]2.37 ± 0.56 nM[3][4][5]~3.7x Higher Affinity

Note: Data is for a radiolabeled derivative of Talazoparib, which is expected to have comparable binding characteristics to the parent compound.

The Significance of Enantiopurity in Talazoparib's Cytotoxicity

The differential activity between the enantiopure and racemic forms of Talazoparib is rooted in the principles of stereochemistry in drug-receptor interactions.[7] Biological targets, such as the active site of the PARP enzyme, are chiral environments. Consequently, only one enantiomer of a chiral drug, the eutomer, typically fits optimally into the binding site to elicit the desired pharmacological effect.[8] The other enantiomer, the distomer, may be less active, inactive, or even contribute to off-target effects.[9] In the case of Talazoparib, the (8S,9R) enantiomer is the eutomer, responsible for the high-affinity binding and potent PARP trapping that leads to cancer cell death. The presence of the other enantiomer in a racemic mixture offers no therapeutic benefit and can be considered an impurity.[10] Evidence of an "inactive enantiomer" for a Talazoparib derivative further underscores the stereospecificity of its action.[11]

Mechanism of Action: PARP Inhibition and Trapping

Talazoparib exerts its cytotoxic effects through a dual mechanism that targets the PARP enzyme, which is crucial for the repair of DNA single-strand breaks (SSBs).[12][13][14]

  • Catalytic Inhibition : Talazoparib binds to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition blocks the recruitment of other DNA repair proteins to the site of the SSB.

  • PARP Trapping : This is considered the more cytotoxic mechanism of Talazoparib.[6] It traps the PARP enzyme on the DNA at the site of the break, forming a PARP-DNA complex. These trapped complexes are highly toxic as they interfere with DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[6] In cancer cells with pre-existing defects in DSB repair (e.g., BRCA1/2 mutations), the accumulation of these lesions is catastrophic, leading to cell death.

The following diagram illustrates the signaling pathway affected by Talazoparib.

talazoparib_moa cluster_dna_damage DNA Damage cluster_parp_repair PARP-mediated Repair cluster_talazoparib_action Talazoparib Action cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR PAR Synthesis PARP->PAR catalyzes PARP_Trapping PARP Trapping (PARP-DNA Complex) Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Talazoparib Enantiopure Talazoparib Talazoparib->PAR inhibits Talazoparib->PARP_Trapping induces Replication_Fork_Stalling Replication Fork Stalling PARP_Trapping->Replication_Fork_Stalling causes DSB Double-Strand Break (DSB) Replication_Fork_Stalling->DSB leads to Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis triggers experimental_workflow Start Start: Prepare Drug Solutions Racemic Racemic Talazoparib (Serial Dilution) Start->Racemic Enantiopure Enantiopure Talazoparib (Serial Dilution) Start->Enantiopure Treatment Treat Cells (72h) Racemic->Treatment Enantiopure->Treatment Cell_Culture Seed Cancer Cells (e.g., BRCA-mutant) Cell_Culture->Treatment MTS_Assay MTS Assay Treatment->MTS_Assay Colony_Assay Colony Formation Assay Treatment->Colony_Assay Data_Analysis Data Analysis MTS_Assay->Data_Analysis Colony_Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 Survival_Fraction Calculate Survival Fraction Data_Analysis->Survival_Fraction Conclusion Compare Cytotoxicity IC50->Conclusion Survival_Fraction->Conclusion

References

Unraveling a Web of Resistance: (rac)-Talazoparib and its Cross-Resistance Profile with other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone in precision oncology, particularly for cancers harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. (rac)-Talazoparib, a potent PARP inhibitor, has demonstrated remarkable efficacy; however, the emergence of drug resistance poses a significant clinical challenge. A critical aspect of this challenge is understanding the cross-resistance patterns between Talazoparib and other approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib. This guide provides a comprehensive comparison of the cross-resistance profiles, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in navigating this complex landscape.

Quantitative Analysis of Cross-Resistance

The development of resistance to one PARP inhibitor can confer resistance to others, a phenomenon known as cross-resistance. This is often attributed to shared resistance mechanisms. The following tables summarize the in vitro sensitivity (IC50 values) of various cancer cell lines to Talazoparib and other PARP inhibitors, highlighting the impact of acquired resistance.

Table 1: Cross-Resistance in Olaparib-Resistant Ovarian Cancer Cell Lines

Cell LineParental/ResistantOlaparib IC50 (µM)Talazoparib IC50 (µM)Niraparib IC50 (µM)Rucaparib IC50 (µM)Fold Resistance (Talazoparib)Reference
UWB1.289 (BRCA1-mutant)Parental0.690~0.001~0.01~0.1-[1][2]
Olres-UWB1.289Olaparib-Resistant6.741~0.01~0.1~1~10[1][2]
UWB1.289+BRCA1 (BRCA1-proficient)Parental3.558~0.01~0.1~1-[1][2]
Olres-UWB1.289+BRCA1Olaparib-Resistant26.22~0.1~1>10~10[1][2]

Table 2: Cross-Resistance in Olaparib-Resistant Prostate Cancer Cell Lines

Cell LineParental/ResistantOlaparib IC50 (µM)Talazoparib IC50 (µM)Niraparib IC50 (µM)Rucaparib IC50 (µM)Fold Resistance (Talazoparib)Reference
LNCaPParental~5Not explicitly stated, but sensitiveNot explicitly stated, but sensitiveNot explicitly stated, but sensitive-[3][4][5]
LN-OlapROlaparib-Resistant>25Cross-resistantCross-resistantCross-resistantNot quantified[3][4][5]
C4-2BParental~10Not explicitly stated, but sensitiveNot explicitly stated, but sensitiveNot explicitly stated, but sensitive-[3][4][5]
2B-OlapROlaparib-Resistant>25Cross-resistantCross-resistantCross-resistantNot quantified[3][4][5]

Table 3: Cross-Resistance in Niraparib-Resistant Cell Clones

Cell Line/CloneParental/ResistantNiraparib SensitivityOlaparib SensitivityTalazoparib SensitivityReference
RPE-TP53-/-BRCA1-/- (B40)ParentalSensitiveSensitiveSensitive[6][7]
NA clonesNiraparib-ResistantResistantCross-resistantCross-resistant[6][7]
NB1 cloneNiraparib-ResistantResistantCross-resistantCross-resistant[6][7]

Note: Specific IC50 values for all inhibitors in all resistant lines were not always available in the cited abstracts. The tables reflect the reported cross-resistance phenotype.

Mechanisms of Cross-Resistance

The observed cross-resistance among PARP inhibitors is underpinned by several key molecular mechanisms:

  • Restoration of Homologous Recombination (HR) Function: Secondary "reversion" mutations in BRCA1 or BRCA2 that restore the open reading frame are a well-established mechanism. This restores HR proficiency, diminishing the synthetic lethal effect of PARP inhibitors.

  • Increased Drug Efflux: Upregulation of drug efflux pumps, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene, can actively transport PARP inhibitors out of the cancer cell, reducing their intracellular concentration and efficacy. Several PARP inhibitors, including Talazoparib and Olaparib, are substrates for P-gp.

  • Alterations in PARP1: Mutations in the PARP1 gene or decreased expression of the PARP1 protein can lead to resistance. Since PARP1 is the primary target of these inhibitors, its alteration can prevent drug binding and trapping.

  • Protection of Stalled Replication Forks: Mechanisms that stabilize and protect stalled replication forks from collapse can bypass the cytotoxic effects of PARP inhibitors.

Experimental Protocols

To investigate cross-resistance between PARP inhibitors, several key in vitro experiments are routinely performed. Below are detailed methodologies for these assays.

Cell Viability and Cytotoxicity Assays (e.g., MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of different PARP inhibitors in parental and PARP inhibitor-resistant cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the PARP inhibitors (e.g., this compound, Olaparib, Rucaparib, Niraparib) for a specified period (typically 72-120 hours). Include a vehicle control (e.g., DMSO).

  • Cell Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the drug concentration (log scale) and use a non-linear regression model to calculate the IC50 value.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with PARP inhibitors.

Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates to allow for the formation of distinct colonies.

  • Drug Treatment: After the cells have attached, treat them with various concentrations of the PARP inhibitors.

  • Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. The medium containing the drug should be replaced every 2-3 days.

  • Colony Staining: After the incubation period, fix the colonies with a solution such as methanol/acetic acid and stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control cells.

Western Blot Analysis for Protein Expression

Objective: To determine the expression levels of key proteins involved in drug resistance, such as PARP1 and the drug efflux pump ABCB1 (P-glycoprotein).

Methodology:

  • Cell Lysis: Treat parental and resistant cells with or without PARP inhibitors. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PARP1, anti-ABCB1) and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

Visualizing the Landscape of Resistance and Investigation

To better understand the complex interplay of factors in PARP inhibitor resistance and the workflow for its investigation, the following diagrams are provided.

PARP_Inhibitor_Resistance_Pathways cluster_Cell Cancer Cell cluster_Resistance Resistance Mechanisms PARPi PARP Inhibitor (e.g., Talazoparib) PARP1 PARP1 PARPi->PARP1 Inhibition & Trapping ABCB1 ABCB1 (P-gp) Efflux Pump PARPi->ABCB1 DNA_SSB DNA Single- Strand Break PARP1->DNA_SSB Repair (inhibited) DNA_SSB->PARP1 Recruitment DNA_DSB DNA Double- Strand Break DNA_SSB->DNA_DSB Replication Fork Collapse HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair Repair Cell_Death Cell Death HR_Repair->Cell_Death Defective HR leads to PARPi_out PARP Inhibitor (extracellular) ABCB1->PARPi_out Efflux BRCA_Reversion BRCA1/2 Reversion Mutation BRCA_Reversion->HR_Repair Restores Function ABCB1_Upregulation ABCB1 Upregulation ABCB1_Upregulation->ABCB1 Increases Expression PARP1_Mutation PARP1 Mutation/ Downregulation PARP1_Mutation->PARP1 Alters/Reduces Target Fork_Protection Replication Fork Protection Fork_Protection->DNA_DSB Prevents Formation

Caption: Key signaling pathways and mechanisms of resistance to PARP inhibitors.

Cross_Resistance_Workflow cluster_Models Cell Line Models cluster_Assays Experimental Assays cluster_Analysis Data Analysis & Interpretation Parental Parental Cancer Cell Line Resistant PARP Inhibitor-Resistant Cell Line (e.g., Olaparib-R) Parental->Resistant Chronic Drug Exposure Viability Cell Viability Assay (MTT, CellTiter-Glo) Parental->Viability Clonogenic Clonogenic Survival Assay Parental->Clonogenic Western Western Blot (PARP1, ABCB1) Parental->Western Resistant->Viability Resistant->Clonogenic Resistant->Western IC50 Determine IC50 Values Viability->IC50 Compare Compare Sensitivity (Parental vs. Resistant) Clonogenic->Compare Protein Analyze Protein Expression Western->Protein IC50->Compare Mechanism Elucidate Resistance Mechanism Compare->Mechanism Protein->Mechanism

Caption: Experimental workflow for investigating cross-resistance to PARP inhibitors.

References

Confirming (rac)-Talazoparib Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (rac)-Talazoparib with other key PARP inhibitors, focusing on the in vivo confirmation of target engagement. Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.

Introduction to this compound and PARP Inhibition

This compound is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are crucial components of the DNA damage response (DDR) pathway.[1][2] PARP enzymes detect single-strand breaks (SSBs) in DNA and, upon activation, synthesize poly(ADP-ribose) (PAR) chains to recruit other DNA repair proteins.[3] Inhibition of PARP's catalytic activity is one mechanism of action for PARP inhibitors. A second, more cytotoxic mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[1][4] This prevents the completion of DNA repair, leading to the accumulation of DSBs during DNA replication, which can be lethal to cancer cells, especially those with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5][6] Talazoparib (B560058) is recognized for its high PARP trapping potency, which is significantly greater than that of many other PARP inhibitors.[1][4][7]

Comparative Analysis of PARP Inhibitors

The in vivo efficacy of a PARP inhibitor is directly linked to its ability to engage its target, PARP1/2, within the tumor. This target engagement can be measured by assessing the inhibition of PARP enzymatic activity (PARylation) and by observing the downstream consequences of this inhibition, such as an increase in DNA damage markers like γH2AX.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in a cell-free system. Talazoparib demonstrates high potency against both PARP1 and PARP2.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Talazoparib 0.56 - 0.570.15[8][9][10]
Olaparib1.9 - 50.2 - 1[9][11][12]
Rucaparib0.65 - 0.80.08 - 0.5[9][12]
Niraparib (B1663559)2.8 - 3.80.6 - 2.1[9][13][14]
Veliparib1.20.41[9]
In Vivo Target Engagement and Efficacy

Direct comparison of in vivo target engagement is crucial for understanding the therapeutic potential of PARP inhibitors. The following table summarizes key findings from preclinical in vivo studies. It is important to note that direct head-to-head comparisons in the same tumor model are limited, and experimental conditions may vary between studies.

PARP InhibitorAnimal ModelDose% PARP Inhibition / Target EngagementKey FindingsReference(s)
Talazoparib SUM149PT xenograftsMTD94% inhibition of PAR formation at 1 hour post-last doseSustained PARP inhibition observed at doses ≥0.60 mg/day in patients.[15][16]
OlaparibSUM149PT xenograftsMTD>99% inhibition of PAR formation at 1 hour post-last doseIn BRCA1-mutant breast cancer xenografts, showed partial and full recovery of PARP activity at 8 and 24 hours, respectively.[1][16]
RucaparibCapan-1 xenografts150 mg/kg p.o.70-90% inhibition for 7 days after a single doseRetained in tumors, leading to sustained PARP inhibition.[17][17]
NiraparibOvarian cancer PDX50 mg/kgEfficacious in both HRD and proficient modelsDemonstrates significant tumor growth inhibition.[13][18]
VeliparibSUM149PT xenograftsMTD>99% inhibition of PAR formation at 1 hour post-last doseLower PARP trapping ability compared to other inhibitors.[7][16][16]

Experimental Protocols for Target Engagement Confirmation

Accurate and reproducible methods are essential for confirming in vivo target engagement of this compound. Below are detailed protocols for key experimental assays.

PARP Activity Assay (Western Blot for PAR)

This assay measures the level of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, in tumor tissue lysates. A reduction in PAR levels indicates target engagement by the PARP inhibitor.

Protocol:

  • Sample Preparation:

    • Excise tumors from treated and control animals at specified time points.

    • Immediately snap-freeze tumors in liquid nitrogen and store at -80°C.

    • Homogenize frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for PAR overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the PAR signal to a loading control, such as β-actin or GAPDH.

γH2AX Immunohistochemistry/Immunofluorescence

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks (DSBs). Increased γH2AX foci in tumor cells following treatment with a PARP inhibitor indicates successful target engagement and downstream DNA damage.

Protocol:

  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissues and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

  • Immunostaining:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • Perform antigen retrieval by heating the slides in a citrate-based buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate the slides with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.

    • Wash the slides with PBS.

    • For immunohistochemistry, incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Develop with a chromogen such as DAB and counterstain with hematoxylin.

    • For immunofluorescence, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit). Counterstain with DAPI to visualize nuclei.

  • Imaging and Analysis:

    • Image the stained slides using a light or fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus in a defined number of tumor cells.

In Vivo PET Imaging with [18F]FTT

Positron Emission Tomography (PET) with the radiotracer [18F]FluorThanatrace ([18F]FTT), a PARP inhibitor analog, allows for non-invasive, real-time visualization and quantification of PARP1 expression and target engagement in vivo.[19][20][21]

Protocol:

  • Radiotracer Administration and Imaging:

    • Administer a bolus injection of [18F]FTT intravenously into the tumor-bearing animal.

    • Perform a dynamic PET scan for 60-90 minutes post-injection.

    • Acquire a whole-body static PET/CT scan at a later time point (e.g., 90-120 minutes post-injection).

  • Target Engagement Study Design:

    • Obtain a baseline [18F]FTT PET/CT scan before initiating treatment with the PARP inhibitor.

    • Administer the PARP inhibitor (e.g., Talazoparib) at the desired dose and schedule.

    • Perform a second [18F]FTT PET/CT scan after a specified duration of treatment.

  • Data Analysis:

    • Reconstruct PET images and co-register with CT images for anatomical localization.

    • Draw regions of interest (ROIs) over the tumor and other relevant tissues.

    • Calculate the standardized uptake value (SUV) for each ROI.

    • A decrease in [18F]FTT uptake in the tumor after treatment compared to baseline indicates target engagement by the unlabeled PARP inhibitor.

Visualizing the Mechanism and Workflow

Signaling Pathway of PARP in DNA Damage Response

DNA_Damage_Response DNA Damage Response and PARP Inhibition cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Effect of PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 activates PAR_synthesis PAR Synthesis (PARylation) PARP1_2->PAR_synthesis Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins SSB_Repair SSB Repair Repair_proteins->SSB_Repair SSB_Repair->DNA_SSB resolves Talazoparib This compound Talazoparib->PARP1_2 inhibits catalytic activity PARP_trapping PARP Trapping Talazoparib->PARP_trapping induces Stalled_replication Stalled Replication Fork PARP_trapping->Stalled_replication DNA_DSB Double-Strand Break (DSB) Stalled_replication->DNA_DSB Cell_death Cell Death (Synthetic Lethality in HR-deficient cells) DNA_DSB->Cell_death

Caption: PARP's role in DNA repair and the dual mechanism of Talazoparib.

Experimental Workflow for In Vivo Target Engagement

Experimental_Workflow Workflow for In Vivo Target Engagement Confirmation cluster_0 In Vivo Model cluster_1 Treatment cluster_2 Target Engagement Readouts cluster_3 Data Analysis and Comparison Tumor_model Tumor-bearing Animal Model Treatment_groups Treatment Groups: - Vehicle Control - this compound - Other PARPi Tumor_model->Treatment_groups Tumor_collection Tumor Collection at Time Points Treatment_groups->Tumor_collection PET_imaging [18F]FTT PET Imaging (Non-invasive) Treatment_groups->PET_imaging PAR_assay PARylation Assay (Western Blot) Tumor_collection->PAR_assay gH2AX_assay γH2AX Assay (IHC/IF) Tumor_collection->gH2AX_assay Quantification Quantification of: - PAR levels - γH2AX foci - SUV from PET PAR_assay->Quantification gH2AX_assay->Quantification PET_imaging->Quantification Comparison Comparison of Target Engagement Across Groups Quantification->Comparison

Caption: A streamlined workflow for assessing in vivo PARP inhibitor target engagement.

References

A Comparative Analysis of the Therapeutic Index of (rac)-Talazoparib and Rucaparib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the preclinical and clinical performance of two prominent PARP inhibitors, supported by experimental data.

This guide provides a detailed comparison of the therapeutic index of (rac)-Talazoparib and Rucaparib (B1680265), two leading poly(ADP-ribose) polymerase (PARP) inhibitors utilized in cancer therapy. By examining their mechanisms of action, preclinical efficacy, and clinical safety profiles, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed for informed decision-making.

Mechanism of Action: PARP Inhibition and Trapping

Both Talazoparib (B560058) and Rucaparib function by inhibiting PARP enzymes, which are crucial for DNA single-strand break repair. A key differentiator in their potency and cytotoxic effects lies in their ability to "trap" PARP on DNA. This trapping prevents the dissociation of the PARP-DNA complex, leading to the accumulation of cytotoxic lesions, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2]

Preclinical studies have consistently demonstrated that Talazoparib is a significantly more potent PARP trapper than Rucaparib.[2][3] While both drugs inhibit the catalytic activity of PARP at similar concentrations, Talazoparib can be up to 100-fold more effective at trapping PARP-DNA complexes.[4] This enhanced trapping activity is considered a major contributor to its high cytotoxicity.[1][5]

Preclinical Efficacy

The superior PARP trapping ability of Talazoparib generally translates to greater in vitro cytotoxicity across a range of cancer cell lines, including those with and without BRCA mutations.

Table 1: In Vitro Cytotoxicity (IC50) of Talazoparib and Rucaparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusTalazoparib IC50 (µM)Rucaparib IC50 (µM)Reference(s)
MDA-MB-436Breast CancerBRCA1 mutant~0.13~2.3[6]
HCC1806Breast CancerNot Specified8~0.9[7]
SKBR3Breast CancerNot Specified~0.04>10[7]
JIMT1Breast CancerNot Specified~0.002>10[7]
NCI-H146Small Cell Lung CancerNot Specified0.00435Not Reported[8]
COLO704Ovarian CancerNot SpecifiedNot Reported2.5[9]
KURAMOCHIOvarian CancerBRCA2 mutantNot Reported<15[9]

Note: IC50 values can vary between studies due to different experimental conditions.

In vivo studies in xenograft models have also demonstrated the anti-tumor activity of both compounds. For instance, in a SUM149PT breast cancer xenograft model, Talazoparib showed a 35% tumor growth delay at its maximum tolerated dose (MTD).[1]

Clinical Safety and Toxicity

The therapeutic index is ultimately determined by the balance between efficacy and toxicity. Clinical trial data provides crucial insights into the safety profiles of Talazoparib and Rucaparib in patients. The most common adverse events for both drugs are hematological in nature.

Table 2: Comparison of Common Adverse Events (Any Grade) from Clinical Trials

Adverse EventTalazoparib (EMBRACA Trial)Rucaparib (ARIEL2 & ARIEL3 Trials)Reference(s)
Anemia52.8%>40%[10][11]
Neutropenia34.6%Not specified as >40%[10][11]
Thrombocytopenia26.9%Not specified as >40%[10][11]
Fatigue/Asthenia50%>40%[11][12]
Nausea49%>40%[11][12]
VomitingNot specified as >33%>40%[11][12]
Headache33%Not Reported[12]
ConstipationNot Reported>40%[11]

Table 3: Comparison of Grade ≥3 Adverse Events from Clinical Trials

Adverse EventTalazoparib (EMBRACA & TALAPRO-2 Trials)Rucaparib (mCRPC Trials)Reference(s)
Anemia24% - 48%Most frequent[13][14][15][16]
Thrombocytopenia7.8% - 18%Reported[13][14][16]
Neutropenia10% - 19.7%Reported[13][16]
Fatigue≤9%Reported[10]

Dose modifications, including interruptions and reductions, are common management strategies for these adverse events for both drugs.[13][17] For Talazoparib, the maximum tolerated dose (MTD) in a phase I trial was determined to be 1.0 mg/day.[16] For Rucaparib, the recommended dose is 600 mg twice daily.[18]

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Talazoparib or Rucaparib for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[7]

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of Talazoparib, Rucaparib, or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: Efficacy is determined by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition or delay.[1]

PARP Trapping Assay
  • Cell Treatment: Cells are treated with a DNA-damaging agent (e.g., methyl methanesulfonate) followed by the PARP inhibitor.

  • Cell Lysis and Fractionation: Cells are lysed, and chromatin-bound proteins are separated from soluble proteins.

  • Immunoblotting: The amount of PARP1 trapped on the chromatin is quantified by Western blotting using an anti-PARP1 antibody.

  • Quantification: The intensity of the PARP1 band in the chromatin fraction is measured to determine the extent of PARP trapping.[3][4]

Visualizing the Mechanisms

To better understand the biological context and experimental approaches, the following diagrams illustrate the PARP signaling pathway and a typical workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibitor Action cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation (recruits repair factors) PARP1->PARylation DNA_Repair DNA Repair PARylation->DNA_Repair Talazoparib_Rucaparib Talazoparib / Rucaparib Talazoparib_Rucaparib->PARP1 inhibits PARP_Trapping PARP Trapping Talazoparib_Rucaparib->PARP_Trapping induces Replication_Fork_Stall Replication Fork Stall PARP_Trapping->Replication_Fork_Stall DSB_Formation Double-Strand Break Formation Replication_Fork_Stall->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HRD) DSB_Formation->Cell_Death

Caption: PARP signaling pathway and points of inhibition.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Evaluation cluster_Analysis Therapeutic Index Assessment In_Vitro In Vitro Assays (IC50, PARP Trapping) In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety, MTD) In_Vivo->Phase_I Phase_II_III Phase II/III Trials (Efficacy, Adverse Events) Phase_I->Phase_II_III Efficacy_Data Efficacy Data (Tumor Response) Phase_II_III->Efficacy_Data Toxicity_Data Toxicity Data (Adverse Events) Phase_II_III->Toxicity_Data Therapeutic_Index Therapeutic Index Efficacy_Data->Therapeutic_Index Toxicity_Data->Therapeutic_Index

Caption: Workflow for evaluating therapeutic index.

References

Comparative Study of the Radiosensitizing Effects of (rac)-Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the radiosensitizing effects of (rac)-Talazoparib alongside other prominent PARP inhibitors, Olaparib and Veliparib (B1684213). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and the underlying molecular mechanisms.

Introduction to PARP Inhibitors as Radiosensitizers

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a class of targeted therapies that have shown significant promise in oncology, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1] A key area of investigation is their role as radiosensitizers. Radiotherapy is a cornerstone of cancer treatment that induces DNA damage, primarily single-strand breaks (SSBs) and double-strand breaks (DSBs), in cancer cells.[2] PARP enzymes, particularly PARP1, are crucial for the repair of SSBs through the base excision repair (BER) pathway.[2] By inhibiting PARP, these drugs prevent the repair of SSBs, which can then be converted into more lethal DSBs during DNA replication.[1][3] This accumulation of DSBs overwhelms the cell's repair capacity, leading to cell cycle arrest and apoptosis, thereby enhancing the cytotoxic effects of radiation.[2][3]

A critical mechanism differentiating various PARP inhibitors is their "trapping" efficiency. This refers to the ability of the inhibitor to lock the PARP enzyme onto the DNA at the site of damage.[4] This PARP-DNA complex is more cytotoxic than the simple enzymatic inhibition, as it physically obstructs DNA replication and repair processes.[5] Talazoparib is recognized as a particularly potent PARP trapper, which is thought to contribute to its strong radiosensitizing effects.[4][5]

Comparative Preclinical Data

The following tables summarize quantitative data from preclinical studies, comparing the radiosensitizing effects of Talazoparib, Olaparib, and Veliparib across various cancer cell lines. The Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) are common metrics used to quantify the extent of radiosensitization, representing the factor by which the radiation dose can be reduced in the presence of the drug to achieve the same biological effect.

Talazoparib
Cell Line Cancer Type Concentration Enhancement Ratio (ER/SER/DEF) Reference
A549Lung Cancer0.005-0.02 µMER10 = 1.5[6][7]
NCI-H446Small Cell Lung Cancer20 nMStatistically significant sensitization[8]
NCI-H82Small Cell Lung Cancer20 nMStatistically significant sensitization[8]
NCI-H526Small Cell Lung Cancer20 nMSensitization seen at 6 Gy[8]
HNSCC cell linesHead and Neck Squamous Cell CarcinomaNot SpecifiedRadiosensitizing effects observed[9]
Glioblastoma Stem CellsGlioblastomaNot SpecifiedDrastically reduced GSC frequency with radiation[10]
Olaparib
Cell Line Cancer Type Concentration Enhancement Ratio (ER/SER/DEF) Reference
A549Lung CancerNot SpecifiedER10 = 1.8[6][7]
Calu-6Lung CancerNot SpecifiedStronger radiosensitizing effects under hypoxia[2]
Glioblastoma cellsGlioblastomaNot SpecifiedSER50 = 1.60 (S-phase), 1.27 (G1), 1.33 (G2)[1]
HNSCC cell linesHead and Neck Squamous Cell CarcinomaNot SpecifiedSuccessful radiosensitization[9]
PC-3Prostate Cancer1 µMDMF = 1.16 (X-rays), 1.77 (177Lu)[11]
Cholangiocarcinoma cellsCholangiocarcinomaDose-dependentImproved radiosensitivity[3][12]
Veliparib (ABT-888)
Cell Line Cancer Type Concentration Enhancement Ratio (ER/SER/DEF) Reference
A549Lung CancerNot SpecifiedER10 = 1.4[6][7]
Medulloblastoma cellsMedulloblastomaNot SpecifiedEffective inhibition of colony-forming capacity with radiation[13]
IshikawaEndometrial CarcinomaNot SpecifiedRadiation sensitization ratio = 1.229[14]
NCI-H82Small Cell Lung Cancerup to 800 nMNo significant radiosensitization[8]

Note: Direct comparison of enhancement ratios should be done with caution due to variations in experimental conditions, cell lines, and methodologies across different studies.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which PARP inhibitors radiosensitize tumor cells is through the inhibition of DNA single-strand break repair, leading to the accumulation of lethal double-strand breaks. The efficiency of this process is significantly enhanced by the PARP trapping ability of the drug.

PARP_Inhibition_Radiosensitization cluster_0 Cellular Response to Radiation cluster_1 PARP-mediated Repair (Normal Condition) cluster_2 Effect of PARP Inhibitors cluster_3 Cellular Outcomes Ionizing Radiation Ionizing Radiation DNA_SSB DNA Single-Strand Breaks (SSBs) Ionizing Radiation->DNA_SSB DNA_DSB DNA Double-Strand Breaks (DSBs) Ionizing Radiation->DNA_DSB PARP1 PARP1 Activation DNA_SSB->PARP1 Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork During S-phase BER Base Excision Repair (BER) PARP1->BER PARP_Inhibition PARP Inhibition & Trapping PARP1->PARP_Inhibition SSB_Repair SSB Repair BER->SSB_Repair BER->PARP_Inhibition Talazoparib This compound Talazoparib->PARP_Inhibition High Trapping Potency PARP_Inhibition->Replication_Fork DSB_Accumulation Increased DSBs Replication_Fork->DSB_Accumulation Cell_Cycle_Arrest G2/M Cell Cycle Arrest DSB_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis / Senescence Cell_Cycle_Arrest->Apoptosis Radiosensitization Enhanced Radiosensitization Apoptosis->Radiosensitization

Caption: Mechanism of PARP inhibitor-mediated radiosensitization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to evaluate the radiosensitizing effects of PARP inhibitors.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Clonogenic_Assay_Workflow Start Start Cell_Seeding Seed cells at optimized density Start->Cell_Seeding Drug_Incubation Incubate with PARP inhibitor (e.g., Talazoparib) for 24h Cell_Seeding->Drug_Incubation Irradiation Expose cells to varying doses of ionizing radiation Drug_Incubation->Irradiation Post_Irradiation_Incubation Incubate for 1-2 hours Irradiation->Post_Irradiation_Incubation Cell_Harvesting Wash, trypsinize, and count cells Post_Irradiation_Incubation->Cell_Harvesting Re-plating Plate cells in fresh media at specific densities Cell_Harvesting->Re-plating Colony_Formation Allow colonies to form (10-14 days) Re-plating->Colony_Formation Fix_and_Stain Fix with methanol (B129727) and stain with crystal violet Colony_Formation->Fix_and_Stain Colony_Counting Count colonies (>50 cells) Fix_and_Stain->Colony_Counting Data_Analysis Calculate surviving fraction and plot survival curves Colony_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a clonogenic survival assay.

Protocol Steps:

  • Cell Plating: Optimize cell plating numbers to yield 50-200 colonies for each radiation dose.[8]

  • Drug Treatment: Treat cells with the desired concentration of this compound or other PARP inhibitors for a specified period (e.g., 24 hours) before irradiation.[8]

  • Irradiation: Irradiate the cells with a range of doses using a suitable radiation source (e.g., X-ray or γ-ray irradiator).

  • Post-Irradiation: After a short incubation (e.g., 1 hour), wash the cells, detach them with trypsin, and count them.[8]

  • Re-plating for Colony Formation: Plate a precise number of cells into fresh medium in new culture dishes.

  • Incubation: Incubate the dishes for 10-14 days to allow for colony formation.[8]

  • Staining: Fix the colonies with a solution like methanol and stain with 0.5-1% crystal violet.[8][15]

  • Analysis: Count the number of colonies (typically defined as consisting of at least 50 cells). Calculate the surviving fraction for each treatment condition and plot the data to generate cell survival curves.

DNA Damage Response (γH2AX Immunofluorescence)

This assay quantifies the formation of DSBs by detecting the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DNA damage.

Protocol Steps:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor and/or radiation.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a solution like bovine serum albumin (BSA).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates a higher level of DNA DSBs.[13][16]

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PARP inhibitors can cause cell cycle arrest, particularly in the G2/M phase, which is a radiosensitive phase.[3]

Protocol Steps:

  • Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes.[17]

  • RNase Treatment: Treat the cells with RNase A to prevent the staining of RNA by the DNA dye.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18] An accumulation of cells in the G2/M peak is indicative of cell cycle arrest at this phase.[19]

Conclusion

Preclinical evidence strongly supports the use of PARP inhibitors, including this compound, as potent radiosensitizers across a variety of tumor types.[2] The superior PARP trapping ability of Talazoparib appears to correlate with enhanced radiosensitization compared to other inhibitors like Veliparib, particularly in small cell lung cancer models.[4] The provided experimental protocols offer a framework for researchers to further investigate and compare the radiosensitizing potential of these compounds. Future studies should focus on direct, head-to-head comparisons under standardized conditions to more definitively rank the efficacy of different PARP inhibitors and to optimize their clinical application in combination with radiotherapy.

References

Navigating Resistance: A Comparative Guide to Acquired Resistance Mechanisms Against (rac)-Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant clinical efficacy, particularly in patients with germline BRCA1/2 mutations. However, the development of acquired resistance remains a critical challenge, limiting its long-term therapeutic benefit. This guide provides a comprehensive comparison of the key mechanisms underlying acquired resistance to Talazoparib (B560058), supported by experimental data and detailed protocols to aid researchers in this field.

Key Mechanisms of Acquired Resistance to Talazoparib

Acquired resistance to Talazoparib is a multifaceted phenomenon driven by several key cellular and molecular alterations. The most prominent mechanisms identified to date include the restoration of homologous recombination, increased drug efflux, and alterations in cellular signaling pathways.

Restoration of Homologous Recombination (HR)

The primary mechanism of action for PARP inhibitors in BRCA-mutated cancers is synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is lethal in the context of a deficient homologous recombination (HR) pathway for double-strand break repair. Consequently, the restoration of HR function is a primary driver of Talazoparib resistance.

This restoration can occur through several mechanisms:

  • Secondary or Reversion Mutations in BRCA1/2: These mutations can restore the open reading frame of the BRCA1 or BRCA2 gene, leading to the production of a functional protein. Clinical data from trials such as the EMBRACA study have shown that patients can develop such mutations after treatment with Talazoparib.[1]

  • Epigenetic Modifications: Demethylation of the BRCA1 promoter can lead to the re-expression of the BRCA1 protein, thereby restoring HR capacity.

  • Loss of HR-Suppressing Factors: Loss of function of proteins that inhibit HR in BRCA1-deficient cells, such as 53BP1 and the Shieldin complex, can partially restore HR and lead to Talazoparib resistance.

Increased Drug Efflux

A common mechanism of resistance to various chemotherapeutic agents, increased drug efflux, also plays a significant role in acquired resistance to Talazoparib. This is mediated by the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.

Key ABC transporters implicated in Talazoparib resistance include:

  • P-glycoprotein (P-gp/MDR1/ABCB1)

  • Breast Cancer Resistance Protein (BCRP/ABCG2)

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)

Studies have shown that cancer cell lines with acquired resistance to Talazoparib exhibit increased expression of these transporters.

Alterations in Signaling Pathways

Dysregulation of cellular signaling pathways can also contribute to Talazoparib resistance by promoting cell survival and proliferation despite PARP inhibition. Key pathways identified include:

  • c-Met and EGFR Signaling: Hyperactivation of the c-Met and Epidermal Growth Factor Receptor (EGFR) signaling pathways has been observed in Talazoparib-resistant triple-negative breast cancer (TNBC) cells.[2][3] Co-inhibition of these pathways alongside PARP inhibition has shown promise in overcoming resistance.[2][3]

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its activation can confer resistance to PARP inhibitors.

Quantitative Data on Talazoparib Resistance

The following tables summarize key quantitative data from preclinical studies, illustrating the impact of resistance mechanisms on Talazoparib efficacy.

Table 1: IC50 Values of Talazoparib in Sensitive vs. Resistant Cell Lines

Cell LineCancer TypeResistance MechanismTalazoparib IC50 (nM) - SensitiveTalazoparib IC50 (nM) - ResistantFold ResistanceReference
PSN1Pancreatic CancerNot specified~10>1000>100[4]
HCC1806Breast CancerNot specified~1>100>100[4]
BR58Ovarian Cancer (BRCA1-mutant, LOH)N/A (Sensitive)~200N/AN/A[5]
BR5Breast Cancer (BRCA2-mutant, LOH)N/A (Resistant)Not reachedN/AN/A[5]
A2780Ovarian CancerParental2.5N/AN/A[6]
A2780/T4Ovarian CancerAcquired Resistance (Drug Selection)N/A15060[6]

LOH: Loss of Heterozygosity

Table 2: Effect of ABC Transporter Inhibition on Talazoparib Efficacy

Cell LineTransporter OverexpressedInhibitorEffect on Talazoparib SensitivityReference
MDCKII-ABCC1ABCC1Talazoparib (as modulator)Synergistically reversed daunorubicin (B1662515) resistance[7]
MDCKII-ABCG2ABCG2Talazoparib (as modulator)Synergistically reversed mitoxantrone (B413) resistance[7]
A2780/T4ABCC1 and ABCG2ABCC1/ABCG2 inhibitorsRestored Talazoparib cytotoxicity[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of Talazoparib resistance mechanisms.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the cytotoxic effects of Talazoparib and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • Talazoparib

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Talazoparib in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-96 hours.

  • MTT/CCK-8 Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration to determine the IC50 value using non-linear regression analysis.

Western Blot for ABC Transporter Expression

This protocol is used to quantify the protein expression levels of ABC transporters such as P-gp, BCRP, and MRP1.

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against P-gp, BCRP, MRP1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels between sensitive and resistant cells.

Quantitative Real-Time PCR (qRT-PCR) for MDR1 and BRCA1 mRNA Expression

This protocol is used to measure the mRNA expression levels of genes involved in drug efflux (MDR1) and homologous recombination (BRCA1).

Materials:

  • Total RNA extracted from sensitive and resistant cells

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for MDR1, BRCA1, and a reference gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, primers, and cDNA.

  • Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the complex interplay of resistance mechanisms and the experimental approaches to study them.

Resistance_Pathways cluster_HR Restoration of Homologous Recombination cluster_Efflux Increased Drug Efflux cluster_Signaling Altered Signaling Pathways BRCA1_rev BRCA1/2 Reversion Mutations Resistance Acquired Resistance BRCA1_rev->Resistance Promoter_demeth BRCA1 Promoter Demethylation Promoter_demeth->Resistance Loss_53BP1 Loss of 53BP1 Loss_53BP1->Resistance MDR1 Upregulation of MDR1 (P-gp) MDR1->Resistance BCRP Upregulation of BCRP BCRP->Resistance MRP1 Upregulation of MRP1 MRP1->Resistance cMet_EGFR c-Met/EGFR Hyperactivation cMet_EGFR->Resistance PI3K_AKT PI3K/AKT/mTOR Activation PI3K_AKT->Resistance Talazoparib Talazoparib

Caption: Major mechanisms contributing to acquired resistance to Talazoparib.

Experimental_Workflow start Start with Sensitive and Resistant Cell Lines cell_viability Cell Viability Assay (MTT/CCK-8) start->cell_viability protein_analysis Protein Expression Analysis (Western Blot) start->protein_analysis mrna_analysis mRNA Expression Analysis (qRT-PCR) start->mrna_analysis ic50 Determine IC50 Values cell_viability->ic50 data_integration Integrate Data and Identify Resistance Mechanisms ic50->data_integration abc_levels Quantify ABC Transporter Levels protein_analysis->abc_levels abc_levels->data_integration gene_expression Measure MDR1 and BRCA1 mRNA Levels mrna_analysis->gene_expression gene_expression->data_integration

Caption: A typical experimental workflow to assess Talazoparib resistance.

Logical_Relationships cluster_genomic Genomic Alterations cluster_transcriptional Transcriptional/Translational Changes BRCA_rev BRCA1/2 Reversion HR_restored Homologous Recombination Restored BRCA_rev->HR_restored ABC_up ABC Transporter Upregulation Drug_efflux Increased Drug Efflux ABC_up->Drug_efflux Signaling_up Signaling Pathway Upregulation Survival_pathways Pro-survival Signaling Activated Signaling_up->Survival_pathways Resistance Talazoparib Resistance HR_restored->Resistance Drug_efflux->Resistance Survival_pathways->Resistance

Caption: Logical relationships between molecular changes and resistance phenotypes.

References

Off-Target Kinase Inhibition: A Comparative Analysis of Talazoparib and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1] While their primary mechanism of action involves the inhibition of PARP enzymes, leading to synthetic lethality in cancer cells, the off-target effects of these inhibitors, particularly on the human kinome, are a critical aspect of their overall pharmacological profile.[2][3] This guide provides a comparative analysis of the off-target kinase inhibition of Talazoparib against other approved PARP inhibitors, supported by experimental data and detailed methodologies.

Comparative Kinase Inhibition Profiles

Recent comprehensive kinome profiling studies have revealed distinct off-target kinase inhibition landscapes among the four FDA-approved PARP inhibitors: Talazoparib, Olaparib, Rucaparib, and Niraparib. These differences in "polypharmacology" can influence both the therapeutic efficacy and the adverse effect profiles of these drugs.[1][4]

A key study utilizing an in vitro binding assay across 392 unique human kinases demonstrated marked differences in the kinase interactions of these inhibitors at a concentration of 10 μM.[4][5] The results indicate that Talazoparib has a relatively clean off-target kinase profile, binding weakly to only a small number of kinases. In contrast, Rucaparib and Niraparib exhibit a broader range of kinase interactions.[4][5] Olaparib was found to have the most selective profile, not binding to any of the kinases tested under these conditions.[4][5]

Another study further investigated the catalytic inhibition of a select panel of 20 kinases at a 1 μM concentration of the PARP inhibitors. This radiometric assay confirmed the differential off-target activities, with Rucaparib and Niraparib inhibiting several kinases to a significant degree (>50% inhibition).[4]

The following table summarizes the key findings from these comparative studies.

PARP InhibitorOff-Target Kinase Binding Profile (at 10 μM)Notable Catalytic Kinase Inhibition (>50% at 1 μM)
Talazoparib Weakly binds to two kinases.[4][5]Not specified in the provided results.
Olaparib Does not bind to any of the 392 kinases tested.[4][5]Does not inhibit any of the 16 kinases tested.[2]
Rucaparib Binds to a significant number of kinases.[4][5]DYRK1B, CDK16/cyclin Y, PIM3.[4] Inhibits nine kinases with micromolar affinity including PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, and ALK.[2]
Niraparib Binds to many kinases.[4][5]DYRK1B, DYRK1A.[4]
Veliparib Not extensively profiled in the primary kinome scan, but other studies show it inhibits PIM1 and CDK9.[2]PIM1, CDK9.[2]

It is important to note that while off-target effects are often considered undesirable, they can sometimes contribute to therapeutic benefit.[6] For instance, the inhibition of certain kinases by PARP inhibitors could potentially be exploited to enhance anti-cancer activity or overcome resistance mechanisms.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the off-target kinase inhibition of a compound using a competitive binding assay platform like KinomeScan®.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_quantification Quantification & Analysis Compound Compound Incubation Incubation of Compound, Kinase Panel, and Immobilized Ligand Compound->Incubation Kinase_Panel Kinase-tagged Phage (392 unique kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Broad-Spectrum Kinase Inhibitor Immobilized_Ligand->Incubation qPCR Quantification of Phage bound to Solid Support via qPCR Incubation->qPCR Analysis Data Analysis: % Inhibition Calculation qPCR->Analysis

Caption: Workflow of a competitive binding kinase inhibition assay.

Signaling Pathway Context

The primary therapeutic action of PARP inhibitors is centered on the DNA damage response pathway. However, off-target kinase inhibition can modulate other cancer-relevant signaling pathways.

signaling_pathway cluster_DDR DNA Damage Response cluster_Kinase Off-Target Kinase Pathways DNA_Damage DNA Damage (Single-Strand Breaks) PARP PARP1/2 DNA_Damage->PARP activates DNA_Repair DNA Repair PARP->DNA_Repair recruits Apoptosis Apoptosis in HR-deficient cells PARP->Apoptosis leads to (when inhibited) Kinase Various Kinases (e.g., DYRK1A, CDK16) Cell_Signaling Cell Cycle, Proliferation, Survival Signaling Kinase->Cell_Signaling regulates Talazoparib Talazoparib Talazoparib->PARP inhibits (primary target) Talazoparib->Kinase inhibits (off-target)

Caption: PARP inhibition and potential off-target kinase effects.

Experimental Protocols

The data presented in this guide are primarily based on two types of kinase inhibition assays: competitive binding assays and radiometric catalytic assays.

KinomeScan® Competitive Binding Assay

This method is a high-throughput in vitro binding assay used to determine the interaction of a test compound with a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a specific kinase. The amount of kinase that binds to the immobilized ligand is quantified.

  • Methodology:

    • A panel of human kinases, each tagged with DNA, is used.

    • The test compound (e.g., Talazoparib) is incubated with the kinase panel and a solid support matrix to which a broad-spectrum kinase inhibitor is immobilized.

    • During incubation, the test compound and the immobilized inhibitor compete for binding to the kinases in the panel.

    • After reaching equilibrium, the unbound components are washed away.

    • The amount of kinase-tagged DNA remaining bound to the solid support is quantified using quantitative PCR (qPCR).

    • The results are typically expressed as the percentage of the kinase that is competed off the immobilized ligand by the test compound at a specific concentration (e.g., 10 μM). A higher percentage indicates stronger binding of the test compound to the kinase.[5]

Radiometric Catalytic Kinase Assay (e.g., HotSpot™ Platform)

This assay directly measures the enzymatic activity of a kinase and the ability of a compound to inhibit this activity.

  • Principle: The assay measures the transfer of a radioactive phosphate (B84403) group (from [γ-³³P]ATP) by a kinase to a specific substrate. Inhibition of the kinase by a test compound results in a decrease in the amount of radiolabeled substrate.

  • Methodology:

    • The kinase of interest, a specific substrate, and the test compound (e.g., Rucaparib) are incubated in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a defined period under controlled temperature conditions.

    • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP.

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control reaction without the inhibitor. IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) can be determined from dose-response curves.[4]

References

Safety Operating Guide

Proper Disposal of (rac)-Talazoparib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(rac)-Talazoparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor and is classified as a hazardous drug, primarily due to its antineoplastic properties.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step protocol for the safe disposal of this compound and associated materials, in accordance with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Core Principles of Hazardous Drug Disposal

The foundation of proper disposal for this compound, as with other hazardous drugs, lies in the principle of waste segregation. Waste is broadly categorized into "trace" and "bulk" contamination, a distinction critical for regulatory compliance and safety.[3][4] All personnel handling this compound waste must be trained on these procedures and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety goggles.[5]

Waste Segregation and Disposal Procedures

All waste contaminated with this compound must be segregated at the point of generation into designated, clearly labeled, leak-proof containers.[6] The appropriate disposal stream is determined by the quantity of the drug present in the waste material.

Waste CategoryDescriptionDisposal ContainerDisposal Method
Trace Hazardous Waste Items contaminated with less than 3% of the original drug weight. This includes empty vials, syringes, IV bags, gloves, gowns, and other disposable materials.[3][7][8]Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" or "Hazardous Drug Waste."[3][9]Incineration at a licensed facility.[3][8]
Bulk Hazardous Waste Items contaminated with more than 3% of the original drug weight. This includes partially used vials, syringes, IV bags, and materials used to clean up spills.[3][7][8]Black, puncture-resistant container labeled "Bulk Chemotherapy Waste" or "RCRA Hazardous Waste."[7][9]Treatment as hazardous waste, typically via incineration at a licensed hazardous waste facility.[3][6]
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Yellow or black puncture-resistant sharps container, depending on whether the contamination is trace or bulk, labeled "Hazardous Drug Sharps."[3][4]Incineration at a licensed facility.
Non-Contaminated Waste Outer packaging and other materials that have not come into contact with this compound.Regular trash.Standard landfill disposal.

It is imperative to never dispose of this compound waste down the drain or in regular trash.[10] All hazardous waste must be handled and transported by a licensed hazardous waste management company.[1]

Spill Management

In the event of a spill, the area should be immediately secured. Personnel cleaning the spill must wear appropriate PPE. The spill should be cleaned up using a spill kit designed for hazardous drugs. All materials used for cleanup are considered bulk hazardous waste and must be disposed of in a black container.[11]

Decontamination of Glassware and Equipment

Reusable glassware and equipment that have come into contact with this compound must be decontaminated. A common procedure involves:

  • Initial Rinse: Rinse the equipment with a solvent that will dissolve Talazoparib. Collect this rinsate as bulk hazardous liquid waste.

  • Triple Rinse: Thoroughly rinse the equipment three times with a suitable solvent. Collect all rinsate as hazardous waste.[12]

  • Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse with deionized water.

Experimental Protocols: Chemical Deactivation (for informational purposes)

While not a standard disposal procedure, chemical deactivation can be explored in a research context to render the hazardous drug non-toxic. For PARP inhibitors like Talazoparib, degradation studies have shown susceptibility to certain conditions. For instance, some PARP inhibitors degrade under alkaline, acidic, and oxidative conditions.[4][13] A potential, though not validated for Talazoparib, experimental approach could involve:

  • Solubilization: Dissolve the Talazoparib waste in a suitable organic solvent.

  • Degradation: Introduce a strong oxidizing agent (e.g., hydrogen peroxide) or adjust the pH to be strongly alkaline or acidic to promote hydrolysis and degradation of the molecule.[11]

  • Neutralization: Neutralize the solution.

  • Analysis: Use an analytical method such as HPLC to confirm the degradation of the active pharmaceutical ingredient.

  • Disposal: Dispose of the resulting solution as hazardous chemical waste.

Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. Any attempt at chemical deactivation must be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions and institutional approval.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start Generation of this compound Waste Decision1 Is the waste contaminated with this compound? Start->Decision1 NonHazardous Dispose in regular trash Decision1->NonHazardous No Decision2 Is the contamination > 3% by weight? Decision1->Decision2 Yes BulkWaste Bulk Hazardous Waste Decision2->BulkWaste Yes TraceWaste Trace Hazardous Waste Decision2->TraceWaste No Decision3 Is the waste a sharp? BulkWaste->Decision3 Decision4 Is the waste a sharp? TraceWaste->Decision4 BulkSharps Dispose in Black Sharps Container Decision3->BulkSharps Yes BulkNonSharps Dispose in Black Waste Container Decision3->BulkNonSharps No End Disposal by Licensed Hazardous Waste Vendor BulkSharps->End BulkNonSharps->End TraceSharps Dispose in Yellow Sharps Container Decision4->TraceSharps Yes TraceNonSharps Dispose in Yellow Waste Container Decision4->TraceNonSharps No TraceSharps->End TraceNonSharps->End

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling (rac)-Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (rac)-Talazoparib. The following procedural guidance is designed to ensure the safe handling and disposal of this potent compound.

This compound is a potent poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] Safety data sheets (SDS) for Talazoparib and its tosylate salt indicate that it is suspected of causing genetic defects, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure.[3][4][5] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A thorough risk assessment considering the quantity, physical form (powder or solution), and specific laboratory procedure is critical for selecting the appropriate PPE. The following table summarizes the recommended PPE for various laboratory activities with this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleevesHigh risk of aerosolization and inhalation of potent powders necessitates full respiratory protection. Double-gloving provides an additional barrier against contamination.[6]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[6]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye exposure. The specific procedure will dictate the required level of containment.[6]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[6]

Hazard Information for Talazoparib

Hazard StatementGHS ClassificationSource
Suspected of causing genetic defectsMuta 2 (H341)[3]
May damage the unborn childRepr 1B (H360D)[3]
Causes damage to organs through prolonged or repeated exposureSTOT RE 1 (H372)[3][4]
Toxic if swallowedAcute Tox. 3 (H301)[4]

Operational and Disposal Plan

A systematic approach is essential for handling potent compounds like this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound in a designated, locked, and clearly labeled area.

  • Consult the supplier's documentation for specific storage conditions, such as temperature and protection from light.[4]

2. Handling Procedures:

  • Always handle this compound within a certified chemical fume hood or other appropriate containment device.

  • Before starting any work, ensure that all necessary PPE is available and in good condition.

  • Minimize the generation of dust when working with the powdered form.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[3][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][4]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.[3]

  • Cleanup should only be performed by trained personnel wearing appropriate PPE.

  • For dry spills, carefully collect the material in a manner that avoids dust generation.[3] Do not use a vacuum cleaner unless it is equipped with a HEPA filter.

  • For liquid spills, absorb the material with an inert absorbent.

  • Decontaminate the spill area thoroughly.

  • All materials used for cleanup should be disposed of as hazardous waste.

4. Disposal Plan:

  • Contaminated PPE: All disposable items that have come into contact with this compound, such as gloves, disposable lab coats, and sleeves, are considered contaminated. These items should be carefully removed to avoid self-contamination and placed in a sealed, labeled hazardous waste container.[6]

  • Aqueous Waste: Collect all aqueous waste containing this compound in a sealed and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

  • Solid Waste: Dispose of contaminated solid waste, including excess this compound, in accordance with all local, state, and federal regulations for hazardous waste.

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound physical_form Determine Physical Form start->physical_form procedure Identify Procedure start->procedure quantity Assess Quantity start->quantity powder Powder physical_form->powder Solid solution Solution physical_form->solution Liquid weighing Weighing/ Dispensing procedure->weighing sol_prep Solution Preparation procedure->sol_prep dosing In Vitro/ In Vivo Dosing procedure->dosing powder->weighing solution->sol_prep solution->dosing papr PAPR/Supplied-Air Respirator Double Gloves Disposable Lab Coat & Sleeves weighing->papr fume_hood Fume Hood Safety Goggles Gloves Lab Coat sol_prep->fume_hood standard_ppe Safety Glasses Gloves Lab Coat dosing->standard_ppe

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。